2-Chloro-5-fluoro-4-(pyrrolidin-1-yl)pyrimidine
Description
Propriétés
IUPAC Name |
2-chloro-5-fluoro-4-pyrrolidin-1-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClFN3/c9-8-11-5-6(10)7(12-8)13-3-1-2-4-13/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDJGBPUMVHZREY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC=C2F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00587927 | |
| Record name | 2-Chloro-5-fluoro-4-(pyrrolidin-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00587927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
923119-59-9 | |
| Record name | 2-Chloro-5-fluoro-4-(pyrrolidin-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00587927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Strategic Intermediate: A Technical Guide to 2-Chloro-5-fluoro-4-(pyrrolidin-1-yl)pyrimidine in Modern Drug Discovery
Foreword: The Unseen Architect in Kinase Inhibition
In the landscape of modern medicinal chemistry, the pursuit of highly selective and potent kinase inhibitors remains a cornerstone of therapeutic innovation. Within this intricate field, the strategic selection of molecular building blocks is paramount to success. This guide delves into the technical nuances of one such pivotal intermediate: 2-Chloro-5-fluoro-4-(pyrrolidin-1-yl)pyrimidine (CAS Number: 923119-59-9). Far from being a mere stepping stone, this molecule represents a carefully engineered scaffold, offering a unique combination of reactivity and structural features that have proven instrumental in the development of next-generation targeted therapies. Its strategic deployment in the synthesis of potent Aurora kinase and Cyclin-Dependent Kinase (CDK) inhibitors underscores its significance to researchers, scientists, and drug development professionals. This document aims to provide a comprehensive technical overview, from its synthesis and characterization to its critical role in the architecture of clinically relevant kinase inhibitors.
Physicochemical Profile and Structural Rationale
The efficacy of 2-Chloro-5-fluoro-4-(pyrrolidin-1-yl)pyrimidine as a drug discovery intermediate is rooted in its distinct physicochemical properties. A thorough understanding of these characteristics is essential for its effective utilization in synthetic campaigns.
| Property | Value | Source |
| CAS Number | 923119-59-9 | N/A |
| Molecular Formula | C₈H₉ClFN₃ | N/A |
| Molecular Weight | 201.63 g/mol | N/A |
| Boiling Point | 342.5±42.0 °C at 760 mmHg | [1] |
| Density | 1.4±0.1 g/cm³ | [1] |
| LogP | 1.93 | [1] |
The pyrimidine core is a well-established bioisostere for the purine ring of ATP, rendering it an ideal scaffold for competitive kinase inhibitors. The strategic placement of substituents on this core is a testament to rational drug design:
-
The 2-Chloro Group: This is the primary reactive site for nucleophilic aromatic substitution (SNAr). Its lability allows for the facile introduction of various amine-containing fragments, which are often crucial for establishing key hydrogen bond interactions within the hinge region of the kinase active site.
-
The 5-Fluoro Group: The introduction of a fluorine atom at the 5-position serves multiple purposes. It modulates the electronic properties of the pyrimidine ring, enhancing its reactivity at the 2-position. Furthermore, fluorine substitution can improve metabolic stability and membrane permeability of the final drug molecule, key attributes for oral bioavailability.
-
The 4-(pyrrolidin-1-yl) Group: The pyrrolidine moiety offers several advantages. It imparts a degree of three-dimensionality to the otherwise planar pyrimidine ring, which can be beneficial for optimizing interactions with the target protein. The saturated nature of the pyrrolidine ring can also enhance the solubility and pharmacokinetic properties of the resulting inhibitor.
Synthesis and Purification: A Step-by-Step Protocol
The synthesis of 2-Chloro-5-fluoro-4-(pyrrolidin-1-yl)pyrimidine is typically achieved through a regioselective nucleophilic aromatic substitution reaction. The following protocol is a representative procedure based on established synthetic methodologies for similar pyrimidine derivatives.
Starting Material: 2,4-Dichloro-5-fluoropyrimidine
The synthesis commences with the commercially available 2,4-dichloro-5-fluoropyrimidine. This precursor is generally prepared from 5-fluorouracil through a chlorination reaction, often employing reagents like phosphorus oxychloride (POCl₃) in the presence of a base such as N,N-dimethylaniline.[2]
Synthesis of 2-Chloro-5-fluoro-4-(pyrrolidin-1-yl)pyrimidine
Reaction Scheme:
A representative synthetic workflow.
Experimental Protocol:
-
Reaction Setup: To a solution of 2,4-dichloro-5-fluoropyrimidine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) (10 volumes), add N,N-diisopropylethylamine (DIPEA) (1.2 eq).
-
Addition of Nucleophile: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of pyrrolidine (1.1 eq) in the same solvent, maintaining the temperature below 5 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 2-Chloro-5-fluoro-4-(pyrrolidin-1-yl)pyrimidine as a solid.
Self-Validation: The regioselectivity of this reaction is a key aspect. The chlorine atom at the 4-position of the pyrimidine ring is more activated towards nucleophilic attack than the chlorine at the 2-position due to the electronic influence of the adjacent nitrogen atoms and the 5-fluoro substituent. This inherent reactivity profile ensures the desired product is formed with high selectivity.
Spectroscopic Characterization (Predicted)
Table 2: Predicted ¹H and ¹³C NMR Data
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Chemical Shift (ppm) | Assignment |
| 8.05 | s, 1H (pyrimidine C6-H) |
| 3.70 | t, 4H (pyrrolidine N-CH₂) |
| 2.00 | p, 4H (pyrrolidine CH₂) |
Predictions are based on standard NMR prediction algorithms and may vary from experimental values. The characteristic singlet in the aromatic region of the ¹H NMR spectrum and the distinct signals for the pyrrolidine ring, along with the expected carbon signals with fluorine coupling in the ¹³C NMR spectrum, provide a clear fingerprint for the compound.
Application in Drug Discovery: A Gateway to Kinase Inhibitors
The true value of 2-Chloro-5-fluoro-4-(pyrrolidin-1-yl)pyrimidine lies in its application as a versatile intermediate in the synthesis of potent kinase inhibitors. The 2-chloro position serves as a handle for introducing a variety of pharmacophoric groups that can target the hinge region of kinases.
Role in Aurora Kinase and CDK Inhibitor Synthesis
Aurora kinases and Cyclin-Dependent Kinases (CDKs) are critical regulators of the cell cycle, and their dysregulation is a hallmark of many cancers.[3] Consequently, they are high-priority targets for anticancer drug development. The pyrimidine scaffold is a common feature in many Aurora kinase and CDK inhibitors.
Application in Kinase Inhibitor Synthesis.
Case Study: Synthesis of AT9283 Analogs
AT9283 is a multi-targeted kinase inhibitor that has been investigated for the treatment of various cancers.[4][5] The synthesis of analogs of AT9283 and other potent kinase inhibitors often utilizes intermediates structurally related to 2-Chloro-5-fluoro-4-(pyrrolidin-1-yl)pyrimidine. The general synthetic strategy involves the nucleophilic aromatic substitution of the 2-chloro group with a suitable amine-containing pharmacophore.
The choice of the amine component is critical for achieving the desired potency and selectivity profile. For instance, the introduction of an aminopyrazole moiety can lead to potent inhibition of Aurora kinases. The pyrrolidine group at the 4-position contributes to the overall physicochemical properties of the final molecule, influencing its solubility, cell permeability, and metabolic stability.
Safety and Handling
As with any chlorinated heterocyclic compound, appropriate safety precautions must be taken when handling 2-Chloro-5-fluoro-4-(pyrrolidin-1-yl)pyrimidine.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.
Conclusion and Future Outlook
2-Chloro-5-fluoro-4-(pyrrolidin-1-yl)pyrimidine stands as a testament to the power of rational design in medicinal chemistry. Its carefully orchestrated arrangement of functional groups provides a robust and versatile platform for the synthesis of a new generation of kinase inhibitors. The continued exploration of this and similar pyrimidine-based scaffolds will undoubtedly lead to the discovery of novel therapeutics with improved efficacy and safety profiles for the treatment of cancer and other diseases driven by aberrant kinase activity. As our understanding of kinase biology deepens, the demand for such strategically designed intermediates will only continue to grow, solidifying the importance of this "unseen architect" in the future of drug discovery.
References
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- BenchChem. (2025).
- Design, synthesis and evaluation of new pyrimidine derivatives as EGFR C797S tyrosine kinase inhibitors. PubMed, (2023-07-15).
- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins.
- Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI, (2021-08-26).
- The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine
- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI.
- 2-Chloro-5-fluoropyrimidine | C4H2ClFN2. PubChem.
- Discovery of 2-chloro-N-((4,4-difluoro-1-hydroxycyclohexyl)methyl)-5-(5-fluoropyrimidin-2-yl)benzamide as a potent and CNS penetrable P2X7 receptor antagonist. PubMed, (2010-05-15).
- Synthesis of chlorinated pyrimidines.
- 2-氯-5-氟-4-1- 吡咯烷嘧啶 CAS 923119-59-9. GuideChem.
- A phase I and pharmacodynamic study of AT9283, a small-molecule inhibitor of aurora kinases in patients with relapsed/refractory leukemia or myelofibrosis. PubMed.
- Discovery of 2-((R)-4-(2-Fluoro-4-(methylsulfonyl)phenyl)-2-methylpiperazin-1-yl)-N-((1R,2s,3S,5S,7S)-5-hydroxyadamantan-2-yl)pyrimidine-4-carboxamide (SKI2852): A Highly Potent, Selective, and Orally Bioavailable. PubMed.
- 2-Chloro-4-(pyrrolidin-1-yl)pyrimidine. Sigma-Aldrich.
- Method, system and apparatus for neural localization.
- New sustained release oral formulations.
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An In-depth Technical Guide to 2-Chloro-5-fluoro-4-(pyrrolidin-1-yl)pyrimidine: Synthesis, Properties, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-5-fluoro-4-(pyrrolidin-1-yl)pyrimidine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The pyrimidine core, particularly when halogenated, is a cornerstone in the synthesis of targeted therapeutics. The incorporation of a pyrrolidine moiety offers advantages in modulating solubility, metabolic stability, and receptor binding interactions. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from analogous structures and foundational chemical principles to present its probable physicochemical properties, a robust synthetic methodology, and modern analytical characterization techniques. This document is intended to serve as a foundational resource for scientists engaged in the design and synthesis of novel pyrimidine-based drug candidates.
Introduction: The Strategic Value of Substituted Pyrimidines
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs across a wide range of therapeutic areas, including oncology, virology, and immunology.[1] Its nitrogen-rich aromatic system is adept at forming crucial hydrogen bonds with biological targets. The strategic placement of substituents on the pyrimidine ring is a key tactic in drug design to fine-tune a molecule's electronic properties, lipophilicity, and metabolic profile.
The subject of this guide, 2-Chloro-5-fluoro-4-(pyrrolidin-1-yl)pyrimidine, combines three critical pharmacophoric elements:
-
A 2-Chloro Group: This reactive site serves as a versatile synthetic handle for introducing further molecular complexity, often through nucleophilic substitution or cross-coupling reactions. It also contributes to the molecule's overall electronic character.
-
A 5-Fluoro Group: The introduction of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability by blocking sites of oxidative metabolism.[2] It can also modulate the pKa of nearby functional groups and improve binding affinity.
-
A 4-Pyrrolidino Group: The saturated pyrrolidine ring is a valuable scaffold that can increase the three-dimensional character of a molecule, improve aqueous solubility, and provide specific steric and electronic interactions within a target's binding pocket.[3]
This combination makes 2-Chloro-5-fluoro-4-(pyrrolidin-1-yl)pyrimidine an attractive intermediate for building libraries of compounds aimed at various biological targets, particularly protein kinases.
Synthesis and Mechanism
The most logical and efficient synthesis of 2-Chloro-5-fluoro-4-(pyrrolidin-1-yl)pyrimidine proceeds via a nucleophilic aromatic substitution (SNAr) reaction. This strategy leverages the differential reactivity of the chlorine atoms on the precursor, 2,4-dichloro-5-fluoropyrimidine.
Starting Materials
-
2,4-Dichloro-5-fluoropyrimidine (CAS 2927-71-1): A commercially available solid, this is a key building block for many fluorinated pyrimidine derivatives.[1][4][5]
-
Pyrrolidine (CAS 123-75-1): A cyclic secondary amine, it acts as the nucleophile in this reaction.[6]
-
Base: A non-nucleophilic organic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is required to quench the HCl generated during the reaction.
-
Solvent: A polar aprotic solvent like acetonitrile (ACN), dimethylformamide (DMF), or tetrahydrofuran (THF) is typically used to facilitate the reaction.
Reaction Principle: Regioselective Substitution
The pyrimidine ring is electron-deficient, which makes it susceptible to nucleophilic attack. The chlorine atom at the C4 position is significantly more activated towards substitution than the chlorine at the C2 position. This is due to the greater resonance stabilization of the Meisenheimer intermediate formed upon nucleophilic attack at C4. This inherent regioselectivity allows for a clean, monosubstituted product under controlled conditions.
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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-Chloro-5-fluoro-4-(pyrrolidin-1-yl)pyrimidine
Introduction
In the landscape of modern drug discovery and development, heterocyclic compounds form the backbone of a vast number of pharmaceutical agents. Among these, substituted pyrimidines are of paramount importance due to their prevalence in biologically active molecules. The compound 2-Chloro-5-fluoro-4-(pyrrolidin-1-yl)pyrimidine is a key synthetic intermediate, combining the reactive sites of a halogenated pyrimidine with the structural motif of a pyrrolidine ring. Its precise structural characterization is non-negotiable for ensuring the integrity of subsequent synthetic steps and the purity of final active pharmaceutical ingredients (APIs).
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the unequivocal gold standard for the structural elucidation of organic molecules in solution.[1][2] This guide provides a comprehensive analysis of the expected ¹H and ¹³C NMR spectra of 2-Chloro-5-fluoro-4-(pyrrolidin-1-yl)pyrimidine. We will delve into the theoretical prediction of chemical shifts and coupling constants, grounded in fundamental principles and data from analogous structures. Furthermore, a robust experimental protocol is provided to ensure the acquisition of high-quality, unambiguous spectral data.
Molecular Structure and Atom Numbering
For clarity throughout this guide, the following IUPAC-based numbering system will be used for the atoms in 2-Chloro-5-fluoro-4-(pyrrolidin-1-yl)pyrimidine.
Caption: Molecular structure of 2-Chloro-5-fluoro-4-(pyrrolidin-1-yl)pyrimidine.
Part 1: Predicted ¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum is anticipated to display three distinct sets of signals corresponding to the pyrimidine ring proton and the two unique methylene groups of the pyrrolidine substituent.
Predicted ¹H NMR Data Summary
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-6 | 8.0 - 8.4 | Doublet (d) | ³JH-F ≈ 3-5 Hz | 1H |
| H-2', H-5' | 3.6 - 4.0 | Triplet (t) or Multiplet (m) | ³JH-H ≈ 6-8 Hz | 4H |
| H-3', H-4' | 1.9 - 2.3 | Quintet (quin) or Multiplet (m) | ³JH-H ≈ 6-8 Hz | 4H |
In-Depth Analysis of ¹H NMR Signals
-
Pyrimidine Proton (H-6):
-
Chemical Shift (δ ≈ 8.0 - 8.4 ppm): This proton is attached to a carbon (C-6) situated between two electronegative nitrogen atoms in the pyrimidine ring, leading to a significant downfield shift into the aromatic region. Its precise position is further influenced by the electron-donating pyrrolidinyl group at C-4 and the electron-withdrawing halogens at C-2 and C-5.
-
Multiplicity (Doublet): The most defining feature of the H-6 signal is its coupling to the fluorine atom at C-5. This three-bond coupling (³JH-F) will split the signal into a distinct doublet. The magnitude of this coupling in fluorinated aromatic and heteroaromatic systems is typically in the range of 3-5 Hz.[3]
-
-
Pyrrolidine Protons (H-2'/H-5' and H-3'/H-4'):
-
Chemical Shift (δ ≈ 3.6 - 4.0 ppm for H-2'/H-5'): These protons are on the carbons directly attached to the pyrrolidine nitrogen (alpha-protons). The electronegativity of the nitrogen atom deshields these protons, shifting them downfield relative to typical alkanes.[4][5] Their connection to the electron-deficient pyrimidine ring further enhances this effect.
-
Chemical Shift (δ ≈ 1.9 - 2.3 ppm for H-3'/H-4'): These beta-protons are more shielded than the alpha-protons, and their chemical shift is expected in a region typical for aliphatic methylene groups.[6][7]
-
Multiplicity (Triplets/Multiplets): In a simple, freely rotating system, the H-2'/H-5' protons would appear as a triplet due to coupling with the adjacent H-3'/H-4' protons. Similarly, the H-3'/H-4' protons would be a quintet (or multiplet) from coupling to the H-2'/H-5' protons. However, restricted rotation around the C4-N1' bond could lead to more complex multiplet patterns.[8]
-
Part 2: Predicted ¹³C NMR Spectral Data and Interpretation
The proton-decoupled ¹³C NMR spectrum is expected to show six signals: four for the pyrimidine ring carbons and two for the pyrrolidine ring carbons. The key diagnostic feature will be the significant coupling between the fluorine atom and the pyrimidine carbons.
Predicted ¹³C NMR Data Summary
| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) |
| C-2 | 155 - 160 | Doublet (d) | ³JC-F ≈ 3-7 Hz |
| C-4 | 158 - 163 | Doublet (d) | ²JC-F ≈ 15-25 Hz |
| C-5 | 140 - 148 | Doublet (d) | ¹JC-F ≈ 220-250 Hz |
| C-6 | 145 - 150 | Doublet (d) | ²JC-F ≈ 20-30 Hz |
| C-2', C-5' | 48 - 55 | Singlet (s) | - |
| C-3', C-4' | 24 - 28 | Singlet (s) | - |
In-Depth Analysis of ¹³C NMR Signals
-
Pyrimidine Carbons:
-
C-2, C-4, C-5, C-6: The chemical shifts of these carbons are all in the downfield region, characteristic of heteroaromatic systems. The presence of electronegative nitrogen atoms and halogen substituents significantly deshields these nuclei.
-
Carbon-Fluorine Coupling: This is the most informative aspect of the ¹³C spectrum for this molecule.
-
C-5 (¹JC-F ≈ 220-250 Hz): The carbon directly bonded to the fluorine will exhibit a very large one-bond coupling, splitting its signal into a wide doublet. This is an unambiguous diagnostic peak.[9][10]
-
C-4 and C-6 (²JC-F ≈ 15-30 Hz): The carbons adjacent to the C-F bond will show smaller two-bond couplings, also resulting in doublets.[11] The magnitude of ²JC-F is typically larger than ³JC-F.
-
C-2 (³JC-F ≈ 3-7 Hz): The carbon at the 2-position will experience a three-bond coupling to the fluorine, resulting in a smaller doublet splitting. Data from related compounds like 2,4-dichloro-5-fluoropyrimidine provides a strong basis for these predictions.[12][13]
-
-
-
Pyrrolidine Carbons:
Caption: Key predicted ¹H-F and ¹³C-F coupling interactions.
Part 3: Experimental Protocol for NMR Data Acquisition
This section outlines a self-validating protocol for the unambiguous structural confirmation of 2-Chloro-5-fluoro-4-(pyrrolidin-1-yl)pyrimidine using a standard 400 or 500 MHz NMR spectrometer.
Sample Preparation
-
Mass Determination: Accurately weigh approximately 15-25 mg of the purified solid sample. This higher concentration is recommended to ensure a good signal-to-noise ratio for the less sensitive ¹³C and 2D NMR experiments.[16]
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a good first choice. If solubility is an issue, Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used, but be aware that solvent effects can cause minor shifts in peak positions.[17][18]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Ensure complete dissolution; any suspended particles will degrade the quality of the magnetic field homogeneity (shimming).
-
Internal Standard: Add a small amount (1-2 µL) of a tetramethylsilane (TMS) solution to the vial to serve as the internal reference (δ = 0.00 ppm).
-
Transfer: Carefully transfer the solution into a standard 5 mm NMR tube using a Pasteur pipette, ensuring a sample height of 4-5 cm.[19]
-
Capping: Securely cap the NMR tube to prevent solvent evaporation.
Spectrometer Setup and Data Acquisition
Caption: Standard workflow for comprehensive NMR analysis.
-
Instrument Tuning: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay (d1) of 2 seconds, acquisition time of 3-4 seconds.
-
-
¹³C{¹H} NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay (d1) of 2 seconds.
-
-
2D HSQC (Heteronuclear Single Quantum Coherence):
-
This experiment correlates each proton signal with the signal of the carbon to which it is directly attached. It is essential for confirming the assignments of H-6/C-6 and the pyrrolidine protons/carbons.
-
-
2D HMBC (Heteronuclear Multiple Bond Correlation):
-
This experiment reveals correlations between protons and carbons that are two or three bonds apart. This is crucial for final confirmation. For example, a correlation between the H-6 proton and the C-4 and C-5 carbons would definitively prove their connectivity.
-
By following this comprehensive 1D and 2D NMR acquisition protocol, all predicted chemical shifts and coupling constants can be experimentally verified, leading to an unequivocal structural assignment of 2-Chloro-5-fluoro-4-(pyrrolidin-1-yl)pyrimidine.
References
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Palanivel, C., Suganya, K., Ramalingan, C., & Kabilan, S. (2000). Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles. Oriental Journal of Chemistry, 16(3). [Link]
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]
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Tolman, J. R. (2001). 5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19 F NMR spectroscopy. Nucleic Acids Research, 29(24), 5148-5156. [Link]
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Contreras, R. H., & Peralta, J. E. (2000). Molecular Structure of Heterocycles: 6. Solvent Effects on the 17O Nmr Chemical Shifts of 5-Trichloromethylisoxazoles. Journal of the Brazilian Chemical Society, 11(1), 64-68. [Link]
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Western University. (n.d.). NMR Sample Preparation. [Link]
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ResearchGate. (n.d.). Selected ¹H and ¹³C NMR chemical shifts of spirooxindole pyrrolidine 5c. [Link]
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Lee, W., et al. (2005). NMR data collection and analysis protocol for high-throughput protein structure determination. Proceedings of the National Academy of Sciences, 102(49), 17666-17671. [Link]
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NMR Sample Preparation Guidelines. (n.d.). [Link]
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Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]
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PubChem. (n.d.). Pyrrolidine. [Link]
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Gmeiner, W. H. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules, 25(15), 3432. [Link]
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Danikiewicz, W., & Staszewska-Krajewska, O. (n.d.). NMR Textbook – Interpretation of NMR Spectra. Institute of Organic Chemistry, Polish Academy of Sciences. [Link]
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ResearchGate. (n.d.). Interpretation of the pyrrolidine region of the 1 H NMR spectrum (400 MHz, CDCl 3 ) of 9a. [Link]
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Deslauriers, R., et al. (1975). 13C-nuclear magnetic resonance study of [85% 13C-enriched proline]thyrotropin releasing factor: 13C-13C vicinal coupling constants and conformation of the proline residue. Journal of the American Chemical Society, 97(17), 5093-5095. [Link]
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Mass spectrometry analysis of 2-Chloro-5-fluoro-4-(pyrrolidin-1-yl)pyrimidine.
An In-Depth Technical Guide to the Mass Spectrometry Analysis of 2-Chloro-5-fluoro-4-(pyrrolidin-1-yl)pyrimidine
Introduction
In the landscape of modern drug discovery and development, the precise structural characterization and quantification of novel chemical entities are paramount. 2-Chloro-5-fluoro-4-(pyrrolidin-1-yl)pyrimidine represents a class of substituted heterocyclic compounds that are common scaffolds in medicinal chemistry. Its unique combination of a pyrimidine core, halogen substituents (chlorine and fluorine), and a pyrrolidinyl moiety presents specific challenges and opportunities for mass spectrometric analysis. The chlorine atom provides a distinct isotopic signature, while the basic nitrogen atoms of the pyrimidine and pyrrolidine rings are conducive to soft ionization techniques.
This guide provides a comprehensive framework for the analysis of this molecule, grounded in fundamental principles and field-proven methodologies. It is intended for researchers, analytical scientists, and drug development professionals who require a robust approach to characterizing similar small molecules. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that the described protocols are not just steps to follow, but self-validating systems for generating high-quality, reliable data.
Physicochemical Properties and Analytical Considerations
A thorough understanding of the analyte's properties is the foundation of any successful analytical method.
| Property | Value | Significance for Mass Spectrometry Analysis |
| Chemical Formula | C₉H₁₀ClFN₄ | Determines the monoisotopic and average mass. |
| Monoisotopic Mass | 228.0588 Da | The exact mass used for high-resolution mass spectrometry (HRMS) identification and formula confirmation. |
| Key Structural Features | Pyrimidine ring, Pyrrolidine ring, Chlorine atom, Fluorine atom | The nitrogen atoms in the rings are basic sites, readily accepting a proton for positive-ion mode analysis. The chlorine atom produces a characteristic M+2 isotopic peak. |
| Polarity | Moderately Polar | Suitable for reverse-phase liquid chromatography and soluble in common polar organic solvents like methanol and acetonitrile. |
Experimental Workflow: From Sample to Spectrum
A robust analytical workflow minimizes variability and maximizes data quality. The logical flow for analyzing 2-Chloro-5-fluoro-4-(pyrrolidin-1-yl)pyrimidine is outlined below.
Caption: A typical experimental workflow for LC-MS analysis.
Part 1: Sample Preparation and Chromatography
Sample preparation is a critical step to ensure reproducible and sensitive analysis by removing interfering matrix components.[1] For a relatively pure standard of 2-Chloro-5-fluoro-4-(pyrrolidin-1-yl)pyrimidine, the procedure is straightforward.
Protocol 1: Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of methanol or acetonitrile.
-
Working Solution (1-10 µg/mL): Perform a serial dilution of the stock solution into a solvent mixture that mimics the initial mobile phase conditions (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[2] The final concentration should be within the optimal range for the mass spectrometer being used.[2]
-
Filtration: If any particulates are visible, filter the final solution through a 0.22 µm syringe filter to prevent clogging of the LC system.
Liquid Chromatography (LC)
Coupling liquid chromatography with mass spectrometry (LC-MS) allows for the separation of the analyte from impurities before it enters the mass spectrometer, which is crucial for minimizing ion suppression.[3]
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is a standard and effective choice for this type of moderately polar molecule.
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid
-
B: Acetonitrile + 0.1% Formic Acid
-
Rationale: The use of volatile buffers like formic acid is essential for MS compatibility.[3] The acid promotes protonation of the analyte in the ESI source, enhancing the [M+H]⁺ signal.
-
-
Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B to elute the compound, hold for a brief period, and then return to initial conditions to re-equilibrate the column.
Part 2: Mass Spectrometry - Ionization and Analysis
The choice of ionization source and mass analyzer directly impacts the quality and type of data obtained.
Ionization Technique: ESI vs. APCI
-
Electrospray Ionization (ESI): This is the preferred method for 2-Chloro-5-fluoro-4-(pyrrolidin-1-yl)pyrimidine. The presence of multiple basic nitrogen atoms on the pyrimidine and pyrrolidine rings makes the molecule highly amenable to protonation in solution, forming a stable [M+H]⁺ ion in the gas phase.[4][5] ESI is a soft ionization technique, meaning the molecular ion will be abundant with minimal in-source fragmentation.
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is an alternative suitable for thermally stable compounds of low to medium polarity.[6][7] While it would likely work for this compound, ESI is generally more sensitive for molecules that are already pre-charged in solution.[8]
Mass Analyzer: Q-TOF vs. Orbitrap
For accurate identification and structural elucidation in a research and development setting, high-resolution mass spectrometry (HRMS) is indispensable.[9]
-
Quadrupole Time-of-Flight (Q-TOF): Q-TOF instruments provide high resolution, excellent mass accuracy, and fast acquisition speeds.[10] They are robust and well-suited for both qualitative and quantitative analyses of small molecules.
-
Orbitrap: Orbitrap-based mass spectrometers offer exceptionally high resolution (often exceeding 140,000), which can be advantageous for resolving complex mixtures or distinguishing between compounds with very similar masses.[10][11] However, for many small molecule applications, the resolution of a modern Q-TOF is more than sufficient.[12][13] The choice between them often comes down to specific application needs and laboratory infrastructure.
Part 3: Data Interpretation - Spectral Characteristics and Fragmentation
The mass spectrum of 2-Chloro-5-fluoro-4-(pyrrolidin-1-yl)pyrimidine provides a wealth of structural information.
Full Scan MS: Identifying the Molecular Ion
In positive-ion ESI mode, the primary ion observed will be the protonated molecule, [M+H]⁺.
-
Expected m/z: 229.0666 (for C₉H₁₁ClFN₄⁺)
-
Chlorine Isotopic Pattern: A key confirmatory feature is the presence of the M+2 isotope peak. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1.[14] Therefore, the spectrum will show a peak at m/z 229.0666 and another peak at m/z 231.0637 with about one-third the intensity. This signature is a definitive indicator of a monochlorinated compound.
Tandem Mass Spectrometry (MS/MS): Structural Elucidation
By isolating the [M+H]⁺ ion (m/z 229.1) and subjecting it to collision-induced dissociation (CID), we can generate fragment ions that reveal the molecule's structure. The fragmentation is expected to occur at the weakest bonds and lead to stable neutral losses or fragment ions.
Proposed Fragmentation Pathway
Caption: Proposed major fragmentation pathways for [M+H]⁺.
Key Predicted Fragment Ions
The fragmentation of substituted pyrimidines is often driven by cleavages of the substituent groups and subsequent ring fissions.[15][16][17] For this specific molecule, the pyrrolidine moiety is a likely site for initial fragmentation.[18]
| m/z (Predicted) | Proposed Formula | Proposed Structure / Loss |
| 229.0666 | C₉H₁₁ClFN₄⁺ | [M+H]⁺ |
| 159.0191 | C₅H₃ClFN₃⁺ | Loss of pyrrolidine radical (C₄H₈N) |
| 158.0113 | C₅H₂ClFN₂⁺ | Loss of neutral pyrrolidine (C₄H₉N) |
| 193.1028 | C₉H₁₀FN₄⁺ | Loss of Hydrogen Chloride (HCl) |
| 70.0657 | C₄H₈N⁺ | Pyrrolidinyl cation from cleavage of the C-N bond |
Part 4: Quantitative Method Validation
For drug development professionals, validating an analytical method is mandatory to ensure its reliability for its intended purpose. The validation should adhere to guidelines from regulatory bodies like the FDA or ICH. An LC-MS/MS method using a triple quadrupole (QqQ) mass spectrometer in Multiple Reaction Monitoring (MRM) mode is the gold standard for quantification.
Protocol 2: LC-MS/MS Method Validation
-
Transition Optimization: Infuse the compound to find the most intense and specific precursor-to-product ion transition (e.g., m/z 229.1 -> 159.0).
-
Validation Experiments: Perform the following experiments using matrix-matched calibration standards and quality control (QC) samples.[3]
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity & Selectivity | Ensure no interference from matrix components at the analyte's retention time.[19] | Response in blank samples should be <20% of the Lower Limit of Quantification (LLOQ).[3] |
| Linearity | Establish the concentration range over which the response is proportional to concentration.[19] | Correlation coefficient (r²) ≥ 0.995.[3] |
| Accuracy | Closeness of measured concentration to the true value. | Mean accuracy within ±15% of nominal (±20% at LLOQ).[19] |
| Precision | Agreement between replicate measurements. | Coefficient of variation (CV) ≤15% (≤20% at LLOQ).[19] |
| Recovery | Efficiency of the extraction process. | Should be consistent and reproducible across the concentration range.[19] |
| Matrix Effect | Assess ion suppression or enhancement from the biological matrix. | CV of matrix factor should be ≤15%.[3] |
| Stability | Evaluate analyte stability under various storage and handling conditions. | Mean concentration within ±15% of initial concentration. |
Conclusion
The mass spectrometric analysis of 2-Chloro-5-fluoro-4-(pyrrolidin-1-yl)pyrimidine is a multi-faceted process that leverages the molecule's inherent chemical properties. A successful analysis relies on a logical workflow encompassing meticulous sample preparation, appropriate LC separation, and informed selection of MS parameters. Electrospray ionization coupled with high-resolution mass spectrometry provides definitive identification through accurate mass measurement, the characteristic chlorine isotopic pattern, and detailed structural information from MS/MS fragmentation. For quantitative purposes, a fully validated LC-MS/MS method is required to ensure data integrity. The principles and protocols outlined in this guide serve as a robust starting point for the comprehensive analysis of this and structurally related compounds, empowering researchers to generate reliable and defensible data in the rigorous environment of pharmaceutical development.
References
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Wikipedia. (n.d.). Sample preparation in mass spectrometry. Retrieved January 22, 2026, from [Link]
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Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Retrieved January 22, 2026, from [Link]
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Creaser, C. S., et al. (2021, April 5). Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. National Institutes of Health. Retrieved January 22, 2026, from [Link]
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Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Retrieved January 22, 2026, from [Link]
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Castrovilli, M. C., et al. (2014, March). Photofragmentation of halogenated pyrimidine molecules in the VUV range. Journal of the American Society for Mass Spectrometry, 25(3), 351-367. Retrieved January 22, 2026, from [Link]
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Wang, Z., et al. (2017, May). Identification of five pyrrolidinyl substituted cathinones and the collision-induced dissociation of electrospray-generated pyrrolidinyl substituted cathinones. Drug Testing and Analysis, 9(5), 778-787. Retrieved January 22, 2026, from [Link]
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Fuhrer, T. (2021, June 26). Why do we prefer TOFs over Orbitraps for flow injection analysis?. Metabolomics Blog. Retrieved January 22, 2026, from [Link]
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Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. Retrieved January 22, 2026, from [Link]
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ResearchGate. (2018, October 28). Q3, qTOF or ORBITRAP LC/MS - which will be better for identification of new compounds AND routine analyzes?. Retrieved January 22, 2026, from [Link]
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An In-depth Technical Guide to the Solubility of 2-Chloro-5-fluoro-4-(pyrrolidin-1-yl)pyrimidine in Organic Solvents
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of 2-chloro-5-fluoro-4-(pyrrolidin-1-yl)pyrimidine in various organic solvents. Given the novelty of specific solubility data for this compound in publicly available literature, this document emphasizes the foundational principles and robust methodologies required to generate reliable solubility profiles.
Introduction: The Significance of Solubility in Drug Development
The journey of a drug candidate from discovery to a viable therapeutic is critically dependent on its physicochemical properties, with solubility being a paramount parameter. For a heterocyclic compound like 2-chloro-5-fluoro-4-(pyrrolidin-1-yl)pyrimidine, which holds potential as a scaffold in medicinal chemistry, understanding its behavior in different solvent systems is fundamental. Solubility influences every stage of the drug development pipeline, from synthetic workup and purification to formulation and bioavailability. A well-characterized solubility profile enables rational solvent selection for crystallization, chromatography, and the preparation of dosing solutions for pharmacological studies.
This guide will delve into the theoretical underpinnings that govern the solubility of this specific pyrimidine derivative, provide a detailed experimental protocol for its determination, and offer insights into the interpretation of the resulting data.
Theoretical Considerations for Solubility Prediction
The principle of "like dissolves like" is a foundational concept in predicting solubility.[1][2] This principle is governed by the interplay of intermolecular forces between the solute (2-chloro-5-fluoro-4-(pyrrolidin-1-yl)pyrimidine) and the solvent. The key to predicting solubility lies in a thorough analysis of the molecular structure of the solute and the properties of the potential solvents.
Structural Analysis of 2-Chloro-5-fluoro-4-(pyrrolidin-1-yl)pyrimidine
A breakdown of the functional groups and structural features of 2-chloro-5-fluoro-4-(pyrrolidin-1-yl)pyrimidine allows for an estimation of its polarity and potential for intermolecular interactions:
-
Pyrimidine Core: The pyrimidine ring, a nitrogen-containing heterocycle, is inherently polar due to the presence of electronegative nitrogen atoms.[3] These nitrogen atoms can act as hydrogen bond acceptors.
-
Halogen Substituents (Chloro and Fluoro): The chloro and fluoro groups are electronegative, contributing to the overall polarity of the molecule. The presence of fluorine can, in some contexts, increase solubility in certain organic solvents.
-
Pyrrolidinyl Group: The pyrrolidine ring is a saturated heterocycle. While the carbon backbone is nonpolar, the nitrogen atom can act as a hydrogen bond acceptor. The pyrrolidinyl group adds steric bulk, which can influence how the molecule packs in a crystal lattice and interacts with solvent molecules.[4]
Overall, 2-chloro-5-fluoro-4-(pyrrolidin-1-yl)pyrimidine can be classified as a moderately polar molecule with multiple sites for hydrogen bond acceptance. It lacks hydrogen bond donor capabilities.
Solvent Selection and Predicted Solubility
Based on the structural analysis, we can hypothesize the solubility of 2-chloro-5-fluoro-4-(pyrrolidin-1-yl)pyrimidine in various classes of organic solvents:
-
Polar Aprotic Solvents (e.g., Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile, Tetrahydrofuran (THF)): These solvents are characterized by their high polarity and ability to accept hydrogen bonds. Given the polar nature of the target compound and the presence of hydrogen bond acceptors, high solubility is anticipated in these solvents. Studies on other pyrimidine derivatives have shown good solubility in DMF and THF.[5][6][7]
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These solvents are polar and can act as both hydrogen bond donors and acceptors. While the pyrimidine derivative can accept hydrogen bonds from the solvent, the absence of a hydrogen bond donor on the solute might limit the strength of the interaction compared to polar aprotic solvents. Moderate to good solubility is expected, with studies on similar compounds showing solubility in methanol.[7][8]
-
Nonpolar Solvents (e.g., Hexane, Toluene, Carbon Tetrachloride): These solvents have low polarity and primarily interact through weak van der Waals forces. Due to the significant polarity of 2-chloro-5-fluoro-4-(pyrrolidin-1-yl)pyrimidine, low solubility is predicted in these solvents. Research on other pyrimidine derivatives indicates poor solubility in carbon tetrachloride.[6][7]
-
Chlorinated Solvents (e.g., Dichloromethane (DCM), Chloroform): These solvents have intermediate polarity. Moderate solubility is expected, making them potentially useful for synthetic workups and chromatography.
The following diagram illustrates the logical flow for predicting solubility based on solute and solvent properties.
Caption: A workflow diagram for predicting the solubility of the target compound.
Experimental Determination of Solubility
While theoretical predictions are valuable, empirical determination is essential for obtaining accurate solubility data. The following protocol outlines a robust gravimetric method for determining the solubility of 2-chloro-5-fluoro-4-(pyrrolidin-1-yl)pyrimidine.
Materials and Equipment
-
2-Chloro-5-fluoro-4-(pyrrolidin-1-yl)pyrimidine (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (readable to 0.1 mg)
-
Vials with screw caps
-
Constant temperature incubator or water bath
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm, solvent-compatible)
-
Pipettes
-
Oven
Step-by-Step Experimental Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of 2-chloro-5-fluoro-4-(pyrrolidin-1-yl)pyrimidine to a pre-weighed vial. The excess is crucial to ensure saturation.
-
Add a known volume (e.g., 2.0 mL) of the selected organic solvent to the vial.
-
Securely cap the vial and record the total mass.
-
Place the vial in a constant temperature incubator or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture using a vortex mixer for a set period (e.g., 1 minute) every hour for the first 8 hours, and then allow it to equilibrate for at least 24-48 hours to ensure equilibrium solubility is reached. The time to reach equilibrium may need to be determined empirically.
-
-
Sample Collection and Processing:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 4 hours to allow the excess solid to settle.
-
Carefully draw a known volume of the supernatant (e.g., 1.0 mL) using a pipette, avoiding the solid at the bottom.
-
Filter the supernatant through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.
-
-
Gravimetric Analysis:
-
Weigh the vial containing the filtered solution.
-
Place the vial in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute (the boiling point of the solvent is a good starting point, but should be below the melting point of the compound). Ensure the oven is in a well-ventilated area or fume hood.
-
Once the solvent has completely evaporated, allow the vial to cool to room temperature in a desiccator to prevent moisture absorption.
-
Weigh the vial containing the dried solute.
-
-
Calculation of Solubility:
-
The mass of the dissolved solute is the final weight of the vial with the dried solute minus the initial weight of the empty vial.
-
The mass of the solvent is the weight of the vial with the filtered solution minus the weight of the vial with the dried solute.
-
Solubility can be expressed in various units, most commonly as mg/mL or g/100g of solvent.
Solubility (mg/mL) = (Mass of dissolved solute in mg) / (Volume of supernatant collected in mL)
-
The following diagram outlines the experimental workflow for determining solubility.
Caption: A step-by-step workflow for the gravimetric determination of solubility.
Data Presentation
Quantitative solubility data should be presented in a clear and organized manner. A tabular format is recommended for easy comparison of solubility in different solvents and at various temperatures.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Observations |
| Methanol | 25 | Experimental Value | Clear, colorless solution |
| Ethanol | 25 | Experimental Value | Clear, colorless solution |
| Acetonitrile | 25 | Experimental Value | Clear, colorless solution |
| Tetrahydrofuran | 25 | Experimental Value | Clear, colorless solution |
| Dichloromethane | 25 | Experimental Value | Clear, colorless solution |
| Toluene | 25 | Experimental Value | Insoluble/Slightly Soluble |
| Hexane | 25 | Experimental Value | Insoluble |
Factors Influencing Solubility and Troubleshooting
Several factors can influence the solubility of a compound, and it is crucial to control these variables during experimental determination.[1][2][4]
-
Temperature: The solubility of solids in liquids generally increases with temperature.[3][4][5] Therefore, maintaining a constant and accurately recorded temperature is critical. For endothermic dissolution processes, an increase in temperature will lead to higher solubility.[1]
-
Purity of the Compound: Impurities can significantly affect solubility measurements. It is essential to use a highly purified sample of 2-chloro-5-fluoro-4-(pyrrolidin-1-yl)pyrimidine.
-
Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is important to characterize the solid form being used.
-
pH (in aqueous or protic solvents): The basicity of the nitrogen atoms in the pyrimidine and pyrrolidine rings means that the solubility in protic solvents could be influenced by pH.
Troubleshooting Common Issues:
-
Inconsistent Results: This often points to insufficient equilibration time or temperature fluctuations. Ensure the system has reached equilibrium and the temperature is stable.
-
Low Recovery of Solute: This could be due to decomposition of the compound at the evaporation temperature or adsorption of the solute onto the filter membrane. Select a filter material with low binding affinity and use the lowest possible temperature for solvent evaporation.
-
Supersaturation: Rapid changes in temperature can lead to supersaturated solutions, giving erroneously high solubility values. Ensure a slow approach to equilibrium.
Conclusion
This technical guide provides a comprehensive approach to understanding and determining the solubility of 2-chloro-5-fluoro-4-(pyrrolidin-1-yl)pyrimidine in organic solvents. By combining theoretical predictions with a robust experimental protocol, researchers can generate the high-quality solubility data that is indispensable for the advancement of this compound in drug discovery and development. The methodologies outlined herein are designed to be self-validating and provide a solid foundation for further formulation and preclinical studies.
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An In-Depth Technical Guide to the Biological Activity Screening of Novel Pyrrolidinylpyrimidine Compounds
Introduction: The Therapeutic Potential of Pyrrolidinylpyrimidine Scaffolds
The pyrrolidinylpyrimidine core is a privileged scaffold in modern medicinal chemistry, demonstrating a remarkable versatility in engaging a wide array of biological targets. This is largely attributable to the pyrrolidine ring's ability to introduce conformational rigidity and chiral centers, while the pyrimidine moiety serves as a versatile hydrogen bond donor and acceptor. These structural features have led to the development of numerous compounds with significant therapeutic potential, including anticancer, anti-inflammatory, and antimicrobial agents.[1][2] The pyrrolo[2,3-d]pyrimidine nucleus, in particular, is a deaza-isostere of adenine, the nitrogenous base of ATP, making it a common feature in ATP-competitive inhibitors of various kinases.[3] This guide provides a comprehensive overview of the methodologies and strategic considerations for screening the biological activities of novel pyrrolidinylpyrimidine compounds, aimed at researchers and drug development professionals.
Part 1: Foundational Screening Strategy - A Multi-pronged Approach
A robust screening cascade is essential for efficiently identifying and characterizing the biological activities of novel chemical entities. For pyrrolidinylpyrimidine compounds, a tiered approach is recommended, beginning with broad phenotypic screens to identify general bioactivity, followed by more focused target-based assays to elucidate the mechanism of action.
Caption: A tiered approach to screening novel pyrrolidinylpyrimidine compounds.
Part 2: Anticancer Activity Screening
Given the prevalence of pyrrolidinylpyrimidine scaffolds in kinase inhibitors, a primary focus of screening efforts is often on anticancer activity.[3]
Cell Viability and Cytotoxicity Assays
Cell viability and proliferation assays are fundamental tools in the initial stages of drug discovery to assess the general health of cells after treatment with a compound.[4][5] These assays help to distinguish between compounds that are cytotoxic (kill cells) and those that are cytostatic (inhibit proliferation).
Experimental Protocol: Resazurin Reduction Assay
The resazurin assay is a rapid, cost-effective, and sensitive method for evaluating cell viability.[4]
-
Cell Seeding: Plate cancer cell lines (e.g., MCF-7 for breast cancer, HT-29 for colon cancer) in 96-well plates at a predetermined optimal cell density and allow them to adhere overnight.[6]
-
Compound Treatment: Treat the cells with a serial dilution of the novel pyrrolidinylpyrimidine compounds for a specified incubation period (e.g., 24, 48, or 72 hours).
-
Resazurin Addition: Add resazurin solution to each well and incubate for 1-4 hours.
-
Data Acquisition: Measure the fluorescence or absorbance of the resorufin product.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values to determine the potency of the compounds.
Data Presentation: Sample IC50 Values for Pyrrolidinylpyrimidine Analogs
| Compound ID | Cell Line | IC50 (µM) |
| PYR-001 | MCF-7 | 5.2 |
| PYR-002 | MCF-7 | 12.8 |
| PYR-003 | HT-29 | 8.1 |
| PYR-004 | HT-29 | > 50 |
Kinase Inhibition Assays
Since many pyrrolopyrimidine derivatives function as kinase inhibitors, it is crucial to screen them against a panel of relevant kinases to identify their specific targets.[3][7]
Experimental Protocol: In Vitro Kinase Inhibition Assay
-
Reaction Setup: In a microplate, combine the kinase, a specific substrate, and ATP.
-
Inhibitor Addition: Add the pyrrolidinylpyrimidine compounds at various concentrations.
-
Incubation: Allow the kinase reaction to proceed for a set time at an optimal temperature.
-
Detection: Measure the amount of phosphorylated substrate using methods such as fluorescence, luminescence, or radioactivity.
-
Data Analysis: Determine the IC50 value for each compound against each kinase to assess potency and selectivity.[8]
Caption: General mechanism of competitive kinase inhibition.
Part 3: Anti-inflammatory Activity Screening
Pyrrolopyrimidine derivatives have also shown promise as anti-inflammatory agents.[9][10] Screening for this activity often involves cell-based assays that measure the production of inflammatory mediators.
Nitric Oxide (NO) Inhibition Assay
Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells are a common in vitro model for inflammation.[9][10]
Experimental Protocol: Griess Assay for Nitrite Determination
-
Cell Culture and Treatment: Culture RAW 264.7 cells and pre-treat them with the test compounds for 1 hour.[11]
-
Inflammatory Stimulation: Stimulate the cells with LPS to induce the production of nitric oxide (NO).[11]
-
Supernatant Collection: After 24 hours, collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with Griess reagent and measure the absorbance at 540 nm to quantify the amount of nitrite, a stable product of NO.[11]
-
Cytotoxicity Assessment: Concurrently perform a cytotoxicity assay (e.g., MTT) to ensure that the observed reduction in NO is not due to cell death.[11]
Part 4: Antimicrobial Activity Screening
The emergence of drug-resistant microbes necessitates the discovery of new antimicrobial agents. Pyrrolidinylpyrimidine compounds have demonstrated potential in this area.[1][12]
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13]
Experimental Protocol: Broth Microdilution Method
-
Compound Dilution: Serially dilute the test compounds in a 96-well microtiter plate containing an appropriate growth medium.[11]
-
Inoculation: Add a standardized inoculum of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli) to each well.[11]
-
Incubation: Incubate the plates under conditions suitable for microbial growth.[11]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.[14]
Data Presentation: Sample MIC Values for Pyrrolidinylpyrimidine Analogs
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| PYR-005 | 8 | 32 |
| PYR-006 | 16 | > 64 |
| PYR-007 | 4 | 16 |
| PYR-008 | > 64 | > 64 |
Conclusion: A Pathway to Novel Therapeutics
The systematic screening of novel pyrrolidinylpyrimidine compounds is a critical step in the journey from chemical synthesis to clinical application. The multi-tiered approach outlined in this guide, encompassing phenotypic and target-based assays for anticancer, anti-inflammatory, and antimicrobial activities, provides a robust framework for identifying and characterizing promising lead compounds. By adhering to rigorous experimental protocols and employing a logical screening cascade, researchers can efficiently unlock the therapeutic potential of this versatile chemical scaffold.
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An In-depth Technical Guide to the Potential Targets of Fluorinated Pyrimidine Derivatives in Cancer Cells
This guide provides a comprehensive exploration of the molecular targets of fluorinated pyrimidine derivatives, a cornerstone of chemotherapy for various solid tumors. Designed for researchers, scientists, and drug development professionals, this document delves into the core mechanisms of action, experimental validation techniques, and the broader cellular impact of this critical class of anti-cancer agents.
Introduction: The Enduring Legacy of Fluorinated Pyrimidines in Oncology
Since the synthesis of 5-fluorouracil (5-FU) in the 1950s, fluorinated pyrimidines have remained a vital component in the treatment of a wide array of cancers, including colorectal, breast, gastric, and head and neck tumors.[1][2] These compounds are classified as antimetabolites, molecules that mimic the structure of natural metabolites and consequently interfere with essential biochemical processes.[2] The primary mechanism of action of fluoropyrimidines has long been attributed to the inhibition of thymidylate synthase (TS), a critical enzyme in DNA synthesis and repair.[2][3] However, a growing body of evidence reveals a more complex picture, with the incorporation of these drugs into DNA and RNA representing another significant avenue of their cytotoxic effects.[3][4]
This guide will provide a detailed examination of these mechanisms, offering both foundational knowledge and practical experimental protocols to investigate the multifaceted interactions of fluorinated pyrimidines within cancer cells. We will explore the canonical targeting of thymidylate synthase, delve into the consequences of nucleic acid incorporation, and provide methodologies to assess the cellular response to these potent therapeutic agents.
The Primary Target: Unraveling the Role of Thymidylate Synthase
Thymidylate synthase (TS) is a pivotal enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair.[2][3] By catalyzing the methylation of deoxyuridine monophosphate (dUMP) to dTMP, TS ensures a steady supply of one of the four essential nucleobases for DNA synthesis.[2] Rapidly proliferating cancer cells have a high demand for dTMP to sustain their accelerated cell division, making TS an attractive target for anticancer therapy.[3]
Mechanism of Thymidylate Synthase Inhibition
The most well-characterized mechanism of action of 5-FU involves its intracellular conversion to the active metabolite 5-fluoro-2'-deoxyuridine monophosphate (FdUMP).[2][5] FdUMP acts as a potent and irreversible inhibitor of TS. It forms a stable ternary complex with the enzyme and the folate cofactor, N5,N10-methylenetetrahydrofolate.[2][3] This stable complex effectively sequesters the enzyme, preventing its interaction with its natural substrate, dUMP, and thereby halting dTMP synthesis.[5] The depletion of the dTMP pool leads to an imbalance in deoxynucleotide triphosphates (dNTPs), ultimately causing "thymineless death," a state of DNA damage and fragmentation that triggers apoptosis in rapidly dividing cancer cells.[3]
Caption: Mechanism of Thymidylate Synthase (TS) Inhibition by 5-Fluorouracil (5-FU).
Broadening the Scope: DNA and RNA Incorporation
Beyond the direct inhibition of TS, the cytotoxic effects of fluorinated pyrimidines are significantly augmented by their incorporation into both DNA and RNA.[4] This multifaceted attack on nucleic acid integrity contributes substantially to their anti-cancer efficacy.
Incorporation into RNA
Following its intracellular activation, 5-FU can be converted to 5-fluorouridine triphosphate (FUTP).[4] FUTP is then recognized by RNA polymerases and incorporated into newly synthesized RNA molecules in place of uridine triphosphate (UTP). The presence of this fraudulent nucleotide can disrupt multiple aspects of RNA metabolism, including:
-
RNA Processing and Splicing: The incorporation of FUTP can interfere with the normal processing of ribosomal RNA (rRNA) and messenger RNA (mRNA), leading to aberrant protein synthesis.
-
Protein Synthesis: The altered structure of RNA containing 5-FU can affect ribosome function and the fidelity of translation.
-
Post-transcriptional Modifications: The presence of the fluorine atom can hinder enzymatic modifications of RNA that are crucial for its function and stability.
Incorporation into DNA
Similarly, 5-FU can be metabolized to 5-fluoro-2'-deoxyuridine triphosphate (FdUTP), which can be incorporated into DNA by DNA polymerases in place of deoxythymidine triphosphate (dTTP).[4] The presence of 5-FU in the DNA template can lead to:
-
DNA Damage and Strand Breaks: The uracil-DNA glycosylase (UDG) enzyme, which is responsible for removing uracil from DNA, can recognize and excise the 5-FU base. This excision repair process can lead to the formation of abasic sites and DNA strand breaks, ultimately triggering apoptosis.
-
Inhibition of DNA Synthesis and Repair: The presence of FdUTP can directly inhibit DNA polymerase activity and interfere with DNA repair mechanisms, further contributing to genomic instability.
Trifluridine, another important fluorinated pyrimidine, primarily exerts its cytotoxic effects through its incorporation into DNA. After phosphorylation to its triphosphate form, it is readily incorporated into DNA, leading to DNA dysfunction and triggering cell death.
Caption: Multi-faceted Mechanisms of Action of Fluorinated Pyrimidines.
Experimental Validation of Fluoropyrimidine Targets
A robust understanding of the mechanisms of action of fluorinated pyrimidines relies on a suite of well-designed experiments. The following section outlines key methodologies for assessing the impact of these drugs on cancer cells.
Quantitative Assessment of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of a drug. It represents the concentration of the drug that is required to inhibit a biological process, such as cell proliferation, by 50%. The following table provides a summary of reported IC50 values for 5-FU, capecitabine, and trifluridine in various cancer cell lines.
| Drug | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 5-Fluorouracil | COLO-205 | Colon Cancer | 3.2 | [6] |
| HT-29 | Colon Cancer | 13 | [6] | |
| HCT-116 | Colon Cancer | 185 (24h exposure) | [1] | |
| SW620 | Colon Cancer | 13 (48h exposure) | [7] | |
| PC3 | Prostate Cancer | 3000 | [8] | |
| Capecitabine | 4T1 | Breast Cancer | 1700 | |
| HCT-116 | Colon Cancer | 2850 | ||
| HT-29 | Colon Cancer | 1590 | ||
| HCT-116 | Colon Cancer | 24.7 (µg/mL) | [9] | |
| Trifluridine | DLD-1 | Colorectal Cancer | >22-fold increase in resistant line | |
| HCT-116 | Colorectal Cancer | >22-fold increase in resistant line | ||
| RKO | Colorectal Cancer | >22-fold increase in resistant line | ||
| NCI-H226 | Lung Cancer | 0.6 - 52 (range across 23 cell lines) | ||
| MCF7 | Breast Cancer | 0.6 - 52 (range across 23 cell lines) |
Note: IC50 values can vary significantly depending on the experimental conditions, including the cell line, exposure time, and assay method.
Experimental Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of the fluorinated pyrimidine derivative for the desired exposure time (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a specialized solubilization buffer, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
This assay measures the enzymatic activity of TS in cell lysates, providing a direct assessment of the inhibitory effect of fluorinated pyrimidines.
Principle: The assay measures the release of tritiated water ([³H]H₂O) from [5-³H]dUMP during its conversion to dTMP by TS.
Protocol:
-
Cell Lysate Preparation: Prepare cell lysates from treated and untreated cancer cells using a suitable lysis buffer.
-
Reaction Mixture: Prepare a reaction mixture containing the cell lysate, [5-³H]dUMP, and the cofactor N5,N10-methylenetetrahydrofolate.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period.
-
Stopping the Reaction: Stop the reaction by adding activated charcoal to adsorb the unreacted [5-³H]dUMP.
-
Quantification of ³H Release: Centrifuge the samples and measure the radioactivity in the supernatant, which corresponds to the amount of [³H]H₂O released.
-
Data Analysis: Calculate the TS activity as the rate of [³H]H₂O formation and compare the activity in treated versus untreated cells to determine the extent of inhibition.
Western blotting is a powerful technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate. This allows for the investigation of changes in the expression of key proteins involved in apoptosis and cell cycle regulation following treatment with fluorinated pyrimidines.
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.
Protocol:
-
Protein Extraction: Lyse treated and untreated cells and quantify the total protein concentration.
-
SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel based on molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a solution containing a non-specific protein (e.g., bovine serum albumin or non-fat dry milk) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., p53, Bcl-2, Bax, cleaved caspase-3, p21).
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light, which can be detected on X-ray film or with a digital imager.
-
Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins, normalizing to a loading control (e.g., β-actin or GAPDH).
Expected Outcomes: Treatment with fluorinated pyrimidines is often associated with an upregulation of the tumor suppressor protein p53 and the pro-apoptotic protein Bax, and a downregulation of the anti-apoptotic protein Bcl-2, indicating the induction of apoptosis. Changes in cell cycle regulatory proteins such as p21 can also be observed.[6]
Conclusion and Future Perspectives
Fluorinated pyrimidines have a long and successful history in cancer chemotherapy, primarily due to their ability to disrupt DNA synthesis through the inhibition of thymidylate synthase. However, as this guide has detailed, their efficacy is also significantly influenced by their incorporation into DNA and RNA, leading to a multi-pronged attack on cancer cell viability.
The experimental protocols provided herein offer a framework for researchers to dissect these complex mechanisms and to evaluate the cellular responses to this important class of drugs. A thorough understanding of the molecular targets and the pathways affected by fluorinated pyrimidines is crucial for optimizing their clinical use, overcoming mechanisms of resistance, and developing novel therapeutic strategies.
Future research will likely focus on identifying predictive biomarkers of response and toxicity, further elucidating the intricate interplay between the different mechanisms of action, and exploring novel combination therapies that can enhance the efficacy of fluorinated pyrimidines while minimizing their side effects. The continued investigation into the molecular pharmacology of these enduring drugs will undoubtedly pave the way for more personalized and effective cancer treatments.
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A Technical Guide to the Structure-Activity Relationship (SAR) of 2-Substituted Pyrimidines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrimidine Scaffold as a Cornerstone of Medicinal Chemistry
The pyrimidine ring, a six-membered 1,3-diazine, is a quintessential "privileged scaffold" in medicinal chemistry.[1] Its fundamental role in nature as a core component of nucleobases (cytosine, thymine, and uracil) provides an evolutionary blueprint for molecular recognition in biological systems.[2][3] This inherent bio-compatibility has been leveraged by medicinal chemists to develop a vast portfolio of therapeutic agents targeting a wide spectrum of diseases.[4] Indeed, numerous FDA-approved drugs, from anticancer agents like Imatinib and Palbociclib to antimicrobials such as Trimethoprim, feature a pyrimidine core, underscoring its versatility and clinical significance.[5][6][7][8][9]
This guide provides an in-depth analysis of the structure-activity relationships (SAR) centered on the 2-position of the pyrimidine ring. Substitutions at this position are pivotal for modulating target affinity, selectivity, and pharmacokinetic properties. We will explore the causal relationships behind how specific structural modifications at C2 influence interactions with key biological targets, detail the synthetic and analytical methodologies required for robust SAR exploration, and provide field-proven insights to guide the rational design of novel 2-substituted pyrimidine-based therapeutics.
Core SAR Principles of 2-Substituted Pyrimidines in Drug Design
The substitution pattern on the pyrimidine core dictates its interaction with biological targets by modifying its steric, electronic, and hydrophobic profile.[1] The C2 position, flanked by two nitrogen atoms, is a critical vector for establishing high-affinity interactions, particularly within the ATP-binding sites of protein kinases.
The 2-Anilinopyrimidine Motif: A Classic Kinase Hinge-Binder
One of the most successful applications of the 2-substituted pyrimidine scaffold is in the design of protein kinase inhibitors.[10] The 2-anilinopyrimidine moiety is a canonical hinge-binding motif, capable of forming one or two crucial hydrogen bonds with the backbone amide residues of the kinase hinge region, mimicking the interaction of the adenine ring of ATP.[11][12][13]
-
Mechanism of Action: The exocyclic amine (NH) of the anilino group acts as a hydrogen bond donor, while one of the pyrimidine ring nitrogens (typically N1) acts as a hydrogen bond acceptor.[14] This bidentate interaction anchors the inhibitor in the active site, providing a stable foundation for further interactions.
-
Causality in SAR: The power of this scaffold lies in its modularity. The aniline ring projects out from the hinge region and can be strategically substituted to probe and occupy adjacent hydrophobic pockets, enhancing both potency and selectivity.
-
Potency Enhancement: Adding substituents to the aniline ring that create favorable van der Waals interactions or additional hydrogen bonds with residues in the solvent-exposed region or a back pocket can dramatically increase inhibitory activity.[12]
-
Selectivity Engineering: Exploiting subtle differences in the amino acid residues surrounding the ATP-binding site across different kinases allows for the design of selective inhibitors. For example, a bulky substituent on the aniline ring may be accommodated by one kinase but cause a steric clash in another.[15]
-
The logical workflow for developing these inhibitors involves iterative cycles of design, synthesis, and biological evaluation to refine the substitution pattern on the aniline ring for optimal target engagement.
Caption: Iterative workflow for SAR-driven drug discovery.
Case Study: 2-Anilinopyrimidines as Dual c-Met/VEGFR-2 Inhibitors
Research into dual inhibitors for c-Met and VEGFR-2, both key targets in oncology, highlights the principles of 2-anilinopyrimidine SAR. By combining the anilinopyrimidine core with moieties known to interact with these kinases, researchers developed potent dual inhibitors.[16][17][18] The SAR exploration revealed that specific substitutions on the aniline ring were critical for achieving nanomolar potency against both enzymes.[16][17]
| Compound Reference | Aniline Substitution (R) | c-Met IC₅₀ (nM) | VEGFR-2 IC₅₀ (nM) | Antiproliferative IC₅₀ (µM, MKN-45 cells) |
| 3a | H | 8.8 | 16 | 1.7 |
| 3b | 3-fluoro | 4.6 | 12 | 0.96 |
| 3g | 3-methoxy | 1.5 | 3.5 | 0.33 |
| 3h | 4-fluoro | 1.1 | 1.9 | 0.58 |
| 18a | 3-trifluoromethyl | 2.5 | 1.7 | 0.40 |
| Data synthesized from literature reports.[16][17][18] |
As the table demonstrates, the addition of small, electron-withdrawing or methoxy groups to the aniline ring (compounds 3b, 3g, 3h, 18a ) consistently improved potency against both kinases and enhanced cellular antiproliferative effects compared to the unsubstituted analog (3a ).[16][17] A co-crystal structure confirmed that the anilinopyrimidine scaffold anchored the inhibitor in the c-Met active site, allowing the substituted aniline to optimize interactions within the binding pocket.[17][18]
Synthetic Strategies for Accessing 2-Substituted Pyrimidines
A robust SAR campaign relies on efficient and versatile synthetic chemistry to generate a diverse library of analogs. The choice of synthetic route is governed by factors such as starting material availability, desired functional group tolerance, and scalability.
Classical Synthesis: Condensation of Guanidines
The most fundamental approach to the 2-aminopyrimidine core involves the condensation of a guanidine salt with a β-dicarbonyl compound or a suitable equivalent.[5][11] This method is reliable for creating the core scaffold.
Caption: Workflow for classical 2-aminopyrimidine synthesis.
Experimental Protocol: Pinner-type Pyrimidine Synthesis [19]
-
Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve the 1,3-dicarbonyl compound (1.0 eq) and guanidine hydrochloride (1.0 eq) in anhydrous ethanol.
-
Base Addition: Cool the mixture to 0 °C in an ice bath. Add a solution of sodium ethoxide (1.1 eq) in ethanol portion-wise, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure. Add water to the residue and adjust the pH to ~7 with dilute HCl.
-
Purification: Collect the resulting precipitate by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization or column chromatography.
Modern Synthesis: Cross-Coupling Strategies
For more complex and diverse libraries, modern cross-coupling reactions offer superior flexibility. Starting from an easily accessible precursor like 2,4-dichloropyrimidine, sequential nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling reactions can be used to introduce a wide array of substituents at the C2 and C4 positions.[20][21]
Experimental Protocol: Sequential SNAr for 2,4-Disubstituted Pyrimidines [6][22]
-
First Substitution (C4): In a sealed vial, dissolve 2,4-dichloropyrimidine (1.0 eq) and the first amine nucleophile (1.0 eq) in a suitable solvent like n-butanol or DMF. Add a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0-3.0 eq).
-
Reaction 1: Heat the mixture at 80-100 °C for 2-6 hours. The C4 position is generally more reactive and will substitute first. Monitor the reaction by TLC or LC-MS.
-
Second Substitution (C2): After cooling, add the second amine nucleophile (1.2 eq) directly to the reaction mixture.
-
Reaction 2: Increase the temperature to 120-150 °C (conventional heating or microwave) and continue heating for 6-24 hours until the reaction is complete.
-
Work-up & Purification: Cool the mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography.
This sequential approach allows for the creation of non-symmetrical pyrimidines, which is essential for fine-tuning SAR.[23][24]
Self-Validating Systems: Protocols for Biological Evaluation
To generate trustworthy SAR data, robust and reproducible biological assays are essential. The combination of a direct target engagement assay (e.g., in vitro kinase inhibition) and a cellular functional assay (e.g., antiproliferation) creates a self-validating system.
In Vitro Kinase Inhibition Assay (IC₅₀ Determination)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of its purified target kinase. Luminescence-based assays that quantify ATP consumption, such as the ADP-Glo™ assay, are widely used for their sensitivity and high-throughput compatibility.[15]
Protocol: Generic Luminescence-Based Kinase Assay [25][26][27]
-
Reagent Preparation: Prepare solutions of the purified kinase, the specific substrate (peptide), ATP, and the test compound (serially diluted in DMSO).
-
Kinase Reaction: In a 384-well plate, add the kinase, substrate, and test compound in an appropriate assay buffer.
-
Initiation: Initiate the kinase reaction by adding ATP. Incubate at room temperature for a defined period (e.g., 60 minutes).
-
ADP Detection: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Luminescence Generation: Add the Kinase Detection Reagent to convert the ADP generated into a luminescent signal.
-
Measurement: Incubate in the dark for 30-60 minutes and measure luminescence using a plate reader.
-
Data Analysis: Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Cellular Antiproliferative Assay (MTT Assay)
This assay assesses the functional consequence of target inhibition by measuring the impact on cancer cell viability and proliferation. The MTT assay is a classic colorimetric method based on the reduction of a yellow tetrazolium salt by metabolically active cells into a purple formazan product.[28][29][30]
Protocol: MTT Cell Viability Assay [31][32]
-
Cell Seeding: Plate cancer cells (e.g., MKN-45, A549) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 72 hours). Include a vehicle control (DMSO) and a no-treatment control.
-
MTT Addition: Add MTT solution (final concentration ~0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[31]
-
Formazan Solubilization: Carefully remove the media and add a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.[30]
-
Absorbance Reading: Shake the plate gently to ensure complete dissolution and read the absorbance at ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the logarithm of compound concentration to determine the GI₅₀ or IC₅₀ value.
Discrepancies between potent in vitro activity and weak cellular activity can indicate issues with cell permeability, metabolic instability, or efflux, providing critical insights for the next design cycle.
Conclusion and Future Perspectives
The 2-substituted pyrimidine scaffold is a proven and highly adaptable platform for drug discovery. A deep understanding of its SAR, particularly the role of the 2-position substituent in mediating target interactions, is crucial for success. The classic 2-anilinopyrimidine motif continues to yield potent kinase inhibitors, while novel substitutions are expanding the scaffold's reach to other target classes like GPCRs and various enzymes.[33][34][35] The future of pyrimidine-based drug design will likely focus on developing compounds with highly tailored selectivity profiles, multi-target agents for complex diseases, and novel modalities such as covalent inhibitors and PROTACs. The foundational principles and methodologies outlined in this guide provide a robust framework for researchers to rationally design and validate the next generation of innovative 2-substituted pyrimidine therapeutics.
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Wieking, K., et al. (2021). 7-(2-Anilinopyrimidin-4-yl)-1-benzazepin-2-ones Designed by a “Cut and Glue” Strategy Are Dual Aurora A/VEGF-R Kinase Inhibitors. PubMed Central. Available at: [Link]
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Drewry, D. H., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. PubMed. Available at: [Link]
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Chen, J., et al. (2016). Synthesis of 2-substituted pyrimidines and benzoxazoles via a visible-light-driven organocatalytic aerobic oxidation: enhancement of the reaction rate and selectivity by a base. Green Chemistry. Available at: [Link]
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Ondachi, P., et al. (2015). Novel 2,4-Disubstituted Pyrimidines as Potent, Selective, and Cell-Permeable Inhibitors of Neuronal Nitric Oxide Synthase. PubMed Central. Available at: [Link]
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Liu, J., et al. (2025). FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. PubMed. Available at: [Link]
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Myers, M. C., et al. (2020). Discovery and SAR of aryl hydroxy pyrimidinones as potent small molecule agonists of the GPCR APJ. PubMed. Available at: [Link]
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An In-depth Technical Guide to the In Silico Modeling of 2-Chloro-5-fluoro-4-(pyrrolidin-1-yl)pyrimidine Kinase Binding
This guide provides a comprehensive, technically-focused walkthrough for modeling the interaction between the pyrimidine-based compound, 2-Chloro-5-fluoro-4-(pyrrolidin-1-yl)pyrimidine, and a target kinase. We will utilize a structure-based drug design approach, focusing on covalent docking and molecular dynamics simulations to predict the binding affinity and interaction mechanism. For the purpose of this guide, we will use Janus Kinase 2 (JAK2) as the target protein, given that similar pyrimidine scaffolds have been investigated as JAK2 inhibitors[1]. The methodology detailed herein is broadly applicable to other kinase targets with a suitable reactive cysteine residue in the active site.
Introduction: The Rationale for Covalent Kinase Inhibition
Protein kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, kinase inhibitors have become a major focus of drug discovery efforts[2][3][4]. While traditional, non-covalent inhibitors have seen significant success, covalent inhibitors, which form a permanent bond with their target, offer distinct advantages. These include prolonged duration of action, high potency, and the ability to target shallow binding pockets.
The compound of interest, 2-Chloro-5-fluoro-4-(pyrrolidin-1-yl)pyrimidine, possesses a reactive chloropyrimidine moiety. This functional group can act as an electrophile, making it a candidate for forming a covalent bond with a nucleophilic residue, typically a cysteine, within the kinase's ATP-binding site. This guide will delineate the computational workflow to model this covalent interaction, providing insights into the binding pose, stability, and energetics of the ligand-protein complex.
Target Selection and Structural Analysis: Janus Kinase 2 (JAK2)
The Janus Kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are non-receptor tyrosine kinases that play a pivotal role in cytokine signaling pathways. The development of JAK2-specific inhibitors is of significant clinical interest for treating myeloproliferative neoplasms and other inflammatory diseases.
For our in silico study, we have selected the crystal structure of the JAK2 kinase domain in complex with a pan-JAK inhibitor (PDB ID: 2B7A)[5][6]. This high-resolution (2.00 Å) structure provides a well-defined ATP-binding pocket, crucial for accurate docking studies.
A critical aspect of modeling covalent inhibition is the identification of a suitable cysteine residue in the active site. The JAK2 kinase domain contains several cysteine residues. Through analysis of the 2B7A structure, we can identify the spatial orientation of these residues relative to the ATP-binding pocket. For this guide, we will hypothetically target a cysteine residue that is spatially proximal to the binding site of the co-crystallized ligand, a prerequisite for a plausible covalent interaction.
The In Silico Modeling Workflow: A Comprehensive Overview
Our computational pipeline is designed to provide a multi-faceted understanding of the ligand-kinase interaction, from initial binding pose prediction to an estimation of the binding free energy. The workflow is as follows:
Caption: Overall In Silico Modeling Workflow
Ligand and Protein Preparation: Laying the Foundation
Accurate preparation of both the ligand and protein is paramount for the success of any molecular modeling study.
Ligand Preparation Protocol:
-
Obtain Ligand Structure: The 2D structure of 2-Chloro-5-fluoro-4-(pyrrolidin-1-yl)pyrimidine is converted to a 3D structure using a molecular editor such as ChemDraw or MarvinSketch.
-
Generate SMILES String: The canonical SMILES (Simplified Molecular Input Line Entry System) string for the ligand is generated: C1CCN(CC1)C2=NC(=NC=C2F)Cl.
-
Energy Minimization and Charge Assignment: The 3D structure is energy-minimized using a suitable force field (e.g., MMFF94). Partial charges are assigned using a quantum mechanical method or a charge assignment tool like Amber's antechamber.
Protein Preparation Protocol (PDB: 2B7A):
-
Download PDB File: The crystal structure of JAK2 (PDB ID: 2B7A) is downloaded from the RCSB Protein Data Bank[5].
-
Clean the Structure: All non-essential molecules, including water, co-solvents, and the co-crystallized ligand, are removed from the PDB file.
-
Add Hydrogens and Assign Protonation States: Hydrogen atoms are added to the protein structure, and the protonation states of ionizable residues (e.g., Histidine) are determined at a physiological pH of 7.4.
-
Define the Binding Site: The binding pocket is defined based on the coordinates of the original co-crystallized ligand.
Covalent Docking: Predicting the Binding Pose
Covalent docking is a specialized form of molecular docking that models the formation of a covalent bond between the ligand and a specific residue in the protein.
Covalent Docking Workflow:
Caption: Covalent Docking Workflow
Detailed Covalent Docking Protocol (using AutoDock Vina as an example):
-
Prepare Receptor and Ligand for AutoDock: Convert the prepared protein and ligand files into the PDBQT format using AutoDock Tools. This format includes partial charges and atom types.
-
Define the Search Space: A grid box is defined around the ATP-binding site of JAK2 to confine the docking search.
-
Specify the Covalent Bond: The specific cysteine residue (e.g., Cys909, a known target in JAK3 with a spatially equivalent residue in other JAKs) and the reactive atom on the ligand (the carbon atom of the chloropyrimidine) are defined as the points of covalent attachment[7].
-
Run the Docking Simulation: The covalent docking calculation is performed. AutoDock Vina will sample different conformations of the ligand within the binding site and calculate the binding affinity for each pose that forms the specified covalent bond.
-
Analyze the Results: The resulting docked poses are ranked by their predicted binding affinities. The top-ranked pose is visually inspected to ensure chemically reasonable interactions with the surrounding amino acid residues.
Molecular Dynamics Simulation: Exploring the Dynamic Nature of Binding
Molecular dynamics (MD) simulations provide a dynamic view of the protein-ligand complex, allowing for the assessment of its stability and the nature of the interactions over time. We will use GROMACS, a widely-used MD simulation package[8][9][10].
MD Simulation Workflow:
Caption: MD Simulation Workflow
Detailed MD Simulation Protocol (using GROMACS):
-
Prepare the Covalent Complex Topology: This is a critical and complex step. The topology of the ligand must be merged with the protein topology, and the covalent bond between the ligand and the cysteine residue must be explicitly defined. This involves modifying the force field's residue topology files (.rtp) and creating a new residue that represents the cysteine-ligand adduct[11][12][13][14][15].
-
Choose a Force Field: Select an appropriate force field for the simulation, such as CHARMM36m or AMBER ff19SB, which are well-parameterized for proteins and small molecules.
-
Solvation and Ionization: The protein-ligand complex is placed in a periodic box and solvated with a chosen water model (e.g., TIP3P). Counter-ions (e.g., Na+ and Cl-) are added to neutralize the system and mimic physiological salt concentration.
-
Energy Minimization: The system is subjected to energy minimization to remove any steric clashes or unfavorable geometries.
-
Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble) and then equilibrated at constant pressure (NPT ensemble) to ensure the system reaches a stable state.
-
Production MD: The production MD simulation is run for a sufficient length of time (e.g., 100 ns or more) to sample the conformational space of the complex.
Trajectory Analysis and Binding Free Energy Calculation
The output of the MD simulation is a trajectory file that contains the coordinates of all atoms at different time points. This trajectory is analyzed to extract meaningful information about the system's behavior.
Key Trajectory Analysis Metrics:
-
Root Mean Square Deviation (RMSD): Measures the stability of the protein and ligand over the course of the simulation.
-
Root Mean Square Fluctuation (RMSF): Identifies the flexibility of different regions of the protein.
-
Hydrogen Bond Analysis: Determines the number and duration of hydrogen bonds between the ligand and the protein.
Binding Free Energy Calculation (MM/PBSA):
The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular approach to estimate the binding free energy of a ligand to a protein. It calculates the free energy difference between the bound and unbound states.
MM/PBSA Calculation Steps:
-
Extract Snapshots: A series of snapshots (e.g., 100) are extracted from the stable portion of the MD trajectory.
-
Calculate Energy Components: For each snapshot, the following energy terms are calculated for the complex, the receptor, and the ligand:
-
Molecular mechanics energy (van der Waals and electrostatic)
-
Polar solvation energy (calculated using the Poisson-Boltzmann equation)
-
Nonpolar solvation energy (calculated based on the solvent-accessible surface area)
-
-
Calculate Binding Free Energy: The binding free energy (ΔG_bind) is calculated using the following equation:
ΔG_bind = G_complex - (G_receptor + G_ligand)
Data Presentation and Interpretation
The results of the in silico modeling should be presented in a clear and concise manner to facilitate interpretation.
Table 1: Summary of Docking and MM/PBSA Results
| Metric | Value |
| Covalent Docking | |
| Best Docking Score (kcal/mol) | [Example Value] |
| Key Interacting Residues | [Example: Leu855, Gly857, Val863] |
| MD Simulation | |
| Average Protein RMSD (nm) | [Example Value] |
| Average Ligand RMSD (nm) | [Example Value] |
| MM/PBSA | |
| ΔG_bind (kcal/mol) | [Example Value] |
| ΔE_vdw (kcal/mol) | [Example Value] |
| ΔE_elec (kcal/mol) | [Example Value] |
| ΔG_polar (kcal/mol) | [Example Value] |
| ΔG_nonpolar (kcal/mol) | [Example Value] |
The docking results will provide the most probable binding pose and an initial estimate of the binding affinity. The MD simulation and trajectory analysis will reveal the stability of this pose and the key interactions that maintain it. Finally, the MM/PBSA calculation will provide a more rigorous estimation of the binding free energy, which can be compared with experimental data if available.
Conclusion and Future Directions
This guide has outlined a comprehensive in silico workflow for modeling the covalent binding of 2-Chloro-5-fluoro-4-(pyrrolidin-1-yl)pyrimidine to the JAK2 kinase. By following these steps, researchers can gain valuable insights into the potential of this compound as a kinase inhibitor. The predicted binding mode and affinity can guide further lead optimization efforts, such as modifying the ligand to improve its interactions with the target protein.
It is important to note that in silico modeling is a predictive tool and should be validated with experimental data whenever possible. Future work could involve synthesizing the compound and testing its inhibitory activity against JAK2 in biochemical and cellular assays. The experimental results can then be used to refine and improve the computational models, leading to a more accurate and predictive drug design process.
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Covalent Modification of the JH2 Domain of Janus Kinase 2. ACS Publications. [Link]
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2B7A: The structural basis of Janus Kinase 2 inhibition by a potent and specific pan-Janus kinase inhibitor. RCSB PDB. [Link]
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Covalent Modification of the JH2 Domain of Janus Kinase 2. PMC. [Link]
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Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. MDPI. [Link]
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SCOPe 2.06: Domain d2b7ab_: 2b7a B:. SCOPe. [Link]
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How to create a topology for covalent inhibitors for gromacs?. ResearchGate. [Link]
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Pyridine moiety bearing pyrimidine-2-thiols: Synthesis, characterization and insilico molecular docking studies in comparison to standard ligand drug. Ashdin Publishing. [Link]
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Structure of the JAK2 kinase domain (PDB ID: 8BM2, JH1; 7F7W, JH2) (A)... ResearchGate. [Link]
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Structure-Guided Identification of JAK2 Inhibitors: From Similarity to Stability and Specificity. MDPI. [Link]
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2B7A: The structural basis of Janus Kinase 2 inhibition by a potent and specific pan-Janus kinase inhibitor. NCBI. [Link]
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[GROMACS / MD] Modelling protein-ligand complexes with covalent bond?. Reddit. [Link]
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Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. MDPI. [Link]
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Crystal structures of the Jak2 pseudokinase domain and the pathogenic mutant V617F. PMC. [Link]
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Molecular docking, synthesis and biological significance of pyrimidine analogues as prospective antimicrobial and antiproliferative agents. PMC. [Link]
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Molecular Docking, Synthesis and Anti-diabetic Studies of Pyrimidine Derivatives. Remedy Publications LLC. [Link]
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Fedratinib binds to ATP and substrate-binding sites in JAK2 kinase.:... ResearchGate. [Link]
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GROMACS Tutorials. University of Virginia. [Link]
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8C08: Crystal structure of JAK2 JH2-K539L. RCSB PDB. [Link]
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Covalent adducts formed by the androgen receptor transactivation domain and small molecule drugs remain disordered. PMC. [Link]
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(A) Domain structure of JAK2. (B) Structure of the JAK2 kinase domain... ResearchGate. [Link]
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Functional and Structural Characterization of Clinical-Stage Janus Kinase 2 Inhibitors Identifies Determinants for Drug Selectivity. Journal of Medicinal Chemistry. [Link]
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Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. YouTube. [Link]
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Ab Initio Modeling and Experimental Assessment of Janus Kinase 2 (JAK2) Kinase-Pseudokinase Complex Structure. PMC. [Link]
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How to generate a topology file for structures that has covalent bond (link between RESIDUE and Ligand) in GROMACS?. ResearchGate. [Link]
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Covalent binding in GROMACS. GROMACS forums. [Link]
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JAK1 (pdb: 6N7A) and JAK2 (pdb: 2B7A) kinases bound to small-molecule... ResearchGate. [Link]
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8EX1: Crystal structure of JAK2 JH2 (pseudokinase domain) in complex with Reversine. RCSB PDB. [Link]
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Tyrosine-protein kinase JAK2 - Homo sapiens (Human). UniProt. [Link]
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Adding a covalent ligand to a force field. GROMACS forums. [Link]
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6X8E: Crystal structure of JAK2 with Compound 11. RCSB PDB. [Link]
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Development of Selective Covalent Janus Kinase 3 Inhibitors. PMC. [Link]
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Selective JAK3 Inhibitors with a Covalent Reversible Binding Mode Targeting a New Induced Fit Binding Pocket. PMC. [Link]
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Ligand parameterization in GROMACS. Deepak Shilkar. [Link]
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2-Chloro-4-(pyrrolidin-1-yl)pyrimidine. PubChem. [Link]
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Structure of a pseudokinase domain switch that controls oncogenic activation of Jak kinases. PMC. [Link]
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Topologies. GROMACS documentation. [Link]
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Covalent Adducts Formed by the Androgen Receptor Transactivation Domain and Small Molecule Drugs Remain Disordered. Journal of Chemical Information and Modeling. [Link]
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A Structure-Function Perspective of Jak2 Mutations and Implications for Alternate Drug Design Strategies: The Road not Taken. PMC. [Link]
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Synthesis of 2-Chloro-5-fluoro-4-(pyrrolidin-1-yl)pyrimidine from 2,4-dichloro-5-fluoropyrimidine
An Application Note for the Regioselective Synthesis of 2-Chloro-5-fluoro-4-(pyrrolidin-1-yl)pyrimidine
Abstract
This application note provides a comprehensive and technically detailed guide for the synthesis of 2-Chloro-5-fluoro-4-(pyrrolidin-1-yl)pyrimidine, a key building block in medicinal chemistry. The protocol focuses on the regioselective nucleophilic aromatic substitution (SNAr) of 2,4-dichloro-5-fluoropyrimidine with pyrrolidine. We delve into the mechanistic rationale for the observed C4 selectivity, provide a robust, step-by-step experimental procedure, and detail the necessary safety precautions and analytical characterization methods. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and well-understood method for preparing this valuable intermediate.
Introduction: The Pyrimidine Scaffold in Drug Discovery
Pyrimidine and its derivatives are privileged heterocyclic scaffolds that form the core of numerous biologically active compounds.[1][2] As essential components of nucleic acids (thymine, cytosine, and uracil), they are readily recognized by biological systems, making them ideal frameworks for drug design.[3] The pyrimidine core is present in a wide array of FDA-approved drugs with applications as anticancer, antiviral, anti-inflammatory, and antibacterial agents.[1][4]
The target molecule of this guide, 2-Chloro-5-fluoro-4-(pyrrolidin-1-yl)pyrimidine, is a versatile intermediate.[5] The presence of a reactive chlorine atom at the C2 position allows for further functionalization, such as in Suzuki coupling reactions or subsequent nucleophilic substitutions, making it a valuable precursor for creating libraries of potential kinase inhibitors and other therapeutic agents.[6] This document provides a detailed protocol for its efficient synthesis from the commercially available starting material, 2,4-dichloro-5-fluoropyrimidine.
Mechanistic Rationale: Achieving C4 Regioselectivity
The synthesis proceeds via a Nucleophilic Aromatic Substitution (SNAr) reaction. Understanding the factors that govern the regioselectivity of this transformation is critical for a successful and clean synthesis.
The SNAr Mechanism on an Electron-Deficient Ring
Halogenated pyrimidines are electron-deficient aromatic systems, which makes them excellent substrates for SNAr reactions.[7] The reaction is generally accepted to proceed through a two-step addition-elimination sequence involving a discrete, non-aromatic intermediate known as a Meisenheimer complex, although some studies suggest certain SNAr reactions may be concerted.[8][9] In this process, the nucleophile (pyrrolidine) attacks the pyrimidine ring, forming the resonance-stabilized Meisenheimer complex, followed by the expulsion of the chloride leaving group to restore aromaticity.
The Basis of C4 vs. C2 Selectivity
When 2,4-dichloropyrimidine is treated with a nucleophile, substitution occurs preferentially at the C4 position.[8] This selectivity can be rationalized by examining the stability of the potential Meisenheimer intermediates:
-
Attack at C4: The negative charge of the intermediate formed upon nucleophilic attack at the C4 position can be effectively delocalized onto the N1 nitrogen atom, a highly electronegative atom capable of stabilizing the charge.
-
Attack at C2: Attack at the C2 position results in an intermediate where the negative charge is situated between two nitrogen atoms (N1 and N3). Repulsion between the nitrogen lone pairs and the approaching electron-rich nucleophile can also disfavor attack at this position.[8]
Furthermore, Frontier Molecular Orbital (FMO) theory supports this observation. The Lowest Unoccupied Molecular Orbital (LUMO) of the 2,4-dichloropyrimidine ring has a larger coefficient at the C4 position compared to the C2 position, indicating that C4 is the more electrophilic site and thus more susceptible to nucleophilic attack.[8][10] The presence of the electron-withdrawing fluorine atom at the C5 position further activates the ring towards nucleophilic substitution.[11]
The overall transformation is depicted below:
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Application Notes and Protocols for the Suzuki Coupling Reaction of 2-Chloro-5-fluoro-4-(pyrrolidin-1-yl)pyrimidine
Introduction: The Strategic Importance of the Suzuki-Miyaura Coupling in Modern Drug Discovery
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in contemporary organic synthesis, celebrated for its remarkable efficiency and broad functional group tolerance in forging carbon-carbon bonds.[1] This palladium-catalyzed reaction, which couples an organoboron species with an organohalide, is of paramount importance in medicinal chemistry for the construction of biaryl and heterobiaryl scaffolds—structural motifs frequently found in pharmacologically active molecules.[2][3] The pyrimidine nucleus, in particular, is a privileged heterocycle present in numerous approved drugs, including kinase inhibitors like Gleevec and Crestor.[3][4]
This guide provides a detailed protocol and in-depth scientific rationale for the Suzuki coupling of 2-Chloro-5-fluoro-4-(pyrrolidin-1-yl)pyrimidine, a highly functionalized and electron-rich heterocyclic building block. The insights and methodologies presented herein are tailored for researchers, scientists, and drug development professionals engaged in the synthesis of novel pyrimidine-based compounds.
Understanding the Substrate: 2-Chloro-5-fluoro-4-(pyrrolidin-1-yl)pyrimidine
The successful execution of a Suzuki coupling reaction is contingent on a thorough understanding of the substrate's electronic and steric properties. The target molecule, 2-Chloro-5-fluoro-4-(pyrrolidin-1-yl)pyrimidine, presents a unique set of characteristics that influence its reactivity.
-
The Pyrimidine Core: As an electron-deficient aromatic system, the pyrimidine ring is generally more reactive in cross-coupling reactions compared to carbocyclic analogues.[5]
-
The 2-Chloro Leaving Group: While chlorides are typically less reactive than bromides or iodides in the rate-determining oxidative addition step of the catalytic cycle, the electron-deficient nature of the pyrimidine ring enhances the reactivity of the C-Cl bond.[6]
-
The 5-Fluoro Substituent: The strongly electron-withdrawing nature of the fluorine atom further activates the pyrimidine ring towards oxidative addition, making the 2-chloro position more susceptible to reaction.
-
The 4-Pyrrolidinyl Substituent: Conversely, the pyrrolidinyl group at the 4-position is a strong electron-donating group. This has two potential, and somewhat opposing, effects. It can increase the electron density of the pyrimidine ring, which might slightly deactivate the C-Cl bond towards oxidative addition. However, its presence is also known to be a common feature in many biologically active molecules, making this a desirable scaffold to elaborate upon.[7] Furthermore, the nitrogen atoms of the pyrimidine and the pyrrolidinyl group can potentially coordinate to the palladium catalyst, which in some cases can influence catalyst activity.[8]
Given this intricate electronic landscape, the selection of an appropriate palladium catalyst, ligand, base, and solvent system is critical to achieving a high-yielding and clean reaction.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. A fundamental understanding of this mechanism is crucial for troubleshooting and optimizing the reaction.[7]
The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 2-Chloro-5-fluoro-4-(pyrrolidin-1-yl)pyrimidine, forming a Pd(II) complex. This is often the rate-limiting step, particularly with less reactive chlorides.
-
Transmetalation: The organic group from the boronic acid (or its boronate ester) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid by forming a more nucleophilic boronate species.[9]
-
Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: A Validated Starting Point
This protocol provides a robust starting point for the Suzuki coupling of 2-Chloro-5-fluoro-4-(pyrrolidin-1-yl)pyrimidine with a variety of arylboronic acids. Optimization may be required depending on the specific boronic acid used.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Supplier |
| 2-Chloro-5-fluoro-4-(pyrrolidin-1-yl)pyrimidine | (Not available) | 201.63 g/mol | Various |
| Arylboronic Acid | Varies | Varies | Various |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | 14221-01-3 | 1155.56 g/mol | Major chemical suppliers |
| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | 138.21 g/mol | Major chemical suppliers |
| 1,4-Dioxane, anhydrous | 123-91-1 | 88.11 g/mol | Major chemical suppliers |
| Water, degassed | 7732-18-5 | 18.02 g/mol | - |
Reaction Setup and Procedure
Caption: A generalized workflow for the Suzuki coupling reaction.
Step-by-Step Methodology:
-
Reaction Vessel Preparation: To a dry reaction vessel (e.g., a round-bottom flask or a microwave vial) equipped with a magnetic stir bar, add 2-Chloro-5-fluoro-4-(pyrrolidin-1-yl)pyrimidine (1.0 equivalent).
-
Addition of Reagents: Add the arylboronic acid (1.2 equivalents), potassium carbonate (2.0 equivalents), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equivalents).
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 to 5:1 ratio (v/v) to achieve a substrate concentration of approximately 0.1 M.
-
Degassing: Seal the vessel and thoroughly degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes. This is crucial to prevent the oxidation of the Pd(0) catalyst.
-
Heating and Reaction Monitoring:
-
Conventional Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Microwave Irradiation: Heat the reaction mixture to 100-120 °C in a microwave reactor for 15-30 minutes.[5][10]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with a suitable organic solvent, such as ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-aryl-5-fluoro-4-(pyrrolidin-1-yl)pyrimidine.
-
Data Presentation: Expected Outcomes and Optimization Parameters
The following table provides a summary of typical reaction conditions and expected yields for Suzuki couplings of structurally similar chloropyrimidines. This data serves as a valuable reference for optimizing the reaction of 2-Chloro-5-fluoro-4-(pyrrolidin-1-yl)pyrimidine.
| Substrate Analogue | Catalyst (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp (°C) / Time | Yield (%) | Reference |
| 4-Amino-6-chloropyrimidine | Pd₂(dba)₃ (2.5) | P(t-Bu)₃ (5) | KF (2.0) | THF | 50 °C / 12 h | 60-80 | [11] |
| 2,4-Dichloropyrimidine | Pd(PPh₃)₄ (0.5-3) | - | K₂CO₃ (3.0) | Dioxane/H₂O | 100 °C / 15 min (MW) | 70-90 | [5][12] |
| 2,4,5,6-Tetrachloropyrimidine | Pd(PPh₃)₂Cl₂ (2-5) | - | K₂CO₃ (aq) | Dioxane | 80 °C / 5 h | 80-85 | [13] |
| 6-Chloropyrimidine-2,4-diamine | (Not specified) | Bulky, e⁻-rich | (Not specified) | (Not specified) | (Not specified) | Good yields | [2] |
Troubleshooting and Scientific Rationale
| Issue | Potential Cause(s) | Suggested Solution(s) and Rationale |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently reactive chloride. 3. Poorly soluble reagents. | 1. Ensure proper degassing to prevent catalyst oxidation. Use a fresh bottle of catalyst. 2. Switch to a more active catalyst system, such as one with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) or an N-heterocyclic carbene (NHC) ligand, which can facilitate the oxidative addition of less reactive chlorides.[9][14] 3. Increase the solvent volume or try a different solvent system (e.g., DMF, toluene/water). |
| Formation of Side Products (e.g., Homocoupling of Boronic Acid) | 1. Presence of oxygen. 2. Decomposition of the boronic acid. | 1. Improve the degassing procedure. 2. Use a slight excess (1.1-1.2 equivalents) of the boronic acid. Avoid prolonged heating at very high temperatures. |
| Protodeboronation (Boronic acid is converted to an arene) | 1. High temperature. 2. Strong base or prolonged reaction time. | 1. Lower the reaction temperature. 2. Consider using a milder base such as potassium fluoride (KF) or cesium carbonate (Cs₂CO₃). Minimize the reaction time once the starting material is consumed. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the synthesis of novel 2-aryl-5-fluoro-4-(pyrrolidin-1-yl)pyrimidines, which are valuable scaffolds in drug discovery. The protocol and insights provided in this application note offer a solid foundation for researchers to successfully perform this transformation. A systematic approach to optimization, grounded in a sound understanding of the reaction mechanism and the electronic properties of the substrate, will enable the efficient synthesis of a diverse range of target molecules.
References
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Bavadek, A., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(9), 2471. Available at: [Link]
-
Stanovnik, B., et al. (2010). Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyaura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. Advanced Synthesis & Catalysis, 352(9), 1429-1433. Available at: [Link]
-
Akhtar, T., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(23), 5721. Available at: [Link]
-
Bavadek, A., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Catalysts, 11(4), 441. Available at: [Link]
-
Bhaskaran, S., et al. (2020). Application of Palladium Based Precatalytic Systems in the Suzuki-Miyaura Cross-Coupling Reactions of Chloro-Heterocycles. ChemistrySelect, 5(30), 9345-9366. Available at: [Link]
-
Perez, F., & Minatti, A. (2011). Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. Organic letters, 13(8), 1984–1987. Available at: [Link]
-
Wang, F., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7552-7572. Available at: [Link]
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
-
Sarnpitak, P., et al. (2021). Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )-one series for antiplasmodial pharmacomodulation. RSC Medicinal Chemistry, 12(4), 577-587. Available at: [Link]
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Available at: [Link]
-
Wikipedia. (2023). Suzuki reaction. Available at: [Link]
-
Wade, J. V., & Krueger, C. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of combinatorial chemistry, 5(3), 267–272. Available at: [Link]
-
Zhang, Y. H., et al. (2020). Stereocomplementary synthesis of pharmaceutically relevant chiral 2-aryl-substituted pyrrolidines using imine reductases. Organic letters, 22(9), 3367–3372. Available at: [Link]
-
Chein, R. J. (2009). One-pot Double Suzuki Couplings of Dichloropyrimidines. Journal of the Chinese Chemical Society, 56(4), 794-798. Available at: [Link]
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Application Notes and Protocols for Palladium-Catalyzed C-N Cross-Coupling with Substituted Chloropyrimidines
Introduction: The Strategic Importance of Aminopyrimidines in Drug Discovery
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates targeting a wide array of diseases, from oncology to antivirals. The ability to forge carbon-nitrogen (C-N) bonds to this heterocyclic core is paramount for the synthesis of diverse compound libraries for drug discovery. The palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful and versatile method for this transformation, offering a significant improvement over harsher, classical methods like nucleophilic aromatic substitution (SNAr)[1][2]. This is particularly true for the coupling of less reactive aryl chlorides, such as substituted chloropyrimidines, which are often more cost-effective and readily available starting materials.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of palladium catalysts for the C-N cross-coupling of various amines with substituted chloropyrimidines. We will delve into the critical parameters of the reaction, offer field-proven insights into catalyst and ligand selection, and provide detailed, step-by-step protocols to empower you to successfully implement this transformative methodology in your laboratory.
Dissecting the Catalytic System: A Symphony of Four Components
The success of a Buchwald-Hartwig amination hinges on the judicious selection of four key components: the palladium precursor, the ligand, the base, and the solvent[3]. Each plays a critical and interconnected role in the catalytic cycle, and understanding their functions is essential for reaction optimization and troubleshooting.
The Palladium Precursor: The Heart of the Catalyst
The palladium precursor is the source of the active Pd(0) catalyst that drives the reaction. While various precursors can be used, their efficiency and ease of activation can differ.
-
Commonly Used Precursors: Pd(OAc)₂, Pd₂(dba)₃, and [Pd(allyl)Cl]₂ are frequently employed. Pd(II) sources like Pd(OAc)₂ require in-situ reduction to the active Pd(0) species, which can be achieved by the phosphine ligand or the amine itself[4].
-
Precatalysts for Enhanced Reliability: For improved reproducibility and efficiency, particularly with challenging substrates like chloropyrimidines, the use of palladium precatalysts is highly recommended. These are stable, well-defined Pd(II) complexes that readily form the active LPd(0) catalyst upon exposure to a base[4][5]. Palladacycle precatalysts (e.g., G3 and G4) are particularly effective for activating C-Cl bonds[5].
The Ligand: The Architect of Reactivity and Selectivity
The ligand is arguably the most critical component for a successful C-N cross-coupling with chloropyrimidines. It stabilizes the palladium center, promotes the key steps of the catalytic cycle (oxidative addition and reductive elimination), and prevents catalyst deactivation[3]. For the challenging activation of the C-Cl bond in chloropyrimidines, bulky and electron-rich phosphine ligands are indispensable[5].
-
Biaryl Phosphine Ligands: This class of ligands, developed by Buchwald and others, has revolutionized C-N cross-coupling. Ligands such as RuPhos, BrettPhos, and DavePhos are highly effective for the amination of aryl chlorides due to their steric bulk and electron-donating properties, which facilitate the otherwise difficult oxidative addition step[5].
-
Ferrocene-Based Ligands: Ligands like Josiphos have also shown utility in the coupling of challenging substrates[5].
-
N-Heterocyclic Carbenes (NHCs): In some cases, NHC ligands can be effective alternatives to phosphines[6].
The Base: The Proton Acceptor and Catalyst Activator
A base is required to deprotonate the amine nucleophile, facilitating its coordination to the palladium center[3][7]. The choice of base can significantly impact the reaction rate and outcome, and its strength should be matched to the pKa of the amine.
-
Strong Bases for Most Amines: Sodium tert-butoxide (NaOt-Bu) is the most commonly used and highly effective base for a wide range of amines[5]. Other strong bases like lithium bis(trimethylsilyl)amide (LiHMDS) are also employed[8].
-
Weaker Bases for Sensitive Substrates: If the chloropyrimidine or amine substrate is sensitive to strong bases, weaker inorganic bases such as K₃PO₄ or Cs₂CO₃ can be utilized. However, this often necessitates higher reaction temperatures and more active catalyst systems[5][6].
-
Soluble Organic Bases: In some instances, soluble organic bases like DBU can be advantageous, although their role in the catalytic cycle can be complex, sometimes even inhibitory[9][10].
The Solvent: The Reaction Medium
The solvent plays a crucial role in solubilizing the reactants and catalyst, and its choice can influence the reaction rate and product distribution[3][11].
-
Common Aprotic Solvents: Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are the most frequently used solvents for Buchwald-Hartwig aminations[4][5].
-
Solvent Purity is Critical: It is imperative to use dry, degassed solvents, as water and oxygen can poison the palladium catalyst and lead to side reactions like hydrodehalogenation[5].
-
Avoid Chlorinated Solvents: Chlorinated solvents and coordinating solvents like acetonitrile and pyridine should be avoided as they can inhibit the reaction by binding to the palladium center[4].
The Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a series of well-defined steps involving a Pd(0)/Pd(II) catalytic cycle[1][4][12].
Caption: Experimental workflow for a typical Buchwald-Hartwig amination.
Materials:
-
Substituted chloropyrimidine (1.0 equiv)
-
Primary amine (1.2 equiv)
-
Palladium precatalyst (e.g., RuPhos Pd G3, 1-5 mol%)
-
Ligand (if not using a precatalyst, e.g., RuPhos, 1.1-1.2 x mol% of Pd)
-
Sodium tert-butoxide (NaOt-Bu, 1.4 equiv)
-
Anhydrous, degassed toluene (or 1,4-dioxane)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add the substituted chloropyrimidine, the primary amine, and the sodium tert-butoxide.
-
Catalyst Addition: In a separate vial, weigh the palladium precatalyst (and ligand, if necessary) and add it to the Schlenk tube.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for 16-24 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.[8] Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired aminopyrimidine.
Troubleshooting and Optimization
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive catalyst, insufficient temperature, poor solvent quality. | Use a palladium precatalyst, increase the reaction temperature, ensure the use of anhydrous, degassed solvents, and maintain a strict inert atmosphere.[5] |
| Hydrodehalogenation Side Product | Presence of water, slow reductive elimination. | Ensure scrupulously dry conditions. A different ligand might be required to accelerate reductive elimination.[5] |
| Poor Regioselectivity (for dichloropyrimidines) | Steric and electronic effects of the substrate. | The more electron-deficient and less sterically hindered chlorine is generally more reactive. Careful selection of the ligand and reaction temperature can enhance selectivity. |
| Substrate Decomposition | Base is too strong. | Switch to a weaker base like K₃PO₄ or Cs₂CO₃ and potentially increase the catalyst loading and temperature.[5] |
Data Summary: Typical Reaction Conditions
The following table summarizes typical conditions that can be used as a starting point for the C-N cross-coupling of substituted chloropyrimidines.
| Parameter | Recommendation | Justification |
| Palladium Source | Pd(OAc)₂ or a Palladacycle Precatalyst (e.g., RuPhos Pd G3) | Precatalysts offer higher activity and reproducibility for C-Cl bond activation.[4][5] |
| Ligand | Bulky, electron-rich biaryl phosphine (e.g., RuPhos, BrettPhos) | Essential for facilitating the oxidative addition of the C-Cl bond.[5] |
| Base | NaOt-Bu or K₃PO₄/Cs₂CO₃ | NaOt-Bu is generally more effective; weaker bases are used for base-sensitive substrates.[5] |
| Solvent | Toluene, 1,4-dioxane, or THF | Anhydrous and degassed aprotic solvents are standard.[4][5] |
| Temperature | 80-110 °C | Elevated temperatures are often required for the activation of chloropyrimidines.[5] |
| Catalyst Loading | 1-5 mol% | Higher loadings may be necessary for particularly challenging substrates.[5] |
Conclusion
The palladium-catalyzed C-N cross-coupling of substituted chloropyrimidines is a robust and highly valuable transformation in modern organic synthesis, particularly within the realm of drug discovery and development. By carefully selecting the appropriate palladium precursor, ligand, base, and solvent, and by adhering to rigorous experimental technique, researchers can efficiently synthesize a vast array of aminopyrimidine derivatives. This guide provides the foundational knowledge and practical protocols to successfully implement this powerful methodology, paving the way for the discovery of next-generation therapeutics.
References
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Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]
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Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed C–N and C–O Coupling–A Practical Guide from an Industrial Vantage Point. Organic Process Research & Development, 16(6), 1156–1184. [Link]
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MH Chem. (2022). Buchwald -Hartwig Palladium catalyzed cross coupling to make C-N new bond. YouTube. [Link]
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Wu, X., & Wu, L. (2020). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chem-Station. [Link]
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Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]
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Fairlamb, I. J. S. (2011). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ChemInform, 42(33). [Link]
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Chemistry Lectures. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
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Vantourout, J. C., et al. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis, 9(4), 3177–3188. [Link]
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Nielsen, M. K., et al. (2015). Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. Organic Process Research & Development, 19(9), 1258–1266. [Link]
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Fors, B. P., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. Journal of the American Chemical Society. [Link]
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Pradhan, S., et al. (2016). Optimization of solvent condition for the Buchwald-Hartwig coupling reaction using catalyst 1. ResearchGate. [Link]
-
Vantourout, J. C., et al. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis, 9(4), 3177–3188. [Link]
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Surry, D. S., & Buchwald, S. L. (2010). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Chemical Science, 1(1), 13–31. [Link]
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Ghasemi, Z., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Medicinal Chemistry, 14(7), 1239–1271. [Link]
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Kwong, F. Y., & Buchwald, S. L. (2024). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses, 101, 438-459. [Link]
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Ruiz-Castillo, P., & Buchwald, S. L. (2016). Palladium-catalyzed C-N and C-O cross-coupling reactions. DSpace@MIT. [Link]
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Mahindaratne, M. (2021). Should I do solvent extraction for Buchwald–Hartwig amination?. Chemistry Stack Exchange. [Link]
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Experimental protocol for nucleophilic aromatic substitution on 2-chloropyrimidines
An Application Guide for the Synthesis of 2-Substituted Pyrimidines via Nucleophilic Aromatic Substitution
Introduction: The Central Role of Pyrimidines in Modern Chemistry
The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the core structure of numerous biologically active compounds and pharmaceuticals.[1] Its prevalence is largely due to its structural similarity to the nucleobases found in DNA and RNA, allowing pyrimidine-based molecules to interact with a wide array of biological targets.[2] The synthesis and functionalization of these heterocyclic systems are therefore of paramount importance. Among the most powerful and widely utilized methods for modifying the pyrimidine ring is Nucleophilic Aromatic Substitution (SNAr).[1][3]
This application note provides a detailed experimental protocol and expert insights into performing SNAr reactions on 2-chloropyrimidines. The electron-deficient nature of the pyrimidine ring, caused by the presence of two electronegative nitrogen atoms, makes it highly susceptible to attack by nucleophiles, facilitating the displacement of a leaving group, such as a chloride ion.[4][5] This guide is designed for researchers, scientists, and drug development professionals, offering a blend of foundational theory, practical step-by-step instruction, and advanced optimization strategies.
The SNAr Mechanism on the Pyrimidine Ring
Understanding the underlying mechanism is critical for troubleshooting and optimizing the reaction. The SNAr reaction on 2-chloropyrimidine does not proceed via a direct displacement (like an SN2 reaction) but through a well-established two-step addition-elimination pathway.[6]
-
Nucleophilic Attack and Formation of the Meisenheimer Complex : The reaction is initiated by the attack of a nucleophile (e.g., an amine, thiol, or alkoxide) on the electron-deficient carbon atom bonded to the chlorine (C2). This disrupts the ring's aromaticity and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[6] This initial step is typically the rate-determining step of the reaction.[6]
-
Elimination and Restoration of Aromaticity : In the second, faster step, the leaving group (chloride ion) is expelled, and the aromaticity of the pyrimidine ring is restored, yielding the final substituted product.[6]
The stability of the anionic Meisenheimer intermediate is key to the reaction's success. The electron-withdrawing nitrogen atoms in the pyrimidine ring are crucial for stabilizing this negative charge through resonance.
Caption: The addition-elimination mechanism of SNAr on 2-chloropyrimidine.
Core Experimental Protocol: Synthesis of N-benzyl-pyrimidin-2-amine
This section details a reliable, step-by-step procedure for the reaction of 2-chloropyrimidine with benzylamine as a representative amine nucleophile.
I. Materials and Reagents
-
Substrate: 2-Chloropyrimidine (1.0 eq)
-
Nucleophile: Benzylamine (1.1 eq)
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Solvent: Ethanol (EtOH) or Acetonitrile (MeCN)
-
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, nitrogen/argon inlet, standard glassware for workup.
-
Analytical: TLC plates (silica gel 60 F254), developing solvents (e.g., Ethyl Acetate/Hexanes mixture), UV lamp.
II. Reaction Setup & Procedure
-
Inert Atmosphere: To a dry round-bottom flask equipped with a magnetic stir bar, add 2-chloropyrimidine (e.g., 1.0 g, 8.73 mmol).
-
Dissolution: Add the solvent (e.g., 20 mL of ethanol). Stir at room temperature until the solid is fully dissolved.
-
Base Addition: Add the base, triethylamine (e.g., 1.83 mL, 13.1 mmol), to the solution. The base is crucial for neutralizing the hydrochloric acid (HCl) that is generated as a byproduct of the reaction.[4]
-
Nucleophile Addition: Add benzylamine (e.g., 1.05 mL, 9.60 mmol) to the stirring solution. The addition can be done at room temperature.
-
Heating: Attach a reflux condenser and heat the reaction mixture to reflux (for ethanol, this is ~78 °C). Allow the reaction to proceed for 2-4 hours, or until completion as indicated by TLC analysis.
III. Reaction Monitoring
-
Technique: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress.[7]
-
Procedure:
-
Prepare a TLC chamber with a suitable solvent system (e.g., 30% Ethyl Acetate in Hexanes).
-
Every 30-60 minutes, take a small aliquot from the reaction mixture using a capillary tube.
-
Spot the aliquot on a TLC plate alongside spots of the starting materials (2-chloropyrimidine and benzylamine).
-
Develop the plate and visualize under a UV lamp.
-
The reaction is complete when the 2-chloropyrimidine spot has been completely consumed and a new, more polar product spot is dominant.
-
IV. Workup and Isolation
-
Cooling: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
-
Extraction: Redissolve the resulting residue in a suitable organic solvent like ethyl acetate (50 mL). Wash the organic layer sequentially with water (2 x 30 mL) and brine (1 x 30 mL) to remove the triethylamine hydrochloride salt and any other aqueous-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate in vacuo to yield the crude product.
V. Purification and Characterization
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system (e.g., ethanol/water).[8][9]
-
Characterization: Confirm the identity and purity of the isolated product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).[8][10]
Caption: General experimental workflow for SNAr on 2-chloropyrimidines.
Key Parameters and Optimization Strategies
Achieving high yields and purity often requires careful optimization. The choice of nucleophile, solvent, base, and temperature are all interconnected and can significantly impact the reaction outcome.
| Parameter | Options & Considerations | Rationale & Expert Insight |
| Nucleophile | Amines: Primary and secondary alkyl/aryl amines are common.[8] Thiols/Thiolates: Highly nucleophilic; reactions are often rapid.[11] Alkoxides/Phenoxides: Strong nucleophiles, but can also be strong bases. | The nucleophilicity of the attacking species is paramount. Weaker nucleophiles (e.g., hindered amines, anilines with electron-withdrawing groups) may require more forcing conditions such as higher temperatures or the use of a stronger base. |
| Solvent | Protic: Ethanol, Isopropanol.[8] Polar Aprotic: DMF, DMSO, Acetonitrile (MeCN), THF. | Polar aprotic solvents are often superior as they effectively solvate the charged Meisenheimer intermediate without hydrogen-bonding to the nucleophile, which would decrease its reactivity.[12] Protic solvents like ethanol are inexpensive and effective but can sometimes participate in the reaction (solvolysis).[8] |
| Base | Organic: Triethylamine (TEA), Diisopropylethylamine (DIPEA).[8][13] Inorganic: K₂CO₃, Cs₂CO₃. | The primary role of the base is to scavenge the HCl produced. Organic amine bases are soluble and generally easy to remove during aqueous workup. Inorganic bases are often used in polar aprotic solvents like DMF and can be removed by filtration. The choice of base can sometimes influence reaction rates. |
| Temperature | Room Temperature to Reflux (e.g., 25 °C to 150 °C). | Most SNAr reactions on 2-chloropyrimidines require heating to overcome the activation energy barrier associated with disrupting the aromatic ring.[11] However, highly activated substrates or very potent nucleophiles may react at or below room temperature. |
| Substituents | Electron-withdrawing or electron-donating groups on the pyrimidine ring. | Additional electron-withdrawing groups (e.g., nitro, cyano) on the pyrimidine ring will further activate it towards nucleophilic attack.[14] Conversely, electron-donating groups can decrease reactivity and may alter the regioselectivity of the substitution.[15] |
Conclusion
The nucleophilic aromatic substitution on 2-chloropyrimidines is a robust and versatile reaction, critical for the synthesis of a vast library of functionalized heterocyclic compounds. A thorough understanding of the addition-elimination mechanism, coupled with careful selection of reagents and reaction conditions, enables the efficient and predictable synthesis of desired 2-substituted pyrimidines. The protocol and optimization strategies outlined in this guide provide a solid foundation for researchers to successfully implement this essential transformation in their synthetic endeavors.
References
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- Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. (2016).
- SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (2022). MDPI.
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry.
- Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. (2024). ChemRxiv.
- Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). (2002). PubMed.
- Nucleophilic aromatic substitution reactions of chloropyrimidines.
- Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. (2013). PMC.
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- Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.
- Scheme 30. Selective nucleophilic aromatic substitution to furnish....
- Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. (2021). wuxiapptec.com.
- Solvent Effects in Nucleophilic Substitution. (2021). Chemistry LibreTexts.
- SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION.
- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (2021). wuxiapptec.com.
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Cell-based assays for evaluating the efficacy of pyrimidine-based inhibitors
Evaluating the Efficacy of Pyrimidine-Based Inhibitors Using Cell-Based Assays
Abstract
Pyrimidine-based compounds represent a cornerstone of modern therapeutics, with broad applications as anticancer, anti-inflammatory, and antiviral agents.[1] Their efficacy stems from their ability to modulate critical cellular processes, primarily by inhibiting nucleotide synthesis or targeting key enzymes like protein kinases.[2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to robustly evaluate the cellular efficacy of novel pyrimidine-based inhibitors. We move beyond simple protocols to explain the causal logic behind assay selection, enabling a multi-faceted approach that links direct target binding to downstream phenotypic outcomes. This document provides detailed, field-proven protocols for assessing target engagement, cell viability, apoptosis, and cell cycle progression, ensuring a thorough and mechanistically-informed evaluation of compound efficacy.
Introduction: The Rationale for a Multi-Assay Approach
Pyrimidine antagonists function through multifaceted mechanisms. Some, like 5-fluorouracil, directly inhibit enzymes crucial for nucleotide synthesis, such as thymidylate synthase, thereby depleting the building blocks required for DNA replication and repair.[2][3] Others are designed as kinase inhibitors, targeting enzymes like Cyclin-Dependent Kinases (CDKs) or Aurora kinases that are critical for cell cycle regulation.[1][4] Given this diversity, a single assay is insufficient to capture a compound's true biological impact.
A robust evaluation strategy must answer a logical cascade of questions:
-
Target Engagement: Does the compound enter the cell and bind to its intended molecular target?
-
Cellular Function: Does this binding event translate into the desired functional consequence (e.g., inhibition of downstream signaling)?
-
Phenotypic Outcome: What is the ultimate effect on the cell's fate? Does it stop proliferating, arrest in the cell cycle, or undergo programmed cell death (apoptosis)?
Answering these questions in concert provides a powerful, evidence-based narrative of a compound's mechanism of action, correlating direct biophysical interaction with the desired physiological outcome.[5][6]
Foundational Assays: Confirming Intracellular Target Engagement
Before assessing downstream effects, it is imperative to confirm that the inhibitor reaches and binds its target within the complex milieu of a living cell. This step is crucial to verify the mechanism of action and rule out off-target or non-specific effects.[6]
2.1. Cellular Thermal Shift Assay (CETSA®)
Expertise & Causality: The principle of CETSA® is based on ligand-induced thermal stabilization.[7][8] When a protein binds to its ligand (in this case, the pyrimidine inhibitor), the resulting complex is often more resistant to heat-induced denaturation than the unbound protein. By heating cells to various temperatures and then quantifying the amount of soluble (non-denatured) target protein remaining, we can infer target engagement. A positive "hit" will result in a higher abundance of soluble target protein at elevated temperatures compared to untreated controls.[8][9] This assay is invaluable as it requires no modification of the compound or the target protein.
Caption: CETSA® workflow from cell treatment to data analysis.
-
Cell Culture: Plate the desired cell line and grow to ~80% confluency.
-
Compound Treatment: Treat cells with the pyrimidine-based inhibitor at the desired concentration (e.g., 10 µM) or with a vehicle control (e.g., 0.1% DMSO) for 1-2 hours in culture medium.
-
Cell Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail to a final concentration of ~10-20 x 106 cells/mL.[10]
-
Heating Step: Aliquot 50 µL of the cell suspension into individual PCR tubes for each temperature point. Heat the tubes for 3 minutes at a range of temperatures (e.g., 42°C to 66°C in 3°C increments) using a thermal cycler, followed by cooling for 3 minutes at room temperature.[10]
-
Cell Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.[10]
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[10]
-
Analysis: Carefully collect the supernatant (soluble fraction) and analyze the protein levels of the specific target via Western Blot.
-
Data Interpretation: Quantify the band intensities at each temperature point. A shift in the melting curve to higher temperatures in the inhibitor-treated samples indicates target engagement.
| Temperature (°C) | Relative Soluble Protein (Vehicle) | Relative Soluble Protein (10 µM Inhibitor) |
| 42 | 100% | 100% |
| 48 | 95% | 98% |
| 54 | 75% | 92% |
| 60 | 45% | 81% |
| 66 | 15% | 55% |
2.2. NanoBRET™ Target Engagement Assay
Expertise & Causality: For kinase inhibitors, the NanoBRET™ assay offers a powerful, quantitative alternative to CETSA®.[11] This technology leverages Bioluminescence Resonance Energy Transfer (BRET), a proximity-based phenomenon where energy is transferred from a NanoLuc® luciferase donor to a fluorescent acceptor.[12][13] In this assay, the target kinase is expressed in cells as a fusion with NanoLuc®. A cell-permeable fluorescent tracer that reversibly binds to the kinase's active site is then added. When the tracer is bound, it is in close proximity to NanoLuc®, generating a BRET signal. A successful inhibitor will compete with the tracer for binding, displacing it from the active site and causing a loss of BRET signal.[5] This ratiometric and highly sensitive method allows for the precise quantification of compound affinity and residence time in live cells.[5][11]
Caption: High BRET signal occurs when the tracer is bound; inhibitors compete and reduce the signal.
This protocol is a general guideline. Always refer to the manufacturer's specific instructions (e.g., Promega Corporation).[5]
-
Cell Preparation: Transfect HEK293 cells with the plasmid encoding the NanoLuc®-kinase fusion protein of interest and seed into a white, 96-well assay plate.
-
Compound Dosing: Prepare serial dilutions of the pyrimidine-based inhibitor in Opti-MEM® I Reduced Serum Medium.
-
Tracer Preparation: Dilute the specific NanoBRET™ fluorescent tracer in Opti-MEM® with extracellular NanoLuc® inhibitor.
-
Assay Plate Setup: Add the inhibitor dilutions to the wells containing the cells, followed immediately by the tracer solution. Include "no inhibitor" and "no tracer" controls.
-
Incubation: Incubate the plate for 2 hours at 37°C in a CO₂ incubator.
-
Signal Detection: Add NanoBRET™ Nano-Glo® Substrate to all wells. Read luminescence within 10 minutes using a plate reader equipped with two filters to detect donor emission (e.g., 450 nm) and acceptor emission (e.g., 610 nm).
-
Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the corrected BRET ratio against the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC₅₀ value, which reflects the compound's apparent cellular affinity.[5]
Phenotypic Assays: Quantifying the Cellular Consequences
Once target engagement is confirmed, the next critical step is to measure the inhibitor's effect on cell fate. Phenotypic assays provide quantitative data on the overall cellular response to target inhibition.
3.1. Cell Viability & Proliferation Assays (MTT & XTT)
Expertise & Causality: These colorimetric assays are workhorses for assessing cytotoxicity. They measure the metabolic activity of a cell population, which serves as a proxy for viability and proliferation.[14] Viable, metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce a tetrazolium salt.
-
MTT Assay: The yellow MTT salt is reduced to a purple formazan product that is insoluble and must be dissolved with a solubilizing agent (like DMSO) before reading absorbance.[15]
-
XTT/MTS Assays: These second-generation salts are reduced to a formazan product that is soluble in culture medium, simplifying the workflow by eliminating the solubilization step.[14][15]
A reduction in the colorimetric signal in inhibitor-treated cells directly indicates a decrease in the viable cell number.
Caption: Step-by-step workflow of the MTT cell viability assay.[14]
-
Cell Seeding: Seed cells in a 96-well plate at an empirically determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow attachment.
-
Compound Treatment: Treat cells with a range of concentrations of the pyrimidine inhibitor (e.g., 0.01 to 100 µM) and include untreated and vehicle-only controls.
-
Incubation: Incubate for the desired exposure period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the media and add 100 µL of a solubilization solution (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the crystals.[16] Mix gently on an orbital shaker for 15 minutes.[15]
-
Data Acquisition: Measure the absorbance at ~570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control wells (representing 100% viability) and plot against inhibitor concentration to calculate the IC₅₀ (the concentration that inhibits 50% of cell proliferation).
| Inhibitor X Conc. (µM) | % Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 5.2 |
| 0.1 | 92.1 ± 4.8 |
| 1 | 65.7 ± 3.9 |
| 10 | 23.4 ± 2.5 |
| 100 | 5.1 ± 1.1 |
| Calculated IC₅₀ | ~2.5 µM |
3.2. Apoptosis Assays
Expertise & Causality: Many pyrimidine-based anticancer agents function by inducing apoptosis.[3] It is therefore essential to confirm that the observed loss of viability is due to programmed cell death rather than necrosis or simple cytostasis. Two robust methods are commonly employed:
-
Annexin V Staining: In early apoptosis, the phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore, can be used to detect apoptotic cells via flow cytometry or fluorescence microscopy.[17] Propidium Iodide (PI) is often co-stained to differentiate early apoptotic cells (Annexin V+/PI-) from late apoptotic/necrotic cells (Annexin V+/PI+).[17]
-
Caspase-Glo® 3/7 Assay: A hallmark of apoptosis is the activation of executioner caspases, particularly caspase-3 and caspase-7.[18] This assay uses a luminogenic substrate containing the DEVD peptide sequence, which is specifically cleaved by active caspase-3/7.[18] Cleavage releases a substrate for luciferase, generating a light signal that is directly proportional to caspase activity.[18]
Caption: Apoptosis assays measure key events like PS exposure and caspase activation.
This is an example of a simplified, plate-reader-based Annexin V assay that allows for kinetic monitoring.[19][20]
-
Cell Seeding: Seed cells in a white, 96-well assay plate suitable for luminescence measurements.
-
Reagent Preparation: Prepare the 2X Detection Reagent containing the Annexin V-NanoLuc® fusion proteins, a necrosis detection dye (fluorescent DNA dye), and culture medium.[20]
-
Assay Start: Add an equal volume of the 2X Detection Reagent to the cells.
-
Compound Addition: Immediately add the pyrimidine inhibitor at various concentrations.
-
Kinetic Measurement: Place the plate in a plate-reading luminometer with environmental control (37°C, 5% CO₂). Measure luminescence (apoptosis) and fluorescence (necrosis) at regular intervals (e.g., every 30-60 minutes) for the desired duration (e.g., 24-48 hours).[21]
-
Data Analysis: Plot the relative luminescence units (RLU) and relative fluorescence units (RFU) over time to visualize the kinetics of apoptosis and secondary necrosis induction.
3.3. Cell Cycle Analysis by Flow Cytometry
Expertise & Causality: Pyrimidine-based inhibitors that interfere with DNA synthesis (e.g., by inhibiting thymidylate synthase or ribonucleotide reductase) or cell cycle progression (e.g., CDK inhibitors) will cause cells to arrest at specific phases of the cell cycle.[1][2] By staining the cellular DNA with a fluorescent dye like Propidium Iodide (PI) and analyzing the fluorescence intensity per cell using a flow cytometer, we can determine the distribution of the cell population across the G0/G1, S, and G2/M phases.[22] Cells in G2/M have twice the DNA content (4n) of cells in G0/G1 (2n), while cells in S phase (DNA synthesis) have an intermediate amount. An accumulation of cells in a specific phase after treatment is a strong indicator of a compound's mechanism.
-
Cell Culture & Treatment: Seed cells and treat with the inhibitor for a period corresponding to at least one full cell cycle (e.g., 24 hours).
-
Harvesting: Harvest both adherent and floating cells to ensure apoptotic cells are included. Wash the cell pellet with ice-cold PBS.[23]
-
Fixation: Resuspend the cells gently in 200 µL of PBS and add 2 mL of ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix overnight at 4°C.[23]
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL). RNase A is critical to prevent staining of double-stranded RNA.[24] Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer, exciting the PI with a 488 nm or 561 nm laser and collecting the emission signal.
-
Data Analysis: Gate on the single-cell population and generate a histogram of PI fluorescence intensity. Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
| Treatment | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |
| Vehicle Control | 55% | 25% | 20% |
| 10 µM Inhibitor (DHODH) | 20% | 65% | 15% |
| 1 µM Inhibitor (CDK4/6) | 80% | 10% | 10% |
Conclusion: Synthesizing a Coherent Mechanistic Story
The true power of this application guide lies not in the individual protocols but in their integrated application. By systematically progressing from target engagement to phenotypic outcomes, researchers can build a comprehensive and defensible profile of their pyrimidine-based inhibitor. A compound that demonstrates potent binding in a NanoBRET™ assay, induces a thermal shift in CETSA®, shows a corresponding IC₅₀ in an MTT assay, and causes a predictable cell cycle arrest and apoptotic induction, is one with a clear and validated mechanism of action. This multi-assay, evidence-based approach is fundamental to making informed decisions in any drug discovery pipeline.
References
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Choi, Y., & Lee, J. S. (2020). Assaying cell cycle status using flow cytometry. Current Protocols in Immunology, 130(1), e101. Retrieved from [Link]
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EBSCO. (n.d.). Antimetabolites in chemotherapy. Research Starters. Retrieved from [Link]
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Massachusetts Biotechnology Council. (2025). Revolutionising Drug Discovery: Harnessing the Power of FRET and BRET Assays. Retrieved from [Link]
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Eberl, H. C., et al. (2025). A Probe-Based Target Engagement Assay for Kinases in Live Cells. Molecular & Cellular Proteomics. Retrieved from [Link]
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Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]
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Bio-protocol. (n.d.). Cellular thermal shift assay (CETSA). Retrieved from [Link]
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Assay Genie. (n.d.). Flow Cytometry Protocol | 10 Hints & Tips. Retrieved from [Link]
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ResearchGate. (n.d.). Binding assays to profile target engagement by kinase inhibitors in vitro. Retrieved from [Link]
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JoVE. (2023). Cell Cycle Analysis: Principle, BrdU and Flow Cytometry. Retrieved from [Link]
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Larrabee, J. A., et al. (2010). Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. Current pharmaceutical design, 16(11), 1257–1272. Retrieved from [Link]
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RxList. (2022). Pyrimidine Synthesis Inhibitors. Retrieved from [Link]
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Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Retrieved from [Link]
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Scott, J. D., & Maly, D. J. (2021). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 64(22), 16396-16422. Retrieved from [Link]
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Robers, M. B., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(11), 2269–2279. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Retrieved from [Link]
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Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. Retrieved from [Link]
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Monroy, E. Y., et al. (2025). One Tracer, Dual Platforms: Unlocking Versatility of Fluorescent Probes in TR-FRET and NanoBRET Target Engagement Assays. bioRxiv. Retrieved from [Link]
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Boute, N., et al. (2011). Setting Up a Bioluminescence Resonance Energy Transfer High throughput Screening Assay to Search for Protein/Protein Interaction Inhibitors in Mammalian Cells. Frontiers in Endocrinology, 2, 2. Retrieved from [Link]
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News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]
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Mehta, S., & Zhang, J. (2011). FRET and BRET-Based Biosensors in Live Cell Compound Screens. Current Opinion in Chemical Biology, 15(4), 548-555. Retrieved from [Link]
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Vasta, J. D., & Robers, M. B. (2026). Advances in BRET probes for intracellular target engagement studies. Current Opinion in Chemical Biology. Retrieved from [Link]
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Vitaku, E., et al. (2023). Recent Advances in Pyrimidine-Based Drugs. Molecules, 28(13), 5122. Retrieved from [Link]
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Lee, K., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7489-7507. Retrieved from [Link]
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Lee, K., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. Retrieved from [Link]
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Drug Hunter. (2024). Drug Discovery Websites and Databases. Retrieved from [Link]
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National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS. Assay Guidance Manual. Retrieved from [Link]
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MDPI. (2023). A Pyrimidine-Based Tubulin Inhibitor Shows Potent Anti-Glioblastoma Activity In Vitro and In Vivo. Pharmaceuticals, 16(1), 100. Retrieved from [Link]
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Crowley, L. C., et al. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology, 1419, 65-73. Retrieved from [Link]
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National Center for Biotechnology Information. (2012). Early Drug Discovery and Development Guidelines. Assay Guidance Manual. Retrieved from [Link]
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YouTube. (2023). Pyrimidine and Purine Synthesis Inhibitors: A Comprehensive Review in a Question and Answer Format. Retrieved from [Link]
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Singh, P., et al. (2022). Discovery of Novel Pyrimidine Based Small Molecule Inhibitors as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-cancer Studies. Anti-Cancer Agents in Medicinal Chemistry, 22(14), 2636-2651. Retrieved from [Link]
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RxDataLab. (2024). Essential Datasets for Tracking Drug Development from Discovery to Market. Retrieved from [Link]
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PPD. (n.d.). Drug Discovery and Development Process. Retrieved from [Link]
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Application Note & Protocol: Streamlined Scale-up Synthesis of 2-Chloro-5-fluoro-4-(pyrrolidin-1-yl)pyrimidine for Preclinical Advancement
Abstract
This document provides a comprehensive guide for the scaled-up synthesis of 2-Chloro-5-fluoro-4-(pyrrolidin-1-yl)pyrimidine, a key intermediate in the development of novel therapeutics. Pyrimidine derivatives are a cornerstone in medicinal chemistry, demonstrating a wide array of biological activities, including anticancer and antiviral properties.[1][2][3][4] The described protocol is optimized for preclinical supply, focusing on process efficiency, safety, and robust quality control. We detail a two-step synthetic route commencing from the commercially available 5-fluorouracil, proceeding through a dichlorinated intermediate, followed by a regioselective nucleophilic aromatic substitution (SNAr) with pyrrolidine. This application note is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance and field-proven insights to facilitate the reliable production of this critical building block.
Introduction: The Significance of Fluorinated Pyrimidines in Drug Discovery
Pyrimidine scaffolds are privileged structures in medicinal chemistry due to their integral role as building blocks of DNA and RNA.[3] Their derivatives have been successfully developed into a range of clinically applied therapeutic agents.[2] The introduction of a fluorine atom into the pyrimidine ring often enhances metabolic stability and binding affinity to target proteins, making 5-fluorinated pyrimidines particularly valuable in drug design. 2-Chloro-5-fluoro-4-(pyrrolidin-1-yl)pyrimidine serves as a versatile intermediate, enabling further structural diversification to explore structure-activity relationships (SAR) and develop novel drug candidates. The scale-up of its synthesis is a critical step in advancing these candidates through preclinical studies.
Synthetic Strategy: A Robust and Scalable Two-Step Approach
The selected synthetic route begins with the chlorination of 5-fluorouracil to yield 2,4-dichloro-5-fluoropyrimidine, followed by a regioselective nucleophilic aromatic substitution with pyrrolidine. This approach was chosen for its high efficiency, use of readily available starting materials, and amenability to scale-up.
Step 1: Chlorination of 5-Fluorouracil
The initial step involves the conversion of 5-fluorouracil to 2,4-dichloro-5-fluoropyrimidine. This transformation is typically achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃). The reaction proceeds via a base-catalyzed mechanism to improve yields and facilitate a more economically viable industrial process.[5]
Step 2: Regioselective Nucleophilic Aromatic Substitution (SNAr)
The second step is a nucleophilic aromatic substitution on the 2,4-dichloro-5-fluoropyrimidine intermediate. The regioselectivity of this reaction is a key consideration. In the pyrimidine ring, the C4 position is generally more susceptible to nucleophilic attack than the C2 position.[6] This selectivity is attributed to the higher LUMO coefficient at C4 and the resonance stabilization of the Meisenheimer intermediate formed during the reaction.[6][7] The presence of the electron-withdrawing fluorine atom at C5 further activates the ring towards nucleophilic attack.[8] By carefully controlling the reaction conditions, pyrrolidine can be introduced selectively at the C4 position.
Detailed Protocols and Methodologies
Materials and Equipment
| Reagent/Solvent | Grade | Supplier |
| 5-Fluorouracil | ≥99% | Commercially Available |
| Phosphorus Oxychloride (POCl₃) | ≥99% | Commercially Available |
| Diisopropylethylamine (DIPEA) | ≥99% | Commercially Available |
| Pyrrolidine | ≥99% | Commercially Available |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercially Available |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available |
| Hexanes | ACS Grade | Commercially Available |
| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution | In-house preparation |
| Brine | Saturated Aqueous Solution | In-house preparation |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular | Commercially Available |
Equipment: Jacketed glass reactor with overhead stirrer, thermocouple, condenser, and nitrogen inlet; dropping funnel; rotary evaporator; filtration apparatus; standard laboratory glassware.
Experimental Workflow Diagram
Caption: Overall workflow for the two-step synthesis.
Step-by-Step Synthesis Protocol
Step 1: Synthesis of 2,4-Dichloro-5-fluoropyrimidine
-
Set up a dry, nitrogen-purged jacketed glass reactor equipped with an overhead stirrer, thermocouple, and condenser.
-
Charge the reactor with 5-fluorouracil (1.0 eq) and phosphorus oxychloride (POCl₃, 5.0 eq).
-
Cool the resulting suspension to 0-5 °C using a circulating chiller.
-
Slowly add diisopropylethylamine (DIPEA, 1.7 eq) dropwise via a dropping funnel, maintaining the internal temperature below 10 °C.
-
After the addition is complete, slowly heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 7-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully quench by slowly adding it to ice-water with vigorous stirring.
-
Extract the aqueous layer with dichloromethane (DCM, 3 x volumes).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,4-dichloro-5-fluoropyrimidine. The crude product is often used in the next step without further purification.
Step 2: Synthesis of 2-Chloro-5-fluoro-4-(pyrrolidin-1-yl)pyrimidine
-
In a separate reactor, dissolve the crude 2,4-dichloro-5-fluoropyrimidine (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0-5 °C.
-
Slowly add a solution of pyrrolidine (1.1 eq) in DCM dropwise, maintaining the internal temperature below 10 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 3-5 hours.
-
Monitor the reaction by TLC or HPLC until the dichloropyrimidine is consumed.
-
Wash the reaction mixture with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield 2-Chloro-5-fluoro-4-(pyrrolidin-1-yl)pyrimidine as a solid.
Characterization and Quality Control
The final product should be characterized by:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure.
-
LC-MS: To determine the mass and purity.
-
Melting Point: As a physical constant for identification.
| Parameter | Specification |
| Appearance | White to off-white solid |
| Purity (HPLC) | ≥98% |
| Identity (¹H NMR, LC-MS) | Conforms to structure |
Process Optimization and Scale-Up Considerations
-
Temperature Control: Maintaining the specified temperature ranges during the addition of reagents is crucial for controlling exotherms and ensuring selectivity, particularly in the SNAr step.
-
Reagent Purity: The purity of starting materials, especially the dichloropyrimidine intermediate, can significantly impact the yield and purity of the final product.
-
Work-up Procedure: Efficient extraction and washing steps are necessary to remove inorganic byproducts and unreacted reagents.
-
Safety: Both phosphorus oxychloride and pyrrolidine are corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9]
Conclusion
The protocol detailed in this application note provides a reliable and scalable method for the synthesis of 2-Chloro-5-fluoro-4-(pyrrolidin-1-yl)pyrimidine, a valuable intermediate for preclinical drug development. By following the outlined procedures and considering the scale-up recommendations, researchers can efficiently produce high-purity material to support their ongoing discovery and development efforts.
References
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- Gomma, A. M., et al. (2025). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 30(1), 123.
- Kaur, R., et al. (2025). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Molecular Diversity, 29(2), 549-583.
- Masterson, L. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
- OpenStax. (2025). 16.
- Rao, S. V., et al. (n.d.). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active Pyrimidine derivative. International Journal of ChemTech Research, 2(3), 1539-1543.
- Sigma-Aldrich. (n.d.). 2-chloro-5-fluoro-4-(1-pyrrolidinyl)
- Wamser, C. C. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange.
- Zhang, J., et al. (2015). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 137(1), 221-231.
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Application Notes & Protocols: Leveraging 2-Chloro-5-fluoro-4-(pyrrolidin-1-yl)pyrimidine in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative to high-throughput screening (HTS) for identifying high-quality lead compounds.[1][2] This approach screens low-molecular-weight compounds (fragments) to identify weak but efficient binders, which then serve as starting points for the rational design of more potent, drug-like molecules.[1][3] This guide provides an in-depth look at the application of a specific, synthetically poised fragment, 2-Chloro-5-fluoro-4-(pyrrolidin-1-yl)pyrimidine , within an FBDD workflow. We will explore its desirable characteristics, detail robust protocols for screening and validation, and outline a strategy for its evolution from a fragment hit to a lead candidate.
The Rationale of Fragment-Based Drug Discovery (FBDD)
FBDD operates on a fundamental principle: smaller, less complex molecules have a higher probability of finding a complementary binding pocket on a protein target compared to large, complex drug-like molecules.[1][4] While these initial interactions are typically weak (in the high micromolar to millimolar range), they are often highly efficient in terms of binding energy per atom.[3]
The key advantages of this approach include:
-
Greater Coverage of Chemical Space: A library of a few thousand well-chosen fragments can sample chemical space more effectively than an HTS library of millions of larger compounds.[1][4]
-
Higher Quality Hits: Fragment hits often exhibit superior physicochemical properties and provide a more efficient starting point for optimization.[1]
-
Structure-Guided Design: FBDD is intrinsically linked with structural biology techniques like X-ray crystallography and NMR, which provide detailed 3D information on how a fragment binds, enabling intelligent, structure-guided lead optimization.[5][6][7]
The overall workflow of an FBDD campaign is a multi-stage process, beginning with library design and culminating in a potent, optimized lead compound.
Figure 1: A generalized workflow for a Fragment-Based Drug Discovery (FBDD) campaign.
Profile of a Poised Fragment: 2-Chloro-5-fluoro-4-(pyrrolidin-1-yl)pyrimidine
The selection of fragments is critical to the success of an FBDD campaign.[1] Ideal fragments adhere to the "Rule of Three" (MW < 300 Da, cLogP ≤ 3, H-bond donors/acceptors ≤ 3) and possess features that facilitate synthetic elaboration. 2-Chloro-5-fluoro-4-(pyrrolidin-1-yl)pyrimidine is an excellent candidate fragment that fits these criteria.
Physicochemical Properties
The properties of this fragment make it an ideal starting point for exploring interactions with a target protein.
| Property | Value | "Rule of Three" Guideline | Source |
| Molecular Weight (MW) | 215.65 g/mol | < 300 | [8] |
| Molecular Formula | C₉H₁₁ClFN₃ | - | [8] |
| cLogP | 2.73 | ≤ 3 | [8] |
| Hydrogen Bond Acceptors | 2 | ≤ 3 | [8] |
| Hydrogen Bond Donors | 0 | ≤ 3 | - |
| Polar Surface Area (PSA) | 22.45 Ų | - | [8] |
Structural Rationale for Use
Beyond its favorable physicochemical profile, the structure of this fragment is "poised" for medicinal chemistry. The term poised refers to the presence of chemical handles that allow for straightforward and predictable synthetic modifications.[9]
-
Pyrimidine Core: A common scaffold in medicinal chemistry, known to interact with a wide range of biological targets. The nitrogen atoms can act as hydrogen bond acceptors.
-
Pyrrolidine Group: This saturated heterocyclic moiety imparts three-dimensionality (sp³ character), which is increasingly recognized as important for achieving binding specificity and improving drug properties.[10]
-
Fluoro Substituent: The fluorine atom can modulate the pKa of the pyrimidine ring and engage in favorable electrostatic or hydrogen bonding interactions with the protein target.[11]
-
Chloro Substituent: This is the key "poised" element. The chlorine atom on the pyrimidine ring is an excellent handle for nucleophilic aromatic substitution (SNAᵣ) reactions, allowing for the easy "growing" of the fragment by introducing new chemical groups at this position.
Experimental Protocols: A Screening Cascade
Because fragment binding is weak, sensitive biophysical techniques are required for initial screening and validation.[4][9][12] A staged or cascaded approach using orthogonal methods is crucial to eliminate false positives and confidently identify true binders.[13]
Stage 1: Primary Screening with Differential Scanning Fluorimetry (DSF)
DSF, or Thermal Shift Assay, is a rapid, cost-effective method for primary screening.[13] It measures the change in a protein's melting temperature (Tₘ) upon ligand binding. An increase in Tₘ suggests that the fragment stabilizes the protein.
Protocol: DSF Screening
-
Preparation:
-
Prepare a stock solution of the target protein at 0.2-0.4 mg/mL in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).
-
Prepare a 10 mM stock solution of 2-Chloro-5-fluoro-4-(pyrrolidin-1-yl)pyrimidine in DMSO. Create a dilution series if desired.
-
Prepare a working solution of a fluorescent dye (e.g., SYPRO Orange) according to the manufacturer's instructions.
-
-
Assay Setup (96-well plate):
-
To each well, add 20 µL of the protein solution.
-
Add 1 µL of the fragment stock solution (final concentration ~500 µM, 5% DMSO). Include DMSO-only wells as a negative control and a known binder as a positive control.
-
Add 4 µL of the diluted fluorescent dye.
-
Seal the plate and centrifuge briefly to mix.
-
-
Data Acquisition:
-
Place the plate in a real-time PCR instrument.
-
Set up a melt curve experiment, ramping the temperature from 25 °C to 95 °C at a rate of 1 °C/minute.
-
Monitor the fluorescence at the appropriate wavelength for the dye.
-
-
Analysis:
-
Plot fluorescence versus temperature. The Tₘ is the midpoint of the transition.
-
A fragment is considered a potential hit if it induces a Tₘ shift (ΔTₘ) of ≥ 2 °C compared to the DMSO control.
-
Stage 2: Hit Validation with NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for confirming hits from primary screens.[14][15] Ligand-observed NMR methods, such as Saturation Transfer Difference (STD) NMR, are particularly well-suited for FBDD as they do not require isotope-labeling of the protein.[16][17]
Protocol: STD-NMR for Hit Validation
-
Sample Preparation:
-
Prepare a sample containing 10-20 µM of the target protein and 1 mM of the fragment hit in a deuterated buffer (e.g., 50 mM Phosphate buffer in D₂O, pD 7.4).
-
Prepare a control sample containing only 1 mM of the fragment in the same buffer.
-
-
NMR Acquisition:
-
Acquire a standard 1D proton spectrum of the control sample to identify the fragment's proton signals.
-
On the protein-fragment sample, acquire an STD spectrum. This involves two experiments:
-
On-resonance spectrum: Selectively saturate a region of the protein's proton spectrum (e.g., -1.0 ppm) where no ligand signals are present.
-
Off-resonance spectrum: Irradiate a region far from any protein or ligand signals (e.g., 40 ppm).
-
-
The STD spectrum is the difference between the on-resonance and off-resonance spectra.
-
-
Data Analysis:
-
Signals that appear in the STD spectrum belong to the fragment and confirm that it binds to the protein.
-
The intensity of the STD signals provides information about which protons of the fragment are in closest proximity to the protein surface, defining the binding epitope.
-
Figure 2: Principle of Saturation Transfer Difference (STD) NMR.
Stage 3: Structural Characterization by X-ray Crystallography
The "gold standard" for FBDD is determining the high-resolution crystal structure of the protein-fragment complex.[5] This provides definitive proof of binding and reveals the precise binding mode, which is essential for guiding the hit-to-lead optimization process.[6][18]
Protocol: Crystal Soaking for Fragment Complex Structure
-
Crystal Preparation:
-
Grow high-quality crystals of the target protein under established conditions. The crystals must be robust enough to withstand soaking.[19]
-
-
Soaking Procedure:
-
Prepare a "soaking solution" by adding a high concentration of the fragment (e.g., 10-50 mM from a DMSO stock) to the crystal mother liquor. The final DMSO concentration should be kept below a level that degrades crystal quality (typically <20%).[19]
-
Carefully transfer a protein crystal from its growth drop into the soaking solution.
-
Allow the crystal to soak for a period ranging from minutes to several hours.
-
-
Cryo-protection and Data Collection:
-
Briefly transfer the soaked crystal into a cryo-protectant solution (mother liquor supplemented with an agent like glycerol or ethylene glycol).
-
Loop the crystal and flash-cool it in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.[5]
-
-
Structure Determination:
-
Process the diffraction data.
-
Solve the structure using molecular replacement with the known apo-protein structure.
-
Carefully inspect the resulting electron density maps for evidence of the bound fragment. Specialized software can aid in detecting low-occupancy binders.[19]
-
Refine the protein-fragment complex structure to high resolution.
-
From Hit to Lead: The Path Forward
With a validated, structure-enabled hit like 2-Chloro-5-fluoro-4-(pyrrolidin-1-yl)pyrimidine, the medicinal chemistry campaign can begin. The goal is to "grow" the fragment into a more potent lead compound by adding functionality that makes additional, favorable interactions with the target protein.
The chloro-substituent is the primary vector for this elaboration. A nucleophilic aromatic substitution (SNAᵣ) reaction can be used to displace the chlorine with a variety of nucleophiles (amines, alcohols, thiols), introducing new chemical diversity. The crystal structure is the roadmap for this process, indicating which vectors point towards open space or nearby pockets that can be exploited.
Figure 3: Strategy for growing the fragment hit into a lead compound.
Conclusion
2-Chloro-5-fluoro-4-(pyrrolidin-1-yl)pyrimidine represents an exemplary chemical tool for fragment-based drug discovery. Its adherence to the "Rule of Three," combined with a three-dimensional character and a synthetically poised handle for elaboration, makes it an ideal starting point for a structure-guided drug design campaign. The protocols outlined herein provide a robust framework for identifying and validating its interaction with a protein target, laying the groundwork for its successful evolution into a high-affinity lead compound.
References
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Sygnature Discovery. Fragment Screening | Drug Discovery. Available from: [Link]
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Ciulli, A., & Abell, C. (2012). Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls. Available at:[Link]
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Pellecchia, M., & Bertini, I. (2015). NMR Screening in Fragment-Based Drug Design: A Practical Guide. Methods in Molecular Biology, 1263, 197-208. Available from: [Link]
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Dominique, R. (2022). An Introduction to Fragment-Based Drug Discovery (FBDD). Drug Hunter. Available from: [Link]
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de Vlieger, J. S., & Hyvönen, M. (2022). Fragment-based drug discovery-the importance of high-quality molecule libraries. Molecular Oncology, 16(21), 3761-3777. Available from: [Link]
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Kalyanaraman, C., & Jacobson, M. P. (2012). A three-stage biophysical screening cascade for fragment-based drug discovery. Nature Protocols, 7(4), 724-740. Available from: [Link]
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Unknown Author. (2024). Fragment Based Drug Design: A Review. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]
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Coyle, J., & Walser, R. (2020). Applied Biophysical Methods in Fragment-Based Drug Discovery. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(5), 471-490. Available from: [Link]
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Gingell, H., & Ulaganathan, T. Fragment Screening By Crystallography: An Alternative To High Throughput Screening. Sygnature Discovery. Available from: [Link]
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Wang, N., & Zheng, M. (2021). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences, 8, 706883. Available from: [Link]
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Eurofins Discovery. Biophysics for Successful Drug Discovery Programs. Available from: [Link]
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de Vlieger, J. S., & Hyvönen, M. (2022). Fragment-based drug discovery—the importance of high-quality molecule libraries. Molecular Oncology, 16(21), 3761–3777. Available from: [Link]
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Pellecchia, M., & Bertini, I. (2015). NMR Screening in Fragment-Based Drug Design: A Practical Guide. SpringerLink. Available from: [Link]
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Robson-Tull, J. (2019). Biophysical screening in fragment-based drug design: a brief overview. Bioscience Horizons: The International Journal of Student Research. Available from: [Link]
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Unknown Author. (n.d.). [NMR screening in fragment-based drug discovery]. Semantic Scholar. Available from: [Link]
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CNR-IRIS. NMR Screening Methods in Fragment-Based Drug Discovery. Available from: [Link]
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Lepre, C. A., & Moore, J. M. (2014). Fragment-Based Drug Discovery Using NMR Spectroscopy. Methods in Molecular Biology, 68-81. Available from: [Link]
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Selvita. X-ray Crystallography Fragment Screening. Available from: [Link]
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CrystalsFirst. Fragment HIT Identification in FBDD. Available from: [Link]
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Hartshorn, M. J., & Murray, C. W. (2014). Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery. SLAS DISCOVERY: Advancing Life Sciences R&D, 19(6), 847-857. Available from: [Link]
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PubChem. 2-Chloro-5-fluoropyrimidine. Available from: [Link]
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Rao, S. V., et al. (n.d.). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. ResearchGate. Available from: [Link]
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Bristol-Myers Squibb. (2014). Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119. Journal of Medicinal Chemistry, 57(18), 7499-7508. Available from: [Link]
- Google Patents. (2014). US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine.
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Chen, X., et al. (2010). Discovery of 2-chloro-N-((4,4-difluoro-1-hydroxycyclohexyl)methyl)-5-(5-fluoropyrimidin-2-yl)benzamide as a potent and CNS penetrable P2X7 receptor antagonist. Bioorganic & Medicinal Chemistry Letters, 20(10), 3107-3111. Available from: [Link]
- Google Patents. (2016). CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
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Smith, M. D., et al. (2006). Pharmacology of 2-[4-(4-chloro-2-fluorophenoxy)phenyl]-pyrimidine-4-carboxamide: a potent, broad-spectrum state-dependent sodium channel blocker for treating pain states. The Journal of Pharmacology and Experimental Therapeutics, 318(2), 823-832. Available from: [Link]
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Scott, W. L., et al. (2023). Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery. Molecules, 28(3), 1435. Available from: [Link]
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Sore, H. F., & Scott, J. S. (2013). Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space. ACS Medicinal Chemistry Letters, 4(10), 990–995. Available from: [Link]
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Kumar, V., & Singh, R. (2022). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules, 27(1), 211. Available from: [Link]
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Troubleshooting low yield in 2-Chloro-5-fluoro-4-(pyrrolidin-1-yl)pyrimidine synthesis
Welcome to the technical support guide for the synthesis of 2-Chloro-5-fluoro-4-(pyrrolidin-1-yl)pyrimidine. This resource is designed for researchers, chemists, and process development professionals to troubleshoot and optimize this crucial synthetic step. We will move beyond simple procedural lists to explore the underlying chemical principles governing this reaction, enabling you to diagnose issues and rationally design solutions for achieving high yield and purity.
The Core Reaction: A Mechanistic Overview
The synthesis of 2-Chloro-5-fluoro-4-(pyrrolidin-1-yl)pyrimidine is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction.[1] In this process, the nucleophile (pyrrolidine) attacks the electron-deficient pyrimidine ring, displacing a chloride leaving group.
Reaction Scheme: 2,4-dichloro-5-fluoropyrimidine + Pyrrolidine --(Base, Solvent)--> 2-Chloro-5-fluoro-4-(pyrrolidin-1-yl)pyrimidine
The pyrimidine ring is rendered electrophilic (electron-poor) by the inductive and mesomeric effects of its two nitrogen atoms.[2] The presence of two chlorine atoms and a fluorine atom further withdraws electron density, activating the ring for nucleophilic attack. The reaction proceeds via a two-step addition-elimination mechanism, which involves the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3][4]
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.
Q1: Why is my yield low, and what is the major byproduct? I see multiple spots on my TLC.
Short Answer: The most common cause of low yield of the desired product is the formation of regioisomers and di-substituted byproducts. The primary byproduct is likely the C2-substituted isomer, 2-(pyrrolidin-1-yl)-4-chloro-5-fluoropyrimidine, or the di-substituted species, 2,4-di(pyrrolidin-1-yl)-5-fluoropyrimidine.
Detailed Explanation:
Nucleophilic attack on 2,4-dichloropyrimidines is highly regioselective, but not always exclusive.[5][6]
-
C4-Selectivity (The Desired Pathway): The chlorine atom at the C4 position is generally more reactive towards nucleophiles than the chlorine at C2.[3][7][8] This is because the C4 position is para to one ring nitrogen and ortho to the other, providing superior stabilization for the negative charge in the Meisenheimer intermediate through resonance. The electron-withdrawing 5-fluoro group further enhances this effect.
-
C2-Substitution (Side Reaction): While less favored, nucleophilic attack can still occur at the C2 position, which is flanked by two nitrogen atoms.[9] The ratio of C4 to C2 substitution can be influenced by factors like solvent, temperature, and the electronic properties of substituents on the pyrimidine ring.[5][6]
-
Di-Substitution (Side Reaction): If an excess of pyrrolidine is used or if the reaction temperature is too high, a second substitution can occur on the initially formed product, displacing the remaining chlorine atom to yield the di-substituted byproduct.
Troubleshooting Steps:
-
Control Stoichiometry: Use no more than 1.0-1.1 equivalents of pyrrolidine to minimize di-substitution.
-
Temperature Management: Run the reaction at a lower temperature (e.g., start at 0 °C and allow it to warm slowly to room temperature) to favor the more kinetically accessible C4 position and reduce the rate of the second substitution.
-
Confirm Isomer Identity: Use 1H NMR or LC-MS to analyze the crude product and confirm the identity of the byproducts. The aromatic protons on the C2 and C4 isomers will have distinct chemical shifts.
Q2: How critical are reaction temperature and time? Can I heat the reaction to speed it up?
Short Answer: Temperature and time are critical variables that must be carefully controlled. Increasing the temperature to accelerate the reaction often leads to a decrease in selectivity and the formation of more di-substituted byproduct, ultimately lowering the yield of the desired product.
Detailed Explanation:
The SNAr reaction has two key steps: the initial desired mono-substitution and the potential subsequent di-substitution.
-
Activation Energy: The activation energy for the first substitution at C4 is lower than at C2, making it the faster, kinetically favored reaction at lower temperatures.[7]
-
Effect of Heat: Increasing the temperature provides more energy to overcome higher activation barriers. This can increase the rate of the less-favored C2 substitution and, more significantly, promotes the second substitution reaction, leading to the di-substituted product. High temperatures can also lead to decomposition of starting materials or products.
Troubleshooting Steps:
-
Establish a Temperature Profile: Begin the addition of the nucleophile at a low temperature (0 °C or even -10 °C) to control the initial exothermic reaction.
-
Monitor Progress: Allow the reaction to warm slowly to room temperature and monitor its progress by TLC or LC-MS every 1-2 hours.
-
Define Reaction Endpoint: Stop the reaction once the starting 2,4-dichloro-5-fluoropyrimidine is consumed to prevent the product from converting to the di-substituted byproduct over time.
Q3: What is the purpose of the base (e.g., DIPEA, Et₃N, K₂CO₃), and can I run the reaction without it?
Short Answer: A base is essential. It neutralizes the hydrochloric acid (HCl) generated during the reaction. Running the reaction without a base will result in the protonation of the pyrrolidine nucleophile, rendering it inactive and stopping the reaction.
Detailed Explanation:
The substitution of a chloride by pyrrolidine releases one equivalent of HCl.
Pyrrolidine + HCl → Pyrrolidinium chloride
-
Nucleophile Quenching: Pyrrolidine is a base. If the generated HCl is not scavenged, it will protonate a molecule of unreacted pyrrolidine, forming a pyrrolidinium salt. This salt is no longer nucleophilic and cannot participate in the SNAr reaction.
-
Choice of Base: The ideal base should be strong enough to neutralize HCl but should not be nucleophilic itself, to avoid competing with pyrrolidine.
-
Tertiary Amines (DIPEA, Et₃N): These are common choices. They are sterically hindered, making them poor nucleophiles but effective acid scavengers.[10]
-
Inorganic Bases (K₂CO₃, NaHCO₃): These can also be used, particularly in polar aprotic solvents like DMF or acetonitrile where they have sufficient solubility. They have the advantage of being easily removed during aqueous work-up.
-
Troubleshooting Steps:
-
Ensure Sufficient Base: Use at least 1.1-1.2 equivalents of base to ensure all generated HCl is neutralized.
-
Select an Appropriate Base: For most applications, Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) are excellent choices.
-
Consider Heterogeneous Conditions: If using an inorganic base like K₂CO₃, ensure vigorous stirring to facilitate the reaction at the solid-liquid interface.
Q4: How can I purify the final product and remove the isomers?
Short Answer: Purification is best achieved by flash column chromatography on silica gel. A gradient elution system using a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) is typically effective.
Detailed Explanation:
The product, isomers, and any di-substituted byproduct have different polarities, which allows for their separation on silica gel.
-
Polarity Profile:
-
Di-substituted byproduct: Most polar (two basic nitrogen groups).
-
Mono-substituted products (C4 and C2 isomers): Intermediate polarity. The desired C4 product is often slightly more polar than the C2 isomer, but this can vary.
-
Starting material (2,4-dichloro-5-fluoropyrimidine): Least polar.
-
-
Chromatography System: A common solvent system is a gradient of ethyl acetate in hexanes. For example, starting with 10% ethyl acetate in hexanes and gradually increasing to 30-40%. The exact gradient should be determined by preliminary analysis using TLC.
Protocol: Purification by Flash Column Chromatography
-
Sample Preparation: Concentrate the crude reaction mixture in vacuo. Adsorb the resulting oil or solid onto a small amount of silica gel.
-
Column Packing: Pack a flash chromatography column with silica gel using a non-polar solvent (e.g., hexanes).
-
Loading: Carefully load the adsorbed sample onto the top of the packed column.
-
Elution: Begin elution with a low-polarity solvent mixture (e.g., 5% Ethyl Acetate/Hexanes).
-
Gradient: Gradually increase the polarity of the eluent. Collect fractions and monitor them by TLC.
-
Combine and Concentrate: Combine the fractions containing the pure product (as determined by TLC) and concentrate in vacuo to yield the purified 2-Chloro-5-fluoro-4-(pyrrolidin-1-yl)pyrimidine.
Visualizing the Process
To better understand the reaction and troubleshooting logic, the following diagrams have been created.
SNAr Reaction Mechanism
Caption: The addition-elimination mechanism for SNAr.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for diagnosing low-yield issues.
Summary of Key Parameters and Recommendations
For ease of reference, the table below summarizes the critical experimental parameters and our recommended starting points for optimization.
| Parameter | Recommendation | Rationale & Potential Issues if Deviated |
| Pyrrolidine Stoichiometry | 1.0 - 1.1 equivalents | >1.1 eq: Leads to significant di-substitution. <1.0 eq: Incomplete conversion. |
| Base Stoichiometry | 1.1 - 1.2 equivalents | <1.1 eq: Incomplete reaction due to nucleophile protonation. |
| Temperature | Start at 0 °C, then warm to 20-25 °C | High Temp: Poor regioselectivity, increased di-substitution. Low Temp: Very slow reaction rate. |
| Solvent | Aprotic (DCM, THF, Acetonitrile) | Protic solvents (e.g., alcohols) can compete as nucleophiles. |
| Reaction Time | Monitor by TLC/LC-MS (typically 4-12 h) | Too long: Can lead to increased byproduct formation. Too short: Incomplete reaction. |
References
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- Wai, J. S. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry. WuXi AppTec.
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- Lu, Y., et al. (n.d.). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. WuXi AppTec.
- WuXi AppTec. (n.d.). What factors affect the selectivity of reactions in 2,4-Dichloropyrimidine compounds? - FAQ.
- Jan, M. (2017). How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine? Chemistry Stack Exchange.
- ChemicalBook. (n.d.). 2,4-Dichloro-5-fluoropyrimidine synthesis.
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- Krascsenicsova, K., et al. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 23(10), 2636.
- Hurst, D. T., & Salisbury, K. (1970). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 378.
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- Wang, Y., et al. (2010).
- ChemicalBook. (n.d.). 2,4-Dichloro-5-fluoropyrimidine | 2927-71-1.
- ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines.
- Rao, S. V., et al. (2011). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. Journal of Applied Pharmaceutical Science, 01(07), 124-126.
- Google Patents. (2014). US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine.
- Google Patents. (2016). CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
- NotEvans. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2,4-Dichloro-5-fluoropyrimidine in Advancing Chemical Synthesis.
- Wikipedia. (n.d.).
- Nechaev, A. A., et al. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 28(13), 5038.
- Google Patents. (2011). CN101219997B - Synthesis of 2-chlorine-5- amido pyrimidine.
- National Center for Biotechnology Information. (n.d.). 2-Chloro-5-fluoropyrimidine.
- The Organic Chemistry Tutor. (2019).
- Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
- Sigma-Aldrich. (n.d.). 2-Chloro-5-fluoropyrimidine 97.
- Echemi.com. (n.d.). 2-chloro-5-fluoro-4-(1-pyrrolidinyl)pyrimidine(SALTDATA: FREE)
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- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 6. wuxibiology.com [wuxibiology.com]
- 7. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Page loading... [guidechem.com]
- 9. zenodo.org [zenodo.org]
- 10. japsonline.com [japsonline.com]
Technical Support Center: Optimization of Suzuki Coupling for Electron-Deficient Pyrimidines
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving electron-deficient pyrimidines. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize these challenging yet crucial transformations. The electron-deficient nature of the pyrimidine ring significantly influences its reactivity, often leading to unique challenges not encountered with simpler aryl halides. This resource provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these complexities and achieve high-yielding, reproducible results.
Troubleshooting Guide: Addressing Common Experimental Issues
This section is formatted to address specific problems you might be encountering at the bench.
Question 1: I am observing very low to no conversion of my starting halopyrimidine. What are the likely causes and how can I troubleshoot this?
Answer:
Low or no conversion in the Suzuki coupling of electron-deficient pyrimidines can stem from several factors, often related to catalyst activity and reaction conditions. The pyrimidine nitrogen atoms can act as Lewis bases and coordinate to the palladium center, leading to catalyst inhibition or deactivation.[1][2]
Here is a systematic approach to troubleshooting this issue:
1. Catalyst and Ligand System Evaluation: The choice of catalyst and ligand is paramount. While standard catalysts like Pd(PPh₃)₄ can be effective for some pyrimidine substrates[3][4], more challenging couplings, especially with less reactive chlorides, often require more sophisticated systems.
-
Rationale: Electron-rich and bulky phosphine ligands are often necessary to facilitate the oxidative addition step, which is the rate-limiting step for less reactive aryl chlorides.[5] These ligands also help stabilize the active Pd(0) species and prevent catalyst decomposition.
-
Recommendation: Screen a panel of modern, well-defined palladium precatalysts and bulky, electron-rich phosphine ligands. Buchwald-type ligands such as SPhos, XPhos, and RuPhos have shown great success in heteroaryl couplings.[1][6] Using pre-formed catalysts (e.g., XPhos Pd G3) can also be more reliable than generating the active catalyst in situ.[7]
2. Base Selection and Strength: The base plays a crucial role in the transmetalation step of the catalytic cycle.[5] Its strength and solubility can significantly impact the reaction outcome.
-
Rationale: A base that is too weak may not facilitate transmetalation efficiently. Conversely, a base that is too strong can lead to unwanted side reactions, including decomposition of the boronic acid or hydrolysis of sensitive functional groups.
-
Recommendation: For many Suzuki couplings of pyrimidines, moderately strong inorganic bases are a good starting point. K₂CO₃ and K₃PO₄ are commonly used.[6] If you suspect boronic acid decomposition (protodeboronation), consider using anhydrous conditions with a base like K₃PO₄.[6] In some cases, stronger bases like Cs₂CO₃ may be beneficial.[8]
3. Solvent Effects: The solvent not only dissolves the reactants but also influences the reactivity of the catalyst and the base.
-
Rationale: The choice of solvent can affect catalyst stability and the rate of key steps in the catalytic cycle.[9] Aprotic polar solvents are often employed.
-
Recommendation: A mixture of an organic solvent and water is common, such as 1,4-dioxane/water or THF/water.[7] Anhydrous solvents like DMF or toluene can also be effective, particularly when trying to minimize water-mediated side reactions.[10][11]
Workflow for Troubleshooting Low Conversion: Here is a decision-making workflow to guide your optimization efforts.
Caption: Troubleshooting workflow for low conversion.
Question 2: My reaction is producing a significant amount of dehalogenated pyrimidine. How can I suppress this side reaction?
Answer:
Dehalogenation, the replacement of the halogen with a hydrogen atom, is a common side reaction in Suzuki couplings, particularly with electron-deficient heteroaryl halides.[12][13] This process competes with the desired cross-coupling pathway.
Mechanism of Dehalogenation: After oxidative addition of the palladium catalyst to the pyrimidine-halide bond, the resulting Pd(II) complex can react with a hydride source in the reaction mixture. Reductive elimination of the pyrimidine and hydride then yields the dehalogenated product.[12]
Strategies to Minimize Dehalogenation:
-
Protecting Groups: In some cases, acidic N-H protons on the heterocyclic ring can contribute to dehalogenation. Protecting these groups can suppress this side reaction.[13]
-
Choice of Base and Solvent: The source of the hydride can sometimes be the solvent (e.g., alcohols) or certain bases.[12] Using a non-protic solvent and a carefully selected base can be beneficial.
-
Ligand Selection: The ligand can influence the relative rates of cross-coupling versus dehalogenation. Experimenting with different ligands may be necessary.
-
Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of dehalogenation relative to the desired coupling.
Question 3: I am observing significant protodeboronation of my boronic acid. What conditions can I change to mitigate this?
Answer:
Protodeboronation is the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond.[14] This is a major pathway for boronic acid degradation, especially with electron-deficient aryl boronic acids, and is often exacerbated by high temperatures and aqueous basic conditions.[2][15]
Mitigation Strategies:
-
Use Anhydrous Conditions: Since water is a key component in many protodeboronation pathways, switching to anhydrous solvents and bases can be highly effective.[6][15]
-
Use Boronic Esters: Boronic esters, such as pinacol esters (Bpin), are generally more stable towards protodeboronation than their corresponding boronic acids.[15]
-
"Slow-Release" Strategy: Employing a "masked" form of the boronic acid that slowly releases the active species can keep the concentration of the vulnerable boronic acid low, thus minimizing its decomposition.[15]
-
Base Selection: Weaker bases, such as NaHCO₃ or KF, can sometimes reduce the rate of protodeboronation.[6]
-
Temperature Control: Running the reaction at the lowest effective temperature can help preserve the boronic acid.
Table 1: Summary of Common Side Reactions and Mitigation Strategies
| Side Reaction | Description | Key Causes | Recommended Actions |
| Dehalogenation | Replacement of the halogen on the pyrimidine with a hydrogen atom.[12] | Hydride sources in the reaction mixture (e.g., solvent, base).[12] | Use aprotic solvents; screen different bases; consider protecting groups.[13] |
| Protodeboronation | Cleavage of the C-B bond of the boronic acid.[14] | High temperature; aqueous basic conditions; electron-deficient boronic acids.[2][15] | Use anhydrous conditions; use boronic esters; lower reaction temperature; screen weaker bases.[6][15] |
| Homocoupling | Dimerization of two boronic acid molecules.[7] | Inefficient transmetalation or slow oxidative addition. | Ensure high-purity reagents; consider adding the aryl halide in slight excess.[3] |
Frequently Asked Questions (FAQs)
Q1: Which halogen (Cl, Br, I) is best for Suzuki coupling with pyrimidines?
The reactivity of the C-X bond in oxidative addition generally follows the trend I > Br > Cl. Due to the electron-deficient nature of the pyrimidine ring, even chloro- and bromo-pyrimidines are quite reactive.[16] Iodo- and bromo-pyrimidines can sometimes be so reactive that they lead to poor selectivity in polyhalogenated systems.[16] Chloro-pyrimidines are often preferred as they are typically less expensive and their more moderate reactivity can allow for better control and selectivity.[16] However, the successful coupling of chloropyrimidines often requires more active catalyst systems.[3]
Q2: Can I use microwave irradiation to improve my reaction?
Yes, microwave-assisted Suzuki couplings can be highly effective for pyrimidine substrates. Microwave heating can dramatically reduce reaction times (e.g., to 15 minutes) and often improves yields, sometimes even with very low catalyst loadings (e.g., 0.5 mol%).[3][17] This can be a powerful tool for rapid reaction optimization.
Q3: My pyrimidine substrate has multiple halogen atoms. How can I achieve selective coupling at a single position?
The regioselectivity of Suzuki coupling on polyhalogenated pyrimidines is dictated by the electronic environment of each C-X bond. For di- and tri-halopyrimidines, there is a clear reactivity order. For example, in 2,4,6-trichloropyrimidine, the reactivity order for substitution is position 4 > position 6 > position 2.[16] This inherent reactivity difference can be exploited to achieve selective monosubstitution by carefully controlling the stoichiometry of the boronic acid and the reaction conditions.
General Suzuki Coupling Workflow for Electron-Deficient Pyrimidines:
Caption: A typical experimental workflow for Suzuki coupling.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a Chloropyrimidine:
-
To an oven-dried reaction vessel, add the chloropyrimidine (1.0 equiv), arylboronic acid (1.1-1.5 equiv), and base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
The vessel is sealed with a septum, and the atmosphere is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 5:1) via syringe.
-
Add the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%) and ligand (if not using a precatalyst).
-
The reaction mixture is stirred at the desired temperature (e.g., 80-110 °C) and monitored by TLC or LC-MS until the starting material is consumed.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired coupled product.
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Luo, G., et al. (n.d.). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. ACS Publications. [Link]
-
Schroeder Group. (2022, October 28). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. University of Illinois. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Reddit r/Chempros. (2024, February 23). How to approach choosing reaction conditions for Suzuki?[Link]
-
ResearchGate. (2022, April). The Slow‐Release Strategy in Suzuki–Miyaura Coupling. [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. [Link]
-
ResearchGate. (2025, August 7). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. [Link]
-
National Institutes of Health. (n.d.). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC. [Link]
-
RSC Publishing. (2021, January 4). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia... RSC Advances. [Link]
-
MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]
-
ResearchGate. (n.d.). Reactivity of 4‐pyrimidyl Sulfonic Esters in Suzuki‐Miyaura Cross‐Coupling Reactions in Water Under Microwave Irradiation. [Link]
-
RSC Publishing. (2019, September 2). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. [Link]
-
National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]
-
National Institutes of Health. (2021, August 19). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. [Link]
-
Semantic Scholar. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction.[Link]
-
Organic Chemistry Portal. (n.d.). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. [Link]
-
ResearchGate. (2025, August 7). Efficient Pd(OAc) 2 /Pyrimidine Catalytic System for Suzuki-Miyaura Cross-Coupling Reaction. [Link]
-
ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?[Link]
-
Organic Chemistry Portal. (n.d.). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. [Link]
-
ResearchGate. (2025, August 6). Role of a base in Suzuki-Miyaura reaction. [Link]
-
Reddit r/Chempros. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?[Link]
-
YouTube. (2024, September 8). Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]
-
RSC Publishing. (2022, October 21). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. [Link]
-
MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]
-
Reddit r/Chempros. (2024, September 4). Struggling with Suzuki Reaction. [Link]
-
Journal of the American Chemical Society. (n.d.). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. [Link]
-
ResearchGate. (2025, October 15). (PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]
-
ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?[Link]
-
MDPI. (n.d.). Delving into the Inception of BODIPY Dyes: Paradigms of In Vivo Bioimaging, Chemosensing, and Photodynamic/Photothermal Therapy. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. schroeder.scs.illinois.edu [schroeder.scs.illinois.edu]
- 11. researchgate.net [researchgate.net]
- 12. Yoneda Labs [yonedalabs.com]
- 13. researchgate.net [researchgate.net]
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- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mdpi.com [mdpi.com]
Technical Support Center: Purification of 2-Chloro-5-fluoro-4-(pyrrolidin-1-yl)pyrimidine by Column Chromatography
Welcome to the technical support center for the purification of 2-Chloro-5-fluoro-4-(pyrrolidin-1-yl)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to challenges encountered during column chromatography purification of this specific heterocyclic compound. The information herein is grounded in established chromatographic principles and extensive field experience to ensure scientific integrity and experimental success.
Section 1: Troubleshooting Guide
This section addresses common problems encountered during the column chromatography of 2-Chloro-5-fluoro-4-(pyrrolidin-1-yl)pyrimidine, offering explanations for the underlying causes and providing actionable solutions.
Issue 1: Poor Separation of the Target Compound from Impurities
Question: I'm observing overlapping peaks or bands, and my collected fractions are impure. What's causing this and how can I improve the resolution?
Answer:
Poor separation is a frequent challenge and can stem from several factors related to the mobile phase, stationary phase, or your loading technique.
Causality and Solution:
-
Inadequate Mobile Phase Polarity: The most likely culprit is a mobile phase (eluent) with either too high or too low polarity. If the eluent is too polar, both your target compound and impurities will travel quickly down the column with little interaction with the stationary phase, resulting in co-elution. Conversely, if it's not polar enough, compounds may move too slowly or not at all, leading to broad bands and poor separation.
-
Solution: The key is to optimize the mobile phase using Thin-Layer Chromatography (TLC) beforehand.[1] Aim for a solvent system where your target compound has an Rf value of approximately 0.2-0.4.[1] This provides a good balance between retention and elution time. Start with a non-polar solvent system like hexane/ethyl acetate and gradually increase the polarity by increasing the proportion of ethyl acetate.[1][2] For more polar impurities, a dichloromethane/methanol system might be necessary.[1][2]
-
-
Improper Stationary Phase Selection: While silica gel is the most common choice for pyrimidine derivatives, its acidic nature can sometimes cause issues.[1]
-
Solution: If you suspect your compound or impurities are sensitive to acid, consider using neutral or basic alumina. For highly non-polar compounds that are difficult to separate on silica, reversed-phase chromatography using a C18 stationary phase with a polar mobile phase (e.g., water/acetonitrile or water/methanol) is a powerful alternative.[1]
-
-
Column Overloading: Loading too much crude material onto the column is a common mistake that exceeds the separation capacity of the stationary phase.
-
Solution: A general rule of thumb is to use a silica gel-to-crude sample weight ratio of 30:1 to 100:1 for difficult separations.[1] For easier separations, a lower ratio may suffice.
-
-
Poor Sample Loading Technique: Applying the sample in a wide band at the top of the column will result in broad elution bands.
-
Solution: Dissolve your crude sample in a minimal amount of a solvent in which it is highly soluble (ideally the mobile phase, but a slightly more polar solvent can be used if necessary).[3] Carefully apply this concentrated solution to the top of the column in as narrow a band as possible.[3] If solubility is an issue, consider "dry loading," where the sample is pre-adsorbed onto a small amount of silica gel before being added to the column.[3]
-
Issue 2: Low Yield of the Purified Product
Question: After column chromatography, the amount of recovered 2-Chloro-5-fluoro-4-(pyrrolidin-1-yl)pyrimidine is significantly lower than expected. What could be the reasons?
Answer:
Low recovery can be attributed to several factors, including irreversible adsorption onto the stationary phase, product degradation, or physical loss during the process.
Causality and Solution:
-
Irreversible Adsorption: Highly polar compounds or those with specific functional groups can bind very strongly to the active sites on the silica gel.
-
Solution: If you suspect strong adsorption, try switching to a less active stationary phase like deactivated silica gel or alumina. You can also try adding a small percentage of a competitive binder, like triethylamine, to the mobile phase to block the highly active sites on the silica.
-
-
Compound Instability: 2-Chloro-5-fluoro-4-(pyrrolidin-1-yl)pyrimidine, like many halogenated heterocycles, may have limited stability on acidic silica gel.[4]
-
Solution: Perform a stability test by spotting your compound on a TLC plate, letting it sit for a few hours, and then eluting it to see if any degradation has occurred.[4] If instability is confirmed, use a deactivated or neutral stationary phase. Running the column at a faster flow rate to minimize the residence time on the column can also help.
-
-
Product Streaking or Tailing: If the product elutes as a long, trailing band, it can be difficult to collect all of it in a concentrated form, leading to apparent low yield.
-
Solution: Tailing is often caused by secondary interactions with the stationary phase. Adding a small amount of a modifier to the mobile phase can improve peak shape. For a basic compound like your pyrrolidinylpyrimidine, adding 0.1-1% triethylamine to the eluent can significantly reduce tailing.
-
-
Incomplete Elution: It's possible that not all of your compound has eluted from the column.
-
Solution: After you believe all your product has been collected, flush the column with a much more polar solvent (e.g., 10-20% methanol in dichloromethane) and check these fractions by TLC to see if any remaining product is washed off.
-
Issue 3: The Compound Won't Elute from the Column
Question: My target compound is stuck at the top of the column and won't move even with a relatively polar mobile phase. What should I do?
Answer:
This issue, known as "streaking at the baseline," indicates a very strong interaction between your compound and the stationary phase.
Causality and Solution:
-
Extremely High Polarity: Your compound may be significantly more polar than anticipated, or it may be interacting with the silica gel via strong hydrogen bonding or ionic interactions.
-
Solution: You will need to switch to a much more polar mobile phase. A gradient elution starting with your current mobile phase and gradually increasing the proportion of a highly polar solvent like methanol is often effective. For very polar compounds, solvent systems containing methanol, or even small amounts of acetic acid or ammonia (depending on the compound's nature), may be required.[2]
-
-
Incorrect Stationary Phase: Normal-phase chromatography on silica might not be the appropriate technique for your compound.
-
Solution: This is a strong indication that you should consider reversed-phase chromatography. On a C18 column, your polar compound would elute earlier with a polar mobile phase like water/acetonitrile.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying 2-Chloro-5-fluoro-4-(pyrrolidin-1-yl)pyrimidine?
A1: For most applications involving pyrimidine derivatives, standard flash-grade silica gel (40-63 µm) is the recommended starting point.[1] However, the optimal choice depends on the specific impurities in your crude mixture. If your compound shows signs of degradation or strong tailing on silica gel, consider using neutral alumina or a deactivated silica gel. For separations where the impurities are very close in polarity, high-performance liquid chromatography (HPLC) with a more specialized stationary phase might be necessary.
Q2: How do I choose the right mobile phase for my column?
A2: The selection of the mobile phase is crucial and should always be guided by preliminary TLC analysis.[1]
-
Spot your crude mixture on a silica gel TLC plate.
-
Develop the plate in a series of solvent systems with increasing polarity. A good starting point is a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate).
-
Observe the separation. You are looking for a solvent system that moves your target compound to an Rf of 0.2-0.4 while providing the largest possible separation from all impurities.[1]
-
For your column, use a slightly less polar solvent system than the one that gave the optimal TLC separation. This will ensure your compound loads onto the column in a tight band and gives you better resolution.
| Solvent System | Typical Polarity | Common Applications |
| Hexane / Ethyl Acetate | Low to Medium | Good for separating moderately polar compounds from non-polar impurities. |
| Dichloromethane / Methanol | Medium to High | Effective for more polar compounds that do not move in hexane/ethyl acetate.[1] |
| Toluene / Acetone | Medium | An alternative system with different selectivity. |
Q3: What is "dry loading" and when should I use it?
A3: Dry loading is a technique used when your crude sample is not very soluble in the mobile phase or when you need to ensure the tightest possible initial band.[3]
Protocol for Dry Loading:
-
Dissolve your crude material in a suitable volatile solvent (e.g., dichloromethane, acetone, or ethyl acetate).
-
Add a small amount of silica gel (typically 2-3 times the weight of your crude sample) to this solution.
-
Thoroughly mix and then remove the solvent under reduced pressure (e.g., on a rotary evaporator) until you have a dry, free-flowing powder.
-
Carefully layer this powder on top of your packed column.
This method is highly recommended for achieving optimal separation, especially for challenging purifications.[3]
Q4: How can I effectively scale up my purification from a few milligrams to a multi-gram scale?
A4: Scaling up column chromatography requires careful consideration to maintain separation efficiency.[5][6] The key principle is to maintain the linear flow rate and the ratio of column diameter to bed height.[6]
-
Linear Scale-Up: When you increase the column diameter, you must increase the flow rate proportionally to maintain the same linear velocity of the mobile phase.[6]
-
Maintain Ratios: Keep the ratio of the bed height to the column diameter constant.
-
Sample Loading: The amount of sample you can load is proportional to the cross-sectional area of the column.
-
Equipment: For larger scales, specialized equipment like larger columns, pumps for consistent flow, and fraction collectors become essential.[7] Issues like flow distribution and bed homogeneity become more pronounced with larger columns.[5][8]
Section 3: Experimental Protocols & Visual Guides
Protocol 1: Step-by-Step Guide to Packing a Silica Gel Column
A well-packed column is fundamental to a successful separation.
-
Select the Right Column: Choose a column with a diameter appropriate for your sample size.
-
Plug the Column: Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
Prepare the Slurry: In a separate beaker, mix the required amount of silica gel with a non-polar solvent (e.g., hexane) to create a slurry.
-
Pour the Slurry: Carefully and in one continuous motion, pour the slurry into the column.
-
Pack the Column: Use gentle air pressure or a pump to push the solvent through the column, compacting the silica gel into a stable bed. Ensure there are no air bubbles or cracks.
-
Equilibrate: Wash the packed column with 2-3 column volumes of your starting mobile phase before loading your sample.
Diagram: Column Chromatography Workflow
Caption: A typical workflow for column chromatography purification.
Diagram: Troubleshooting Logic for Poor Separation
Caption: A decision tree for troubleshooting poor separation.
References
- Patsnap Eureka. (2025, August 21).
- Bio-Rad.
- American Pharmaceutical Review.
- BenchChem.
- ResearchGate. Large-Scale Chromatography Columns, Modeling Flow Distribution.
- Biocompare. (2016, September 12).
- University of Rochester, Department of Chemistry.
- ChemistryViews. (2012, August 7).
- Chemistry For Everyone. (2025, January 27).
- ResearchGate. (2014, January 9).
Sources
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- 3. chemistryviews.org [chemistryviews.org]
- 4. Chromatography [chem.rochester.edu]
- 5. Case Study: Column Chromatography Process for API Intermediate Isolation — Yield, Purity and Scale Notes [eureka.patsnap.com]
- 6. bio-rad.com [bio-rad.com]
- 7. biocompare.com [biocompare.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Nuances of Fluorinated Pyrimidine Chemistry
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center dedicated to the robust chemistry of fluorinated pyrimidines. As a Senior Application Scientist, I've witnessed firsthand the immense potential of these molecules in medicinal chemistry and the frustrating pitfalls that can arise during their synthesis and purification. This guide is born from countless hours in the lab, troubleshooting unexpected results and optimizing protocols. It is designed to be a dynamic resource, providing not just step-by-step instructions, but the underlying chemical principles to empower you to make informed decisions in your own work.
The lability of the C-F bond and the susceptibility of the pyrimidine ring to degradation under various conditions present unique challenges. This guide will equip you with the knowledge to anticipate and prevent these issues, ensuring the integrity of your compounds and the reliability of your results.
Troubleshooting Guide: Common Issues in Fluorinated Pyrimidine Workup
This section addresses specific problems you may encounter during the workup of reactions involving fluorinated pyrimidines. Each question is designed to reflect a real-world laboratory scenario.
Q1: I'm observing significant defluorination of my pyrimidine product during my aqueous workup. What are the likely causes and how can I prevent this?
A1: Defluorination is a common headache, often stemming from the basicity of your workup conditions. The electron-withdrawing nature of the fluorine atom and the nitrogen atoms in the pyrimidine ring makes the carbon at the C-5 position susceptible to nucleophilic attack, especially under basic conditions. This can lead to the loss of fluoride and the formation of hydroxylated or other substituted byproducts.[1][2][3]
Underlying Causality:
The mechanism often involves an addition-elimination (SNAr) type reaction where a nucleophile (like hydroxide) attacks the carbon bearing the fluorine atom. The stability of the resulting intermediate and the leaving group ability of fluoride contribute to this degradation pathway.
Troubleshooting & Prevention Protocol:
-
Strict pH Control: This is the most critical parameter. Aim to keep the pH of your aqueous washes as close to neutral (pH 7) as possible. If your reaction conditions are acidic, neutralize carefully with a mild base like sodium bicarbonate (NaHCO₃) solution, monitoring the pH with indicator paper or a pH meter. Avoid strong bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) for neutralization if your product is sensitive.[4]
-
Temperature Management: Perform all extractions and washes at reduced temperatures (0-5 °C) using an ice bath. Lower temperatures decrease the rate of the degradation reaction.
-
Minimize Contact Time: Reduce the amount of time your organic layer is in contact with the aqueous phase. Perform extractions swiftly and efficiently.
-
Use of Buffered Washes: Consider using a buffered aqueous solution, such as a phosphate buffer at pH 7, for your washes. This can help maintain a stable pH environment.
-
Alternative Workup Strategies: If defluorination persists, consider a non-aqueous workup if your downstream purification allows. This could involve direct filtration through a pad of silica gel or celite to remove solid impurities, followed by solvent evaporation.
Q2: My final fluorinated pyrimidine product is showing impurities that I can't easily identify. What are some common degradation products I should be looking for?
A2: Beyond simple defluorination, fluorinated pyrimidines can undergo more complex degradation, especially with prolonged exposure to harsh conditions. One of the primary degradation pathways is the hydrolytic cleavage of the pyrimidine ring.
Common Degradation Products:
-
Urea and Fluoro-substituted Aldehydes: Under basic conditions, the pyrimidine ring can open, eventually leading to the formation of urea and highly reactive fluoroaldehydes like fluoroacetaldehyde (Facet).[1][2] These aldehydes are often highly reactive and can lead to a cascade of further unidentifiable byproducts.
-
Barbituric Acid Derivatives: In some instances, particularly at elevated temperatures and non-neutral pH, rearrangement and degradation can lead to the formation of barbituric acid-like structures, which themselves may be unstable.[1]
-
Hydrated Intermediates: The initial step in hydrolytic degradation can involve the hydration of the C5-C6 double bond of the pyrimidine ring.[1][2] These hydrated species may be detectable by techniques like LC-MS.
Analytical Approach to Identification:
-
LC-MS is your best friend: Use High-Performance Liquid Chromatography coupled with Mass Spectrometry to identify the molecular weights of the impurities. This will provide crucial clues to their structures.
-
¹⁹F NMR Spectroscopy: This technique is invaluable for tracking the fate of the fluorine atom. The appearance of new signals or a signal corresponding to free fluoride ion (F⁻) is a clear indicator of defluorination.
Prevention:
The preventative measures are largely the same as for defluorination: meticulous control of pH and temperature during workup. The formation of these complex degradation products is a strong indicator that your workup conditions are too harsh.
Frequently Asked Questions (FAQs)
Q: What is the optimal pH range for the stability of 5-Fluorouracil (5-FU) and related compounds in aqueous solutions?
A: 5-Fluorouracil exhibits its greatest stability in neutral to slightly acidic conditions. Studies have shown that hydrolysis is more pronounced in acidic solutions (pH 5-7) compared to alkaline solutions.[5][6] However, strong basic conditions (pH > 9) can also lead to rapid degradation and ring cleavage.[1][7] Therefore, for workup and short-term storage in aqueous solutions, maintaining a pH between 6 and 8 is generally recommended.
| pH Range | Stability of 5-Fluorouracil | Primary Degradation Pathway |
| < 5 | Decreased | Acid-catalyzed hydrolysis[5][6] |
| 6 - 8 | Optimal | Minimal degradation |
| > 9 | Decreased | Base-catalyzed hydrolysis and ring cleavage[1][7] |
Q: Can I use common drying agents like anhydrous sodium sulfate or magnesium sulfate with my fluorinated pyrimidine product?
A: Yes, in most cases, standard neutral drying agents like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) are suitable for drying organic solutions of fluorinated pyrimidines. However, it's crucial to ensure the drying agent is of high quality and truly anhydrous. Some lower-grade drying agents can have residual acidity or basicity which could potentially cause degradation, especially if left in contact with the solution for extended periods.
Best Practices for Drying:
-
Choose a Neutral Drying Agent: Na₂SO₄ is generally preferred as it is less acidic than MgSO₄.
-
Minimize Contact Time: Add the drying agent, swirl for a few minutes, and then filter it off. Avoid leaving the solution over the drying agent overnight if your compound is particularly sensitive.
-
Filter, Don't Decant: Always filter the drying agent to ensure no fine particles, which can be catalytically active, are carried through to your final product.
Q: I need to perform a column chromatography purification. Are there any special considerations for fluorinated pyrimidines?
A: Standard silica gel chromatography is generally effective for purifying fluorinated pyrimidines. However, the slightly acidic nature of silica gel can sometimes be problematic for highly sensitive compounds.
Tips for Successful Chromatography:
-
TLC First: Always develop a good solvent system using Thin Layer Chromatography (TLC) before running a column. This will help you achieve good separation and minimize the time your compound spends on the column.
-
Neutralize Silica if Necessary: If you suspect your compound is degrading on the silica, you can pre-treat the silica gel by slurrying it in your eluent containing a small amount of a volatile base, like triethylamine (~0.1-1%), and then packing the column. This will neutralize the acidic sites on the silica.
-
Flash Chromatography is Preferred: The faster the purification, the better. Flash chromatography minimizes the contact time between your compound and the stationary phase.
-
Monitor Fractions Carefully: Use TLC or a UV lamp (if your compound is UV active) to monitor the fractions and combine the pure fractions promptly.
Visualizing the Workflow: A Protocol for Robust Workup
The following diagram outlines a generalized, robust workup procedure designed to minimize the degradation of fluorinated pyrimidines.
Caption: Generalized workflow for the workup of fluorinated pyrimidines.
Experimental Protocol: pH-Controlled Aqueous Workup
This protocol provides a detailed, step-by-step methodology for a workup designed to preserve the integrity of a generic fluorinated pyrimidine.
Objective: To isolate a fluorinated pyrimidine from a reaction mixture while minimizing degradation.
Materials:
-
Reaction mixture containing the fluorinated pyrimidine product.
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Saturated aqueous sodium chloride (brine) solution.
-
Extraction solvent (e.g., ethyl acetate, dichloromethane).
-
Anhydrous sodium sulfate (Na₂SO₄).
-
Separatory funnel.
-
Erlenmeyer flasks.
-
pH indicator paper or a calibrated pH meter.
-
Ice bath.
-
Rotary evaporator.
Procedure:
-
Cool the Reaction Mixture: Place the flask containing the reaction mixture in an ice bath and cool to 0-5 °C.
-
Quench the Reaction: Slowly add cold deionized water or a cold saturated aqueous ammonium chloride (NH₄Cl) solution to the reaction mixture with stirring to quench any reactive reagents.
-
pH Adjustment (if necessary): If the reaction was conducted under acidic conditions, slowly add saturated aqueous NaHCO₃ solution dropwise while monitoring the pH of the aqueous layer. Continue adding until the pH is between 7.0 and 7.5. Be cautious of gas evolution (CO₂).
-
Extraction: Transfer the mixture to a separatory funnel. Add the organic extraction solvent and gently shake, venting frequently to release any pressure. Allow the layers to separate.
-
Separate the Layers: Drain the lower layer (confirm which layer is aqueous and which is organic). Collect the organic layer.
-
Back-Extraction (Optional but Recommended): Add a fresh portion of the organic solvent to the aqueous layer, shake, and separate. Combine this second organic extract with the first. This ensures maximum recovery of your product.
-
Brine Wash: Wash the combined organic layers with cold, saturated brine solution. This helps to remove the bulk of the dissolved water and any remaining water-soluble impurities.
-
Drying: Transfer the organic layer to an Erlenmeyer flask and add a small amount of anhydrous Na₂SO₄. Gently swirl the flask for 5-10 minutes. The drying agent should move freely when the solution is adequately dry.
-
Filtration: Filter the solution through a fluted filter paper or a small plug of cotton into a clean, dry round-bottom flask to remove the drying agent.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator. Be mindful of the product's volatility; use a cool water bath if necessary.
-
Characterization of Crude Product: The resulting residue is your crude product. It is advisable to obtain a crude NMR or LC-MS at this stage to assess its purity before proceeding with further purification.
This guide is intended to be a living document. As new challenges and solutions emerge in the field, it will be updated. We encourage you to reach out with your own experiences and questions, fostering a community of knowledge that can collectively advance the science of fluorinated pyrimidine chemistry.
References
-
Stability of Anticancer Drug 5-Fluorouracil in Aqueous Solution: An Assessment of Kinetic Behavior - 2017-2018. Nano Biomedicine and Engineering. [Link]
-
Stability of Anticancer Drug 5-Fluorouracil in Aqueous Solution: An Assessment of Kinetic Behavior. ResearchGate. [Link]
-
Legay, R., Massou, S., Azéma, J., Martino, R., & Malet-Martino, M. (2014). Hydrolytic pathway of 5-fluorouracil in aqueous solutions for clinical use. Journal of Pharmaceutical and Biomedical Analysis, 98, 446-462. [Link]
-
Hydrolytic pathway of 5-fluorouracil in aqueous solutions for clinical use. PubMed. [Link]
-
Barberi-Heyob, M., Watelet, M., Lisan, D., Merlin, J. L., & Schroeder, B. (1995). [Stability of 5-fluorouracil solutions according to different parameters]. Bulletin du cancer, 82(12), 1085–1091. [Link]
-
Hydrolytic pathway of 5-fluorouracil in aqueous solutions for clinical use. ResearchGate. [Link]
-
[Stability of 5-fluorouracil solutions according to different parameters]. Semantic Scholar. [Link]
-
Kinetics and mechanism of the defluorination of 8-fluoropurine nucleosides in basic and acidic media. ResearchGate. [Link]
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Technical Support Center: Overcoming Poor Aqueous Solubility of Pyrimidine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for a common and critical challenge in the laboratory: the poor aqueous solubility of pyrimidine derivatives. As many of these valuable compounds progress through the drug discovery pipeline, their inherent hydrophobicity can become a significant roadblock to obtaining reliable in vitro data and achieving desired in vivo efficacy.[1][2][3] This resource is designed to equip you with the foundational knowledge and actionable protocols to overcome these solubility hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor aqueous solubility of my pyrimidine compound?
A1: The low water solubility of certain pyrimidine derivatives can be attributed to several physicochemical properties. Key factors include:
-
High Lipophilicity: Many advanced drug candidates, including those with a pyrimidine scaffold, are characterized by high molecular weight and lipophilicity, which are properties that often lead to reduced aqueous solubility.[3] The presence of nonpolar side chains contributes significantly to this issue.[4]
-
Strong Crystal Lattice Energy: The planarity and symmetry of the pyrimidine ring system can contribute to strong intermolecular forces in the solid state. This high crystal lattice energy makes it difficult for water molecules to break the crystal structure apart and solvate individual molecules.[3]
-
Molecular Structure: The overall size and branching of the molecule can affect solubility. Larger molecules are generally more difficult for solvent molecules to surround and solvate.[5]
Q2: How does the pH of my aqueous buffer affect the solubility of pyrimidine compounds?
A2: The pH of the aqueous medium can significantly influence the solubility of pyrimidine compounds, particularly those containing ionizable functional groups (i.e., acidic or basic moieties).[3][6] By adjusting the pH of the solution, you can shift the equilibrium towards the ionized form of the compound, which is generally more water-soluble than the neutral form. For pyrimidine derivatives with basic nitrogen atoms, lowering the pH will lead to protonation and increased solubility. Conversely, for derivatives with acidic functional groups, increasing the pH will result in deprotonation and enhanced solubility.
Q3: I've observed precipitation of my compound in the aqueous buffer during my experiment. What are the likely causes?
A3: Precipitation during an experiment is a common manifestation of poor solubility. This can be triggered by several factors:
-
Exceeding Thermodynamic Solubility: You may be attempting to dissolve the compound at a concentration that is higher than its intrinsic thermodynamic solubility in the chosen buffer.
-
Solvent Shift: If you are introducing the compound from a concentrated stock solution in an organic solvent (like DMSO) into an aqueous buffer, the drastic change in solvent polarity can cause the compound to crash out of solution. This is often observed in high-throughput screening.[1]
-
Temperature Changes: The solubility of most compounds is temperature-dependent.[4][6][7] If your experiment involves temperature fluctuations, a compound that was soluble at a higher temperature may precipitate upon cooling.
Troubleshooting Guides: Strategies for Solubility Enhancement
If you are encountering solubility issues with your pyrimidine derivatives, the following strategies, presented in a logical workflow, can help you systematically troubleshoot and resolve the problem.
Workflow for Troubleshooting Poor Solubility
Caption: A decision-making workflow for addressing poor solubility of pyrimidine derivatives.
pH Adjustment
Principle: This is often the simplest and most effective first step for compounds with ionizable groups. By altering the pH of the buffer, you can increase the proportion of the more soluble, ionized form of your pyrimidine derivative.
Troubleshooting Steps:
-
Identify Ionizable Groups: Examine the structure of your pyrimidine derivative for acidic or basic functional groups. The nitrogen atoms in the pyrimidine ring can act as weak bases.
-
Determine pKa: If possible, determine the pKa of the ionizable groups. This will help you select an appropriate buffer pH. The goal is to work at a pH that is at least 1-2 units away from the pKa to ensure a high degree of ionization.
-
Experimental Titration: Prepare a slurry of your compound in water and incrementally add small amounts of acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) while monitoring for dissolution. This can help you empirically find a suitable pH range.
-
Buffer Selection: Choose a buffer system that is effective in the desired pH range and is compatible with your downstream experiments.
Use of Co-solvents
Principle: Co-solvents are water-miscible organic solvents that, when added to an aqueous buffer, increase the solubility of hydrophobic compounds by reducing the overall polarity of the solvent system.[8][9]
Commonly Used Co-solvents:
| Co-solvent | Typical Starting Concentration | Notes |
| Dimethyl sulfoxide (DMSO) | 0.1 - 1% (v/v) | Widely used, but can have effects on cell-based assays at higher concentrations. |
| Ethanol | 1 - 5% (v/v) | Generally well-tolerated in many biological systems. |
| Polyethylene glycol (PEG) | 1 - 10% (v/v) | Can also act as a stabilizer. Viscosity increases with concentration and molecular weight. |
| Propylene glycol | 1 - 10% (v/v) | A common solvent in pharmaceutical formulations. |
Troubleshooting Steps:
-
Assess Assay Compatibility: Before using a co-solvent, ensure that it will not interfere with your experimental assay or affect the biological system you are studying. Run a solvent-only control.
-
Start with Low Concentrations: Begin by adding a small percentage of the co-solvent to your aqueous buffer and assess for solubility improvement.
-
Incremental Increases: Gradually increase the concentration of the co-solvent, vortexing or sonicating after each addition, until the compound dissolves.
-
Caution: Be aware that high concentrations of co-solvents can sometimes cause proteins to denature or precipitate. Always use the lowest effective concentration.[9]
Surfactants
Principle: Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC).[10][11][12] The hydrophobic core of these micelles can encapsulate poorly soluble pyrimidine derivatives, thereby increasing their apparent solubility in the aqueous medium.[11][12][13]
Troubleshooting Steps:
-
Select an Appropriate Surfactant: Non-ionic surfactants are generally preferred for biological applications due to their lower potential for causing protein denaturation.
-
Tween® 20/80: Commonly used in biological buffers. Start with concentrations around 0.01 - 0.1%.
-
Triton™ X-100: Effective, but may interfere with certain assays.
-
-
Work Above the CMC: Ensure that the final concentration of the surfactant in your buffer is above its CMC to allow for micelle formation.
-
Method of Preparation:
-
First, dissolve the surfactant in the aqueous buffer.
-
Then, add the pyrimidine derivative to the surfactant-containing buffer.
-
Use sonication or gentle heating to aid dissolution.
-
Cyclodextrins
Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[14][15] They can form inclusion complexes with poorly soluble molecules, like many pyrimidine derivatives, effectively shielding the hydrophobic parts of the molecule from the aqueous environment and increasing its solubility.[14][15][][17][18]
Commonly Used Cyclodextrins:
| Cyclodextrin Derivative | Key Features |
| β-Cyclodextrin (β-CD) | Least expensive, but has the lowest aqueous solubility of the native forms.[] |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | High aqueous solubility and low toxicity, making it a popular choice for pharmaceutical formulations.[14][18] |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | High aqueous solubility and can be used in injectable formulations.[] |
Troubleshooting Steps:
-
Molar Ratio Optimization: The stoichiometry of the drug-cyclodextrin complex is important. Experiment with different molar ratios (e.g., 1:1, 1:2) of your pyrimidine derivative to the cyclodextrin.
-
Preparation of the Complex:
-
Dissolve the cyclodextrin in the aqueous buffer first.
-
Add the pyrimidine derivative to this solution.
-
Stir or sonicate the mixture for an extended period (several hours to overnight) to allow for the formation of the inclusion complex.
-
Advanced Formulation Strategies
For particularly challenging compounds, more advanced formulation techniques may be necessary. These are often employed in later stages of drug development but can be adapted for research purposes.
-
Solid Dispersions: This technique involves dispersing the drug in an inert, hydrophilic carrier at a solid state.[19][20][21] When this solid dispersion is introduced to an aqueous medium, the carrier dissolves rapidly, releasing the drug as very fine, amorphous particles, which enhances the dissolution rate and solubility.[22][23] Common carriers include polyethylene glycols (PEGs) and polyvinylpyrrolidone (PVP).[19]
-
Nanosuspensions: This approach involves reducing the particle size of the drug to the sub-micron range.[24][25][26] The significant increase in surface area leads to a higher dissolution rate and improved bioavailability.[25] This is particularly useful for compounds that are poorly soluble in both aqueous and organic media.[24]
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This high-throughput method is useful for early-stage screening to quickly assess the solubility of a compound when introduced from a DMSO stock into an aqueous buffer.[1]
Materials:
-
Test pyrimidine derivative (e.g., 20 mM stock in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate
-
Plate reader capable of measuring light scattering (nephelometry) or UV absorbance
Procedure:
-
Add 198 µL of PBS (pH 7.4) to the wells of a 96-well plate.
-
Add 2 µL of the 20 mM DMSO stock solution of your compound to the wells to achieve a final concentration of 200 µM.
-
Mix thoroughly by pipetting or shaking for 1-2 minutes.
-
Incubate the plate at room temperature for 1-2 hours.
-
Measure the turbidity of the solution using a nephelometer. An increase in light scattering compared to a buffer-only control indicates precipitation.
-
Alternatively, centrifuge the plate to pellet any precipitate and measure the UV absorbance of the supernatant to quantify the amount of dissolved compound.[27]
Protocol 2: Thermodynamic (Equilibrium) Solubility Assay
This method determines the true equilibrium solubility of a compound and is considered the gold standard for solubility measurement.[1]
Materials:
-
Solid (powdered) pyrimidine derivative
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
Vials with screw caps
-
Shaker or rotator
-
Centrifuge
-
HPLC or LC-MS system for quantification
Procedure:
-
Add an excess amount of the solid pyrimidine derivative to a vial (ensure that some solid material remains undissolved at the end of the experiment).[1]
-
Add a known volume of the aqueous buffer to the vial.
-
Seal the vial and place it on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C).
-
Equilibrate the mixture for 24-48 hours to ensure that equilibrium has been reached.[27]
-
After equilibration, centrifuge the sample at high speed to pellet the undissolved solid.
-
Carefully remove an aliquot of the clear supernatant.
-
Dilute the supernatant with an appropriate solvent (e.g., acetonitrile/water mixture).
-
Quantify the concentration of the dissolved compound using a validated HPLC or LC-MS method with a calibration curve.[28]
References
-
Singh, P., et al. (2017). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research. Available at: [Link]
-
Jadhav, S. P., et al. (2023). Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. Advances in Pharmacology and Pharmacy. Available at: [Link]
-
Sharma, A., & Jain, C. P. (2010). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Solubility of Things. (n.d.). Pyrimidine. Available at: [Link]
-
Popielec, A., & Loftsson, T. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Polymers. Available at: [Link]
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Pawar, J., & Fule, R. (2012). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library. Available at: [Link]
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Patel, J. N., et al. (2011). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
R, K., et al. (2016). Nanosuspension: Way to Enhance the Bioavailibility of Poorly Soluble Drug. International Journal of ChemTech Research. Available at: [Link]
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S, M., & S, S. (2021). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]
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Chaudhary, V. B., & Patel, J. K. (2013). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
de Mello, P. D. S., et al. (2019). Solubility enhancement and application of cyclodextrins in local drug delivery. Journal of Inclusion Phenomena and Macrocyclic Chemistry. Available at: [Link]
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M, G., et al. (2014). Nanosuspension technologies for delivery of poorly soluble drugs. Journal of Controlled Release. Available at: [Link]
-
Singh, J., et al. (2013). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
Kumar, G. P., & Kumar, R. K. (2017). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. International Journal of Applied Pharmaceutics. Available at: [Link]
-
Dixit, N. D., & Niranjan, S. K. (2014). A Review:Solid Dispersion, a Technique of Solubility Enhancement. Indo American Journal of Pharmaceutical Research. Available at: [Link]
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Elsebay, M. T., et al. (2023). Nanosuspension: A Formulation Technology for Tackling the Poor Aqueous Solubility and Bioavailability of Poorly Soluble Drugs. Current Pharmaceutical Design. Available at: [Link]
-
Kumar, S., & Singh, A. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science. Available at: [Link]
-
Kumar, S., & Singh, P. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research. Available at: [Link]
-
Kumar, A., et al. (2022). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. Journal of Pharmaceutical Negative Results. Available at: [Link]
-
CD Bioparticles. (2025). What are the effects of surfactants on the solubilization of hydrophobic substances?. Available at: [Link]
-
Lin, H.-R., & Chen, L.-W. (2017). Nonionic Microemulsions as Solubilizers of Hydrophobic Drugs. Pharmaceutics. Available at: [Link]
-
Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Allied Journal of Pharmaceutical and Therapeutic Innovations. Available at: [Link]
-
Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
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AxisPharm. (n.d.). Solubility Test. Available at: [Link]
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Klevens, H. B. (1948). Solubilization of Hydrophobic Dyes in Surfactant Solutions. Journal of the American Chemical Society. Available at: [Link]
-
Baluja, S., & Bhatt, M. (2015). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie. Available at: [Link]
-
S, S., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Combinatorial Science. Available at: [Link]
-
Baluja, S., et al. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. Journal of Molecular Liquids. Available at: [Link]
-
ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Available at: [Link]
-
Khan, I., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Molecules. Available at: [Link]
-
Rather, B. A., et al. (2025). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Journal of Molecular Structure. Available at: [Link]
-
Al-Gohary, O. (2013). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]
-
Baluja, S., et al. (2016). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. Journal of Chemical & Engineering Data. Available at: [Link]
-
Abdullahi, S. R., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews. Available at: [Link]
-
Marzouk, M. M. (2025). Pyrimidine derivatives as multifaceted antidiabetic agents: A comprehensive review of structure-activity relationships, mechanisms, and clinical potential. European Journal of Medicinal Chemistry. Available at: [Link]
-
Abdullahi, S. R., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews. Available at: [Link]
- Avdeef, A., & Tsinman, O. (2005). Method for determining solubility of a chemical compound. Google Patents.
-
S, S., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays. ACS Combinatorial Science. Available at: [Link]
-
Baluja, S. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Analytical & Pharmaceutical Research. Available at: [Link]
-
Kumar, D., et al. (2021). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. Available at: [Link]
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- 20. jopcr.com [jopcr.com]
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- 22. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 23. jddtonline.info [jddtonline.info]
- 24. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
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- 27. Solubility Test | AxisPharm [axispharm.com]
- 28. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Regioselective Synthesis of Polysubstituted Pyrimidines
Welcome to the Technical Support Center for the regioselective synthesis of polysubstituted pyrimidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered in this critical area of heterocyclic chemistry. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental work, ensuring higher yields, predictable regioselectivity, and easier purification.
Section 1: Troubleshooting Guide - Common Experimental Issues
This section addresses specific problems you might encounter at the bench. Each issue is presented with probable causes and actionable solutions, grounded in established chemical principles.
Issue 1: Low Yield in Biginelli Reaction
Question: My Biginelli reaction is resulting in a low yield (<40%) of the desired dihydropyrimidine. What are the likely causes and how can I improve it?
Answer: Low yields in the classical Biginelli reaction are a frequent challenge. The primary culprits often involve suboptimal catalysis, competing side reactions, or incomplete cyclization.[1]
Causality and Troubleshooting Steps:
-
Suboptimal Catalyst: The traditional Brønsted acid catalysts (e.g., HCl) may not be efficient for all substrate combinations.[1] Modern methods often employ Lewis acids, which can better activate the carbonyl components.
-
Solution: Screen a panel of Lewis acid catalysts. The choice of catalyst can significantly influence the reaction outcome.
-
Protocol: To a mixture of the aldehyde (1 mmol), β-ketoester (1 mmol), and urea (1.5 mmol), add the selected Lewis acid catalyst (5-10 mol%). Stir the reaction at room temperature or slightly elevated temperatures, monitoring by TLC.
-
-
Competing Side Reactions: The most common side reaction is the Knoevenagel condensation between the aldehyde and the β-ketoester, which consumes starting materials.[1][2] Another significant byproduct can be a Hantzsch-type 1,4-dihydropyridine (DHP), especially at elevated temperatures where urea may decompose to ammonia.[2]
-
Incomplete Cyclization: The open-chain ureide intermediate may fail to cyclize efficiently, particularly with sterically hindered substrates.[1]
-
Solution:
-
Increase Catalyst Loading/Strength: A stronger acid or a higher catalyst loading can promote the final cyclization and dehydration step.
-
Increase Temperature: If side reactions are not a major issue, increasing the temperature can provide the necessary activation energy for ring closure.[1]
-
-
Troubleshooting Workflow for Biginelli Reaction
Caption: Troubleshooting workflow for the Biginelli reaction.
Issue 2: Poor Regioselectivity in Nucleophilic Aromatic Substitution (SNAr) of Dihalopyrimidines
Question: My SNAr reaction on a 2,4-dichloropyrimidine is non-selective, giving me a mixture of products. How can I favor substitution at a specific position?
Answer: The pyrimidine ring is electron-deficient, making it susceptible to nucleophilic attack at the C2, C4, and C6 positions.[3] In 2,4-dichloropyrimidines, the C4 position is generally more reactive than the C2 position due to better stabilization of the negative charge in the Meisenheimer intermediate.[3] However, this selectivity is a delicate balance of electronic and steric factors.[3]
Controlling Regioselectivity:
-
Favoring C4 Substitution: This is often the kinetically favored pathway. Running the reaction at lower temperatures can enhance selectivity for the C4 position.
-
Favoring C2 Substitution: To make the C2 position more electrophilic, an electron-donating group (EDG) can be introduced at the C6 position.[3] This alters the distribution of the Lowest Unoccupied Molecular Orbital (LUMO), making C2 more susceptible to nucleophilic attack.[3]
-
Steric Hindrance: A bulky nucleophile may preferentially attack the less sterically hindered position, which is often C4. Conversely, a bulky substituent on the pyrimidine ring can direct the incoming nucleophile to other positions.
Decision Tree for Regioselective SNAr
Caption: Decision-making for regioselective SNAr reactions.
Issue 3: Failure of Pinner Synthesis Cyclization
Question: The cyclization step of my Pinner reaction is not proceeding to completion. What are the likely causes and solutions?
Answer: The Pinner synthesis is highly sensitive to reaction conditions, especially the presence of water.[1] The key intermediate, the imidate salt (Pinner salt), is moisture-sensitive.[1]
Critical Parameters and Solutions:
-
Anhydrous Conditions: This is the most critical factor. Any moisture can hydrolyze the imidate intermediate.
-
Solution: Ensure all glassware is oven-dried. Use anhydrous solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon). The classical approach of bubbling dry HCl gas through an anhydrous alcohol solution of the nitrile is effective for this reason.[1]
-
-
Catalyst Inefficiency: If using a Brønsted acid catalyst like HCl, its concentration must be appropriate.[4]
-
Solution: Ensure the catalyst is active and present in the correct stoichiometry. For reusable catalysts, regeneration may be necessary.[4]
-
-
Incomplete Cyclization: Even with the imidate formed, the final ring closure can be slow.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the main strategies for achieving regioselectivity in the synthesis of 2,4,5-trisubstituted pyrimidines?
A1: The synthesis of 2,4,5-trisubstituted pyrimidines often involves multi-step sequences or multicomponent reactions where controlling the substitution pattern is key. A notable strategy involves using α-aryl-β,β-ditosyloxy ketones as 1,3-dielectrophilic precursors. These can be cyclized with guanidine hydrochloride to regioselectively yield 2,4,5-trisubstituted pyrimidines. This method is advantageous due to its operational simplicity and the excellent leaving group ability of the tosyl groups.[5][6] Other approaches include palladium-catalyzed cross-coupling reactions followed by condensation.[6]
Q2: How can I synthesize 2,4,6-trisubstituted pyrimidines?
A2: A common and effective method for synthesizing 2,4,6-trisubstituted pyrimidines is the condensation of a 1,3-dicarbonyl compound with an amidine derivative.[7] This approach is versatile, allowing for a wide range of substituents at the 2, 4, and 6 positions.[7][8][9] Copper-catalyzed [4+2] annulation of α,β-unsaturated ketoximes with activated nitriles is another modern and efficient method.[10]
Q3: What is the most common fluorescent byproduct in the Biginelli reaction and how can I avoid it?
A3: The most frequently observed fluorescent byproduct is a Hantzsch-type 1,4-dihydropyridine (DHP).[2] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia, the latter of which can form from the decomposition of urea at high temperatures.[2]
-
Prevention Strategies:
-
Temperature Control: Lowering the reaction temperature significantly reduces the formation of the DHP byproduct.[2]
-
Catalyst Selection: Certain Lewis acids may preferentially promote the desired Biginelli reaction over the Hantzsch pathway.[2]
-
Order of Addition: Adding urea last to the reaction mixture can help minimize its decomposition into ammonia.[2]
-
Q4: My purification is complicated by N-acylurea byproducts in a Biginelli reaction. How can I prevent their formation?
A4: N-acylureas can form as byproducts from a competing reaction between the β-ketoester and urea.[2] Their formation can be suppressed by carefully controlling the reaction conditions. Strategies include optimizing the catalyst, solvent, and temperature to favor the main reaction pathway.
Q5: Are there any "deconstruction-reconstruction" strategies for diversifying existing pyrimidine cores?
A5: Yes, this is an innovative approach for late-stage functionalization. It involves transforming a pyrimidine into an N-arylpyrimidinium salt, which can then be cleaved to form an iminoenamine. This three-carbon building block can then be used in various de novo heterocycle syntheses to reconstruct a differently substituted pyrimidine or even other heterocycles like azoles. This strategy is particularly useful in medicinal chemistry for structure-activity relationship (SAR) studies.[11]
Summary of Key Synthetic Challenges and Solutions
| Challenge | Common Cause(s) | Recommended Solution(s) |
| Low Yield | Suboptimal catalyst, side reactions (Knoevenagel, Hantzsch), incomplete cyclization.[1][2] | Screen Lewis acids, control temperature, modify order of reactant addition.[2] |
| Poor Regioselectivity | Competing reactive sites (e.g., C2 vs. C4), electronic and steric effects.[3] | Modify electronic properties with directing groups (e.g., EDG at C6), control temperature, choose appropriate nucleophile.[3] |
| Reaction Stalling | Presence of moisture (especially in Pinner synthesis), inactive catalyst.[1][4] | Ensure strictly anhydrous conditions, confirm catalyst activity, increase reaction time/temperature.[1][4] |
| Byproduct Formation | High temperatures, reactant decomposition, competing reaction pathways.[2] | Lower reaction temperature, optimize catalyst and order of addition.[2] |
References
Sources
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- 5. Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of 2,4,6-trisubstituted pyrimidines and antibacterial screening - Int J Pharm Chem Anal [ijpca.org]
- 8. Synthesis of 2,4,6-trisubstituted pyrimidines as antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of 2,4,6-trisubstituted pyrimidine and triazine heterocycles as antileishmanial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyrimidine synthesis [organic-chemistry.org]
- 11. A deconstruction–reconstruction strategy for pyrimidine diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, structure-activity relationship and biological evaluation of 2,4,5-trisubstituted pyrimidine CDK inhibitors as potential anti-tumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of Palladium Catalysts in Cross-Coupling Reactions
Welcome to our dedicated resource for researchers, chemists, and process development professionals engaged in palladium-catalyzed cross-coupling reactions. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the critical challenge of catalyst stability. Our goal is to empower you with the scientific understanding and practical techniques necessary to diagnose, prevent, and resolve issues related to catalyst deactivation, ensuring robust and reproducible results in your synthetic endeavors.
Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses the most common initial queries regarding palladium catalyst instability.
Q1: My reaction has stalled, and I see a black precipitate. What is happening?
A1: The formation of a black precipitate, commonly known as "palladium black," is a classic sign of catalyst deactivation.[1] This occurs when the active, soluble Pd(0) species agglomerates into inactive, bulk palladium metal.[1] This process is often irreversible and removes the catalyst from the catalytic cycle, leading to a stalled or low-yielding reaction.
Primary Causes:
-
Ligand Dissociation: The protective ligand shell around the palladium center can dissociate, leaving the Pd(0) atoms vulnerable to aggregation. This is particularly common with sterically hindered monodentate phosphine ligands.[1]
-
Inefficient Reduction of Pd(II) Precatalyst: If the initial reduction of the Pd(II) precatalyst to the active Pd(0) is slow or incomplete, side reactions can lead to the formation of palladium nanoparticles.[2]
-
Presence of Oxygen: Trace amounts of oxygen can oxidize the active Pd(0) catalyst and sensitive phosphine ligands, contributing to catalyst decomposition.[1]
Q2: How does the choice of ligand impact the stability of my palladium catalyst?
A2: The ligand is arguably the most critical factor in dictating the stability and reactivity of a palladium catalyst.[3] Ligands stabilize the palladium center, prevent aggregation, and modulate its electronic and steric properties to facilitate the catalytic cycle.[3][4]
-
Bidentate vs. Monodentate Ligands: Bidentate ligands, which bind to the palladium center at two points, form a more stable chelate structure.[4] This enhanced stability often translates to a longer catalyst lifetime compared to monodentate ligands.
-
Steric Bulk and Electron-Donating Properties: Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often preferred for challenging couplings.[5] They promote the formation of a highly reactive, monoligated 14-electron Pd(0) species that is crucial for efficient oxidative addition, especially with hindered substrates.[5] These ligands also provide a robust steric shield, preventing catalyst agglomeration.
Q3: My reaction is not working. Should I increase the catalyst loading?
A3: While increasing the catalyst loading can sometimes improve yields in a difficult reaction, it should not be the first troubleshooting step.[6] It can mask underlying problems such as poor reagent quality, an inappropriate ligand, or suboptimal reaction conditions. A more systematic approach is recommended.[7] Before increasing the catalyst loading, verify the quality of your reagents, ensure a truly inert atmosphere, and re-evaluate your choice of ligand, base, and solvent.[7][8]
Q4: What is a "precatalyst," and why should I use one?
A4: A precatalyst is a stable, air- and moisture-tolerant palladium complex that is readily converted into the active, low-coordinate Pd(0) species under the reaction conditions.[9][10] Modern precatalysts, such as the Buchwald G3 palladacycles, are designed for rapid and quantitative generation of the active catalyst, which is crucial for the success of challenging cross-coupling reactions.[9] Using a well-defined precatalyst ensures a more reliable and reproducible initiation of the catalytic cycle compared to traditional palladium sources like Pd(OAc)₂ or Pd₂(dba)₃, which can have variable purity and require specific activation conditions.[2]
Part 2: In-Depth Troubleshooting Guides
This section provides detailed guidance on diagnosing and resolving specific catalyst stability issues.
Issue 1: Catalyst Deactivation via Palladium Nanoparticle Formation
The aggregation of Pd(0) into nanoparticles is a primary deactivation pathway.[11] While palladium nanoparticles can themselves be catalytically active in some cases, their uncontrolled formation often leads to a loss of activity and reproducibility.[12]
Symptoms:
-
Formation of a black or dark brown precipitate (palladium black).[1]
-
Reaction stalls before reaching completion.
-
Inconsistent results between batches.
Causality and Troubleshooting Workflow:
Detailed Protocols & Explanations:
-
Protocol 1: Ligand Screening for Enhanced Stability
-
Setup Parallel Reactions: Prepare a series of small-scale reactions using identical starting materials, solvent, base, and temperature.
-
Vary the Ligand: In each reaction, use a different class of ligand. Compare a simple monodentate ligand (e.g., PPh₃), a bulky monodentate ligand (e.g., XPhos), and a bidentate ligand with a large bite angle (e.g., Xantphos).
-
Monitor Progress: Analyze aliquots from each reaction by GC/LC-MS at regular intervals to determine the reaction rate and final conversion.
-
Observe Physical Changes: Visually inspect each reaction for the formation of palladium black.
-
Causality: Bulky, electron-rich bidentate ligands create a more stable coordination sphere around the palladium, physically and electronically hindering the aggregation of Pd(0) centers.[3][4] The rigid backbone of ligands like Xantphos helps maintain the integrity of the catalytic complex throughout the reaction.[2]
-
-
Quantitative Data: Ligand Effects on Catalyst Stability
| Ligand Type | Typical Pd Loading (mol%) | Relative Stability | Common Applications |
| Simple Monodentate (e.g., PPh₃) | 1 - 5 | Low | Suzuki, Heck (less challenging substrates) |
| Bulky Monodentate (e.g., XPhos) | 0.1 - 2 | High | Buchwald-Hartwig, Suzuki (hindered substrates)[5] |
| Bidentate (e.g., dppf) | 0.5 - 3 | Moderate to High | Suzuki, Negishi |
| Large Bite-Angle Bidentate (e.g., Xantphos) | 0.1 - 2 | Very High | Sonogashira, C-O/C-N couplings[2] |
-
Use of Additives: The addition of sacrificial olefins like styrene can sometimes prevent the formation of palladium black by intercepting palladium hydrides, which can be precursors to nanoparticle formation.[13]
Issue 2: Ligand Degradation
Phosphine-based ligands, while highly effective, are susceptible to oxidation and other degradation pathways, leading to catalyst deactivation.
Symptoms:
-
Reaction starts well but then slows down or stops prematurely.
-
Formation of phosphine oxide, which can sometimes be detected by ³¹P NMR.
-
Inconsistent results, especially when using older bottles of ligands.
Causality and Troubleshooting:
-
Oxidative Degradation: Trace oxygen in the reaction setup can oxidize phosphine ligands to the corresponding phosphine oxides, which are poor ligands for palladium. This is a common issue when using air-sensitive ligands.[1]
-
Solution: Employ rigorous inert atmosphere techniques. Ensure all solvents and liquid reagents are thoroughly degassed. Use a glovebox for weighing and dispensing air-sensitive ligands and palladium sources.
-
-
P-C Bond Cleavage: Under harsh reaction conditions (high temperatures, strong bases), P-C bonds in the phosphine ligand can cleave, leading to the formation of catalytically inactive species.
-
Solution: Screen for milder reaction conditions. It may be possible to achieve the desired transformation at a lower temperature by using a more active catalyst system (e.g., a modern precatalyst with a highly effective ligand).[10]
-
Issue 3: Inefficient Precatalyst Activation
The first step in the catalytic cycle is the generation of the active Pd(0) species from a more stable Pd(II) precatalyst.[2] If this step is slow or inefficient, the entire catalytic process will be compromised.
Symptoms:
-
Long induction period before the reaction starts.
-
Low overall conversion.
-
Formation of byproducts from side reactions of the starting materials.
Causality and Troubleshooting:
-
Slow Reduction of Pd(II): Traditional Pd(II) sources like Pd(OAc)₂ and PdCl₂ require reduction to Pd(0) in situ. The efficiency of this reduction can be highly dependent on the specific ligands, base, solvent, and even the substrates present.[2]
-
Solution: Switch to a modern, well-defined precatalyst. Buchwald's G3 and G4 precatalysts, for example, are designed to undergo rapid reductive elimination to generate the active LPd(0) species quickly and cleanly under mild conditions.[9] This ensures a high concentration of the active catalyst from the very beginning of the reaction.
-
-
Protocol 2: Comparing Precatalyst Activation
-
Reaction A (Traditional): In a Schlenk flask, combine Pd(OAc)₂ (2 mol%) and a phosphine ligand (e.g., SPhos, 4.4 mol%). Add solvent, base, and starting materials.
-
Reaction B (Modern Precatalyst): In a separate flask, use a corresponding SPhos G3 precatalyst (2 mol%). Add the same solvent, base, and starting materials.
-
Monitor: Track the consumption of starting material in both reactions via GC/LC analysis at t = 5, 15, 30, and 60 minutes.
-
References
-
Ho, W. C., Chung, K., Ingram, A. J., & Waymouth, R. M. (2018). Pd-Catalyzed Aerobic Oxidation Reactions: Strategies To Increase Catalyst Lifetimes. Journal of the American Chemical Society, 140(2), 748–757. [Link]
-
Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions. (2023). National Institutes of Health. [Link]
-
Palladium-catalyzed cross-coupling reactions. (n.d.). Fiveable. [Link]
-
Fantoni, T., Palladino, C., Grigolato, R., Muzzi, B., Ferrazzano, L., Tolomelli, A., & Cabri, W. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
-
Diao, T. (2017). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews, 117(16), 10556-10646. [Link]
-
Synthesis, Characterization and Catalytic Activity of Ligand Stabilized Palladium Nanoparticle: A Catalyst Compliment to the Heck Coupling Reaction. (2018). Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 1145-1156. [Link]
-
Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. (2021). ACS Catalysis, 11(6), 3374-3382. [Link]
-
The role of palladium nanoparticles in catalytic C–C cross-coupling reactions. (2019). Coordination Chemistry Reviews, 384, 1-20. [Link]
-
A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. (2010). Angewandte Chemie International Edition, 49(31), 5456–5460. [Link]
-
Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. (2017). Catalysts, 7(5), 146. [Link]
-
Palladium Nanoparticles as Efficient Catalysts for Suzuki Cross-Coupling Reactions. (2012). The Journal of Physical Chemistry Letters, 3(1), 153-159. [Link]
-
Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. (2021). Angewandte Chemie International Edition, 60(27), 14758-14767. [Link]
-
How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. (2024). Frontiers in Chemical Engineering, 6. [Link]
-
Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. (2021). PUBDB. [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (2019). Journal of the American Chemical Society, 141(35), 13684-13702. [Link]
-
Influence of Solvents and Additives on the Pyrophoricity of Palladium on Carbon Catalyst after Hydrogenation. (2019). Organic Process Research & Development, 23(10), 2210-2216. [Link]
-
Insights into Palladium Deactivation during Advanced Oxidation Processes. (2022). Chemistry of Materials, 34(19), 8689-8699. [Link]
-
Poisoning and deactivation of palladium catalysts. (2001). Journal of Molecular Catalysis A: Chemical, 173(1-2), 275-286. [Link]
-
Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. (2007). Organic Process Research & Development, 11(3), 519-523. [Link]
-
Emerging Trends in Palladium Nanoparticles: Sustainable Approaches for Enhanced Cross-Coupling Catalysis. (2024). Catalysts, 14(7), 503. [Link]
-
Cross-coupling reaction. (n.d.). In Wikipedia. [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). Organic Process Research & Development, 26(7), 1936-1954. [Link]
-
Additive effects on palladium-catalyzed deprotonative-cross-coupling processes (DCCP) of sp3 C–H bonds in diarylmethanes. (2017). Chemical Science, 8(2), 1255-1260. [Link]
-
Efficient Heterogeneous Palladium Catalysts in Oxidative Cascade Reactions. (2021). Accounts of Chemical Research, 54(10), 2397-2413. [Link]
-
The Use of Palladium in Advanced Catalysts. (1995). SAE Transactions, 104, 103-112. [Link]
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A Comparative Guide to HPLC and LC-MS Methods for Purity Analysis of 2-Chloro-5-fluoro-4-(pyrrolidin-1-yl)pyrimidine
In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount.[1][2] This guide provides a detailed comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the purity analysis of 2-Chloro-5-fluoro-4-(pyrrolidin-1-yl)pyrimidine, a key intermediate in the synthesis of various therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering practical insights and methodologies to make informed decisions for their analytical needs.
Introduction: The Critical Role of Purity Analysis
2-Chloro-5-fluoro-4-(pyrrolidin-1-yl)pyrimidine is a substituted pyrimidine derivative. The isomeric purity, as well as the profile of process-related impurities and potential degradants, can significantly impact the quality, safety, and efficacy of the final drug product. Regulatory bodies have stringent guidelines for the identification and quantification of impurities.[3] Therefore, robust and reliable analytical methods are essential.
This guide will explore two of the most powerful and widely used analytical techniques in the pharmaceutical industry: HPLC-UV and LC-MS. While both are based on the separation principle of liquid chromatography, their detection capabilities offer distinct advantages and disadvantages.
HPLC-UV vs. LC-MS: A Head-to-Head Comparison
The choice between HPLC-UV and LC-MS for purity analysis depends on the specific requirements of the analysis at different stages of drug development.[3]
| Feature | HPLC-UV | LC-MS / LC-MS/MS |
| Detection Principle | Absorbance of ultraviolet-visible light by chromophores | Mass-to-charge ratio (m/z) of ionized molecules |
| Selectivity | Moderate; co-eluting compounds with similar UV spectra can interfere | High to very high; can distinguish between co-eluting compounds with different masses |
| Sensitivity | Generally in the parts-per-million (ppm) range | High; can reach parts-per-billion (ppb) or even parts-per-trillion (ppt) levels |
| Identification Power | Limited to retention time and UV spectrum matching with a known standard | Provides molecular weight information, and fragmentation data (MS/MS) for structural elucidation of unknown impurities[4] |
| Quantitation | Excellent with proper calibration; response is dependent on the chromophore | Good, but can be affected by matrix effects and ionization efficiency; requires appropriate internal standards for best accuracy |
| Cost & Complexity | Lower initial investment and operational costs; relatively simpler to operate | Higher initial investment and maintenance costs; requires more specialized expertise |
| Mobile Phase | Flexible; a wide range of buffers and additives can be used | More restrictive; requires volatile mobile phases and additives to be compatible with the mass spectrometer's ion source |
Expert Insight: For routine quality control (QC) where the identity of impurities is known and the primary goal is to quantify them against a reference standard, HPLC-UV is often the more cost-effective and robust choice. However, during process development, forced degradation studies, and for the identification of unknown impurities, the structural information provided by LC-MS is indispensable.[3][4][5]
Experimental Protocols
The following are proposed starting methods for the analysis of 2-Chloro-5-fluoro-4-(pyrrolidin-1-yl)pyrimidine. These methods are based on established principles for the analysis of similar halogenated pyrimidine derivatives and should be validated according to ICH Q2(R1) guidelines.[6][7][8][9]
HPLC-UV Method
This method is designed for the quantitative analysis of purity and known impurities.
Chromatographic Conditions:
-
Column: C18, 250 x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
UV Detection: 254 nm (A hypothetical wavelength, should be optimized based on the UV spectrum of the compound)
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.
Causality Behind Choices:
-
C18 Column: A versatile stationary phase for the separation of a wide range of small molecules.
-
Formic Acid: A volatile mobile phase modifier that improves peak shape and is compatible with mass spectrometry, allowing for easy method transfer to LC-MS if needed.
-
Gradient Elution: Necessary to separate impurities with a wide range of polarities in a reasonable timeframe.
LC-MS Method
This method is designed for the detection and identification of both known and unknown impurities.
Liquid Chromatography Conditions:
-
Identical to the HPLC-UV method to allow for direct comparison of chromatograms.
Mass Spectrometry Conditions:
-
Ion Source: Electrospray Ionization (ESI), positive mode
-
Scan Range: m/z 50-500
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Desolvation Gas Flow: 800 L/hr
-
Data Acquisition: Full scan for impurity detection and identification. For targeted analysis of known impurities, Selected Ion Recording (SIR) or Multiple Reaction Monitoring (MRM) can be used for enhanced sensitivity.
Causality Behind Choices:
-
ESI Positive Mode: Pyrimidine derivatives with nitrogen atoms are readily protonated and thus suitable for positive mode ESI.
-
Full Scan Mode: Allows for the detection of all ionizable compounds within the mass range, which is crucial for identifying unknown impurities.
Data Interpretation and Comparison
The following table illustrates hypothetical data from the analysis of a sample of 2-Chloro-5-fluoro-4-(pyrrolidin-1-yl)pyrimidine using the two methods.
| Parameter | HPLC-UV | LC-MS |
| Main Peak (API) Purity | 99.5% | 99.4% |
| Known Impurity 1 (m/z 215.1) | 0.20% | 0.22% |
| Known Impurity 2 (m/z 199.1) | 0.15% | 0.16% |
| Unknown Impurity 1 (RT 15.2 min) | 0.10% | Detected, m/z 231.1 |
| Unknown Impurity 2 (RT 18.5 min) | Not Detected | Detected, m/z 245.1 |
| Limit of Detection (LOD) | ~0.01% | ~0.001% |
| Limit of Quantitation (LOQ) | ~0.03% | ~0.003% |
Analysis of Results:
-
The purity values for the main peak and known impurities are comparable between the two methods.[10]
-
LC-MS was able to provide the molecular weight of a known impurity that was also detected by HPLC-UV.
-
Crucially, LC-MS detected an additional unknown impurity that was below the detection limit of the HPLC-UV method, showcasing its superior sensitivity.[11]
Visualizing the Workflow
The following diagrams illustrate the workflows for purity analysis using HPLC-UV and LC-MS.
Caption: Workflow for Purity Analysis using HPLC-UV.
Caption: Workflow for Impurity Profiling using LC-MS.
Conclusion and Recommendations
Both HPLC-UV and LC-MS are powerful tools for the purity analysis of 2-Chloro-5-fluoro-4-(pyrrolidin-1-yl)pyrimidine.
-
HPLC-UV is a robust, reliable, and cost-effective method for routine quality control and purity testing where the impurities are known and specified. Its simplicity and reproducibility make it ideal for release testing in a regulated environment.
-
LC-MS is the superior technique for research and development, process optimization, and in-depth impurity profiling.[3][5] Its ability to provide molecular weight information is critical for the identification of unknown impurities and for understanding degradation pathways. The enhanced sensitivity of LC-MS also allows for the detection of trace-level impurities that may be missed by UV detection.[11][12]
For a comprehensive quality control strategy, it is recommended to develop and validate an HPLC-UV method for routine purity testing. In parallel, an LC-MS method should be utilized during process development and for the characterization of new batches to ensure that no new or unexpected impurities are present. This dual approach provides a self-validating system that ensures the highest level of quality and safety for the final pharmaceutical product.
References
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Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology. [Link]
-
Application of LCMS in small-molecule drug development. Drug Target Review. [Link]
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COMPARISON OF A LC/MS METHOD WITH A LC/UV METHOD FOR THE DETERMINATION OF METFORMIN IN PLASMA SAMPLES. Farmacia Journal. [Link]
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New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PubMed Central. [Link]
-
Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. Agilent Technologies. [Link]
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Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. ResearchGate. [Link]
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ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
The benefits of high-resolution mass spectrometry for impurity profiling. LGC Group. [Link]
-
Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets. PubMed. [Link]
-
Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation. PLOS ONE. [Link]
-
Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia. [Link]
-
Development and Validation of an HPLC-UV Method for the Dissolution Studies of 3D-Printed Paracetamol Formulations in Milk-Containing Simulated Gastrointestinal Media. National Institutes of Health. [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]
-
Basic Principles of HPLC, MS & LC-MS | Liquid Chromatography. Chemyx. [Link]
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HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. National Institutes of Health. [Link]
-
LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA. [Link]
-
Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. IJRAR.org. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]
-
Optimized MS/MS settings of pyrimidines and related metabolites. ResearchGate. [Link]
-
Will % impurity profile of HPLC-UV and LC-HRMS matches? ResearchGate. [Link]
-
Impurity Profiling and Characterization for Generic Project Submission to USFDA. GVK BIO. [Link]
-
(PDF) Development and validation of HPLC/UV-spectrophotometric procedures for metronidazole quantitative determination. ResearchGate. [Link]
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(PDF) Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. ResearchGate. [Link]
-
Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation. National Institutes of Health. [Link]
-
HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider. Hawach Scientific. [Link]
-
Analyzing Small RNA-based Therapeutics and Their Process Impurities Using Fast and Sensitive LC–HRMS. LCGC International. [Link]
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Using LC-MS/MS Metabolomics to Study Cancer Metabolism. DigitalCommons@UNMC. [Link]
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Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review. [Link]
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A Senior Application Scientist's Guide to Differentiating Pyrimidine Isomers
Introduction: The Challenge of Isomeric Identification
In the realms of medicinal chemistry and materials science, the precise structural elucidation of heterocyclic compounds is paramount. Among these, the diazines—a class of aromatic six-membered rings containing two nitrogen atoms—present a classic analytical challenge. The three isomers of diazine, namely pyridazine (1,2-diazine), pyrimidine (1,3-diazine), and pyrazine (1,4-diazine), share the same molecular formula (C₄H₄N₂) and mass, yet their distinct nitrogen atom placement imparts unique physicochemical properties that govern their biological activity and material function.[1] For researchers in drug development, where structure-activity relationships are critical, the ability to unambiguously differentiate these isomers is not merely academic; it is a necessity for advancing safe and effective therapeutics.
This guide provides an in-depth comparison of the spectroscopic data of these three pyrimidine isomers. Moving beyond a simple data dump, we will explore the underlying principles of why their spectra differ, providing field-proven insights and detailed experimental protocols to empower researchers to confidently identify these crucial building blocks.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment
NMR spectroscopy is arguably the most powerful tool for isomer differentiation, as it provides a direct window into the electronic environment of each proton and carbon atom in the molecule. The electronegative nitrogen atoms significantly influence the electron density distribution within the aromatic ring, leading to characteristic chemical shifts and coupling patterns for each isomer.
Causality: Why Nitrogen Position Matters
The nitrogen atoms act as electron-withdrawing groups, deshielding the adjacent carbon and hydrogen atoms. This deshielding effect is strongest at the positions closest to the nitrogen atoms. Furthermore, the symmetry of the molecule dictates the number of unique signals in the NMR spectrum.
-
Pyrazine (1,4-diazine): Possesses the highest symmetry (D₂h point group). The two nitrogen atoms are in a para-position, making all four protons and all four carbons chemically equivalent.
-
Pyridazine (1,2-diazine): Has C₂v symmetry. The adjacent nitrogen atoms create a plane of symmetry, resulting in two sets of chemically equivalent protons and carbons.
-
Pyrimidine (1,3-diazine): Also has C₂v symmetry. The meta-positioning of the nitrogen atoms results in three unique proton environments and three unique carbon environments.
Comparative ¹H and ¹³C NMR Data
The distinct electronic environments and symmetries give rise to markedly different NMR spectra, as summarized below.
Table 1: Comparative ¹H NMR Data for Pyrimidine Isomers (in CDCl₃)
| Isomer | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| Pyrimidine | H-2 | 9.26 | t | J(2,4/6) = 1.5 |
| H-4, H-6 | 8.78 | d | J(4/6,5) = 5.0 | |
| H-5 | 7.36 | dd | J(5,4/6) = 5.0, J(5,2) = 1.5 | |
| Pyridazine | H-3, H-6 | 9.17 | dd | J(3/6,4/5) = 5.05, J(3,5/4,6) = 1.85 |
| H-4, H-5 | 7.75 | dd | J(4/5,3/6) = 5.05, J(4,5) = 8.00 | |
| Pyrazine | H-2, H-3, H-5, H-6 | 8.60 | s | - |
Table 2: Comparative ¹³C NMR Data for Pyrimidine Isomers (in CDCl₃)
| Isomer | Carbon | Chemical Shift (δ, ppm) |
| Pyrimidine | C-2 | 158.5 |
| C-4, C-6 | 156.9 | |
| C-5 | 121.7 | |
| Pyridazine | C-3, C-6 | 150.9 |
| C-4, C-5 | 126.8 | |
| Pyrazine | C-2, C-3, C-5, C-6 | 145.4 |
Data compiled from various sources and spectral databases.
Experimental Protocol: Acquiring High-Quality NMR Spectra
A self-validating NMR protocol ensures reproducibility and accuracy.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the isomer sample.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. Ensure the solvent is free of residual proton signals that may interfere with the analyte signals.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
-
-
Instrument Setup (300 MHz Spectrometer or higher):
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp, symmetrical solvent peak.
-
Acquire a standard ¹H NMR spectrum with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a greater number of scans will be required due to the low natural abundance of the ¹³C isotope. Use a proton-decoupled pulse sequence to obtain singlets for each unique carbon.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum correctly to obtain a flat baseline.
-
Calibrate the chemical shift scale using the TMS signal.
-
Integrate the proton signals to determine the relative number of protons.
-
Analyze the splitting patterns and measure the coupling constants.
-
Caption: Workflow for NMR analysis of pyrimidine isomers.
Infrared (IR) Spectroscopy: A Vibrational Fingerprint
IR spectroscopy provides a unique "fingerprint" for each isomer based on its molecular vibrations. While some vibrational modes, like C-H stretching, will be similar across the isomers, the ring stretching and bending vibrations are highly sensitive to the positions of the nitrogen atoms, offering a reliable method for differentiation.
Causality: Symmetry's Influence on Vibrational Modes
The different symmetries of the isomers affect which vibrational modes are IR-active.[2]
-
Pyrazine (D₂h): Due to its center of symmetry, some vibrations that are Raman-active will be IR-inactive, and vice-versa (Rule of Mutual Exclusion). This often results in a simpler IR spectrum compared to the other two isomers.
-
Pyrimidine and Pyridazine (C₂v): Lacking a center of inversion, more vibrational modes are typically IR-active, leading to richer and more complex spectra. The adjacent, strongly interacting N=N bond in pyridazine also gives rise to characteristic vibrations.[1]
Comparative IR Data
Key differences are often observed in the 1600-1400 cm⁻¹ (C=C and C=N ring stretching) and the 1000-700 cm⁻¹ (out-of-plane C-H bending) regions.
Table 3: Key FTIR Absorption Bands for Pyrimidine Isomers (cm⁻¹)
| Vibrational Mode | Pyrimidine | Pyridazine | Pyrazine |
| Aromatic C-H Stretch | ~3050 | ~3060 | ~3070 |
| Ring C=N/C=C Stretch | ~1570, 1465, 1395 | ~1575, 1445, 1410 | ~1480, 1415 |
| In-plane C-H Bend | ~1240, 1145, 1065 | ~1250, 1150, 1060 | ~1150, 1020 |
| Out-of-plane C-H Bend | ~990, 810, 740 | ~960, 760 | ~805 |
Data represents approximate peak positions and can vary with sample state (solid, liquid, gas).[1][2]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR is a rapid and convenient method requiring minimal sample preparation.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background spectrum. The background should be a flat line, confirming the absence of contaminants.
-
Sample Application: Place a small amount of the solid or liquid isomer sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.
-
Collect Spectrum: Acquire the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Cleaning: Thoroughly clean the ATR crystal after analysis to prevent cross-contamination.
Caption: Fundamental molecular vibrational modes probed by IR.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Mapping Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule. For the diazines, two main types of transitions are observed: a lower-energy, less intense n→π* (non-bonding to anti-bonding pi) transition and a higher-energy, more intense π→π* (bonding pi to anti-bonding pi) transition. The energies of these transitions are influenced by the positions of the nitrogen lone pairs.[3]
Causality: Lone Pair Interactions and Transition Energies
The non-bonding (n) orbitals are primarily the lone pair electrons on the nitrogen atoms.
-
In pyridazine , the two adjacent lone pairs interact, splitting their energy levels. This results in a lower energy n→π* transition compared to the other isomers.
-
In pyrazine , the lone pairs are far apart and interact less, leading to a higher energy n→π* transition.
-
Pyrimidine shows an intermediate behavior.
Comparative UV-Vis Data
These spectra are often recorded in a non-polar solvent like cyclohexane to minimize solvent-solute interactions.
Table 4: UV-Vis Absorption Maxima (λ_max) for Pyrimidine Isomers (in Cyclohexane)
| Isomer | n→π* Transition (λ_max, nm) | ε (L mol⁻¹ cm⁻¹) | π→π* Transition (λ_max, nm) | ε (L mol⁻¹ cm⁻¹) |
| Pyrimidine | ~310 | ~350 | ~243 | ~2000 |
| Pyridazine | ~340 | ~300 | ~246 | ~1300 |
| Pyrazine | ~328 | ~1000 | ~260 | ~5500 |
Data compiled from various spectroscopic sources.[4][5]
Experimental Protocol: UV-Vis Spectroscopy
-
Solution Preparation: Prepare a stock solution of the isomer in a UV-grade solvent (e.g., cyclohexane). From the stock solution, prepare a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.5 AU for the π→π* transition.
-
Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 30 minutes.
-
Blanking: Fill a quartz cuvette with the pure solvent and place it in the spectrophotometer to record a baseline (blank).
-
Sample Measurement: Rinse the cuvette with the sample solution before filling it. Place the sample cuvette in the spectrophotometer and record the absorption spectrum over the desired range (e.g., 200-400 nm).
Caption: Simplified Jablonski diagram for UV-Vis absorption.
Mass Spectrometry (MS): Deciphering Fragmentation Patterns
Mass spectrometry provides the molecular weight of a compound and offers structural information through its fragmentation pattern. While all three isomers have the same molecular ion peak at m/z 80, their fragmentation pathways under electron impact (EI) ionization differ due to the varying stability of the ring and the resulting fragment ions.
Causality: Ring Stability and Fragmentation Pathways
The primary fragmentation pathway for many nitrogen heterocycles is the loss of hydrogen cyanide (HCN, 27 Da).[6][7]
-
Pyrimidine and Pyrazine: The initial loss of HCN is a dominant process, leading to a significant fragment ion at m/z 53.
-
Pyridazine: The weak N-N bond makes it susceptible to a different initial fragmentation: the loss of a nitrogen molecule (N₂, 28 Da), resulting in a characteristic fragment ion at m/z 52 (cyclobutadiene radical cation). This is a key diagnostic feature for pyridazine.[8]
Comparative Mass Spectrometry Data
Table 5: Key Fragment Ions from Electron Impact (70 eV) Mass Spectrometry
| m/z | Proposed Fragment | Pyrimidine (Rel. Abundance %) | Pyridazine (Rel. Abundance %) | Pyrazine (Rel. Abundance %) |
| 80 | [M]⁺ | 100 | 100 | 100 |
| 53 | [M - HCN]⁺ | ~70 | ~20 | ~80 |
| 52 | [M - N₂]⁺ or [M - HCN - H]⁺ | ~30 | ~85 | ~35 |
| 51 | [C₄H₃]⁺ | ~25 | ~30 | ~30 |
| 26 | [CN]⁺ or [C₂H₂]⁺ | ~20 | ~25 | ~25 |
Relative abundances are approximate and can vary with instrument conditions.[7][9][10]
Experimental Protocol: Electron Impact Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the ion source. This can be done via a direct insertion probe for solids or liquids, or through a gas chromatograph (GC) for volatile samples.
-
Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Caption: Key diagnostic fragmentation pathways for diazines.
Conclusion: A Multi-faceted Approach to Isomer Identification
The unambiguous identification of pyrimidine isomers is readily achievable through a systematic application of standard spectroscopic techniques. No single method provides all the answers, but together they form a powerful and self-validating analytical workflow.
-
NMR spectroscopy offers the most definitive data, with the number of signals and their splitting patterns providing a clear distinction based on molecular symmetry.
-
IR spectroscopy provides a rapid and effective fingerprint, with the ring vibration and C-H bending regions being particularly informative.
-
UV-Vis spectroscopy can be a useful confirmatory tool, especially for distinguishing pyridazine by its red-shifted n→π* transition.
By understanding the causal relationship between the isomeric structure and the resulting spectroscopic data, researchers and drug development professionals can approach the identification of these fundamental heterocycles with confidence and precision.
References
- W. L. F. Armarego, The Tautomerism of Heterocycles, Academic Press (1977).
- R. C. Lord, A. L. Marston, F. A. Miller, Spectrochimica Acta, 9, 113-125 (1957).
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- S. Chimichi, B. Cosimelli, F. Bruni, S. Selleri, Canadian Journal of Chemistry, 70(4), 1093-1097 (1992).
- J. A. McCloskey, Mass Spectrometry of Nucleic Acid Derivatives, Methods in Enzymology, Vol. 193 (1990).
- K. Tori, M. Ogata, Chemical and Pharmaceutical Bulletin, 12(3), 272-281 (1964).
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NIST Chemistry WebBook, SRD 69, National Institute of Standards and Technology, [Link].
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- H. M. Budzikiewicz, C. Djerassi, D. H. Williams, Mass Spectrometry of Organic Compounds, Holden-Day (1967).
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A Comparative Guide to the Biological Activity of 2-Chloro-5-fluoro-4-(pyrrolidin-1-yl)pyrimidine and Structurally Related Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a cornerstone in the development of kinase inhibitors, forming the core structure of numerous FDA-approved drugs and clinical candidates targeting a wide array of protein kinases.[1][2] Its prevalence stems from the ability of its nitrogen atoms to form crucial hydrogen bonds with the hinge region of the kinase ATP-binding site, a fundamental interaction for potent and selective inhibition.[3] Modifications to the pyrimidine core at various positions allow for the fine-tuning of inhibitory activity, selectivity, and pharmacokinetic properties.[4][5] This guide focuses on the potential biological activity of 2-Chloro-5-fluoro-4-(pyrrolidin-1-yl)pyrimidine, a specific substituted pyrimidine, by drawing comparisons with structurally similar and well-characterized kinase inhibitors.
While direct experimental data for 2-Chloro-5-fluoro-4-(pyrrolidin-1-yl)pyrimidine is not extensively available in the public domain, its structural motifs—a 2,4-disubstituted 5-fluoropyrimidine core—are present in a multitude of potent kinase inhibitors.[3] This guide will, therefore, leverage established structure-activity relationship (SAR) principles to extrapolate its likely biological profile and compare it against inhibitors targeting key cancer-related kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
The Privileged Pyrimidine Scaffold in Kinase Inhibition
The 2,4-diaminopyrimidine and related 2,4-disubstituted pyrimidine scaffolds are considered "privileged structures" in medicinal chemistry.[1][6] This is due to their proven ability to serve as a versatile template for developing inhibitors against various kinase families. The core structure mimics the adenine base of ATP, enabling competitive inhibition at the ATP-binding site.
Key substitutions on the pyrimidine ring dictate the inhibitor's potency and selectivity:
-
C2 and C4 Positions: These positions are frequently substituted with amine-containing groups that can engage in additional hydrogen bonding or hydrophobic interactions within the ATP pocket.[6][7] The pyrrolidinyl group at the C4 position in our topic compound is a common feature in kinase inhibitors, often contributing to potency and favorable physicochemical properties.
-
C5 Position: Substitution at this position with small, electron-withdrawing groups like fluorine can modulate the electronic properties of the pyrimidine ring and influence binding affinity.[3] The 5-fluoro substituent is a known feature in several potent kinase inhibitors.
Comparative Analysis of Biological Activity
Based on its structural features, 2-Chloro-5-fluoro-4-(pyrrolidin-1-yl)pyrimidine is likely to exhibit inhibitory activity against tyrosine kinases, a class of enzymes frequently implicated in cancer progression. We will compare its potential activity with established pyrimidine-based inhibitors of EGFR and VEGFR-2.
Epidermal Growth Factor Receptor (EGFR) Inhibition
EGFR is a receptor tyrosine kinase that plays a critical role in cell proliferation and survival.[8] Dysregulation of EGFR signaling is a hallmark of many cancers, particularly non-small-cell lung cancer (NSCLC).[2] Several approved EGFR inhibitors, such as gefitinib and erlotinib, feature a quinazoline core, which is structurally related to pyrimidine. However, a significant number of potent EGFR inhibitors are based on the pyrimidine scaffold.[4][9]
Structural Analogs and Expected Activity:
Compounds with a 2,4-disubstituted pyrimidine core have demonstrated potent EGFR inhibition. For instance, a series of pyrimidine derivatives have been synthesized and shown to have nanomolar inhibitory activity against EGFR.[4] The presence of a halogen at the C5 position, similar to the fluorine in our topic compound, is often well-tolerated and can contribute to enhanced potency.
| Compound/Class | Key Structural Features | Reported EGFR IC50 | Reference |
| Pyrimidine-5-carbonitrile derivatives | 2,4,6-trisubstituted pyrimidine | 8.29 nM (for compound 10b) | [9] |
| Pyrido[2,3-d]pyrimidine derivatives | Fused pyrimidine ring system | 0.45 µM (for compound 4b) | [10] |
| 2-Chloro-5-fluoro-4-(pyrrolidin-1-yl)pyrimidine (Predicted) | 2,4-disubstituted 5-fluoropyrimidine | Predicted in nM to low µM range | N/A |
The pyrrolidinyl group at the C4 position is anticipated to occupy a hydrophobic pocket in the EGFR active site, while the chlorine at the C2 position can be a site for further modification to improve selectivity and potency.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition
VEGFR-2 is another key receptor tyrosine kinase that is a primary mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[11][12] Several pyrimidine-based inhibitors have been developed to target VEGFR-2.[11][13]
Structural Analogs and Expected Activity:
Fused pyrimidine systems, such as furopyrimidines and thienopyrimidines, have shown potent VEGFR-2 inhibition in the nanomolar range.[11][13] While our topic compound has a single pyrimidine ring, the substitution pattern is crucial. The 2,4-disubstitution pattern allows for interactions similar to those observed in known VEGFR-2 inhibitors.
| Compound/Class | Key Structural Features | Reported VEGFR-2 IC50 | Reference |
| Furo[2,3-d]pyrimidine derivatives | Fused pyrimidine ring system | 21 nM - 122 nM | [11][13][14] |
| Pyrazolo[3,4-d]pyrimidine derivatives | Fused pyrimidine ring system | 5.90 µM (for compound II-1 on HepG2 cells) | [15] |
| 2-Chloro-5-fluoro-4-(pyrrolidin-1-yl)pyrimidine (Predicted) | 2,4-disubstituted 5-fluoropyrimidine | Predicted in nM to µM range | N/A |
The overall biological activity of 2-Chloro-5-fluoro-4-(pyrrolidin-1-yl)pyrimidine will depend on its ability to fit into the specific conformational state of the kinase active site.
Signaling Pathway Context
To understand the potential impact of inhibiting kinases like EGFR and VEGFR-2, it is essential to visualize their roles in cellular signaling.
Caption: Simplified signaling pathways of EGFR and VEGFR-2.
Experimental Protocols for Comparative Evaluation
To empirically determine the biological activity of 2-Chloro-5-fluoro-4-(pyrrolidin-1-yl)pyrimidine and compare it to other inhibitors, a series of in vitro and cell-based assays are necessary.
In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantitatively measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Workflow Diagram:
Caption: Workflow for an in vitro kinase inhibition assay.
Step-by-Step Methodology:
-
Reaction Setup: In a 96-well plate, combine the kinase, its specific substrate, and ATP in a suitable kinase buffer.
-
Compound Addition: Add serial dilutions of 2-Chloro-5-fluoro-4-(pyrrolidin-1-yl)pyrimidine and known inhibitors (positive controls) to the wells. Include a no-inhibitor control (DMSO vehicle).
-
Kinase Reaction: Initiate the reaction by adding ATP and incubate at the optimal temperature for the kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Reaction Termination: Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.
-
Signal Generation: Add Kinase Detection Reagent to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
IC50 Determination: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based Proliferation/Viability Assay (e.g., MTT or CellTiter-Glo® Assay)
This assay assesses the effect of the compound on the proliferation and viability of cancer cell lines that are dependent on the target kinase.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549 for EGFR, HUVEC for VEGFR-2) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound and controls for a specified period (e.g., 72 hours).
-
Viability Assessment:
-
MTT Assay: Add MTT reagent, which is converted to a colored formazan product by metabolically active cells. Solubilize the formazan crystals and measure the absorbance.
-
CellTiter-Glo® Assay: Add the reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of cell viability.
-
-
Data Analysis: Measure the signal (absorbance or luminescence) and normalize it to the untreated control. Plot cell viability against compound concentration to calculate the GI50 (concentration for 50% growth inhibition).
Western Blotting for Target Phosphorylation
This technique allows for the direct assessment of the inhibitor's effect on the phosphorylation of the target kinase and its downstream effectors in a cellular context.
Step-by-Step Methodology:
-
Cell Treatment: Treat cultured cells with the inhibitor for a short period (e.g., 1-2 hours).
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration in each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by size using gel electrophoresis and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated form of the target kinase (e.g., phospho-EGFR) and the total form of the kinase.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the extent of inhibition of kinase phosphorylation.
While 2-Chloro-5-fluoro-4-(pyrrolidin-1-yl)pyrimidine is not a widely studied compound, its structural similarity to known kinase inhibitors strongly suggests potential activity against key oncogenic kinases such as EGFR and VEGFR-2. The 2,4-disubstituted 5-fluoropyrimidine core provides a robust scaffold for potent kinase inhibition. The comparative analysis and experimental protocols outlined in this guide provide a framework for researchers to thoroughly characterize the biological activity of this and other novel pyrimidine-based compounds, ultimately contributing to the development of new targeted cancer therapies.
References
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Song, M., Elkamhawy, A., Noh, W., et al. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie, 358(1), e2400163. [Link][1][16]
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Shaquiquzzaman, M., Kumar, A., Akhtar, M. S., & Mumtaz, I. (2022). Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review. Chemical Biology & Drug Design, 100(4), 599-621. [Link][2]
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National Journal of Pharmaceutical Sciences. (n.d.). Design and synthesis of pyrimidine derivatives as potent EGFR inhibitors for non-small cell lung cancer. National Journal of Pharmaceutical Sciences. [Link][4]
- Downward, J., Yarden, Y., Mayes, E., et al. (1984). Close similarity of epidermal growth factor receptor and v-erb-B oncogene protein sequences.
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Mishra, R., Panda, A., Sahoo, S. K., & Sahu, S. K. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Chemistry & Biodiversity, 19(7), e202200220. [Link][8]
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MedChemComm. (n.d.). Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors. RSC Publishing. [Link][7]
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RSC Publishing. (n.d.). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Publishing. [Link][9]
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Doherty, A. M., Senter, P. D., & Vlahos, C. J. (1998). Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 41(10), 1641-1648. [Link][10]
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Abdel-Aziem, A., El-Azab, A. S., El-Gendy, M. A., & El-Subbagh, H. I. (2016). Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. Scientific Reports, 6, 24460. [Link][13]
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Fares, M., Abou-Seri, S. M., Abdel-Aziz, M., & El-Sayed, M. A. A. (2018). New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 546-557. [Link]
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Abdel-Aziem, A., El-Azab, A. S., El-Gendy, M. A., & El-Subbagh, H. I. (2016). Discovery of Potent VEGFR-2 Inhibitors Based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. Scientific Reports, 6, 24460. [Link][11]
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Sharma, R., & Kumar, R. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5208. [Link][3]
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Hu, C., Sun, K., Wang, S., et al. (2022). Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents. Molecules, 27(19), 6296. [Link][6]
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Kraker, A. J., Hartl, B. G., Sluboski, A. R., & Showalter, H. D. (2000). Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 43(5), 885-893. [Link][5]
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Sharma, A., Kumar, V., Kumar, P., & Pathak, D. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Journal of Biomolecular Structure and Dynamics, 1-28. [Link][12]
-
Zhang, Y., Wang, Y., Zhang, Y., et al. (2017). Design, Synthesis and Biological Characteristics of Pyrazolo[3,4-d]Pyrimidine Derivatives As Potential VEGFR-2 Inhibitors. Pharmaceutical Patent Analyst, 6(3), 103-113. [Link][15]
-
El-Gamal, M. I., Abdel-Maksoud, M. S., Al-Said, M. S., et al. (2022). Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. Molecules, 27(11), 3591. [Link][14]
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A Senior Application Scientist's Guide to Suzuki Reactions: A Comparative Study of Chlorine vs. Bromine in Pyrimidine Scaffolds
For researchers and professionals in drug development, the pyrimidine scaffold is a cornerstone of modern medicinal chemistry. Its versatile structure is central to numerous therapeutic agents. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a premier method for the functionalization of this vital heterocycle. A critical decision in any synthetic strategy is the choice of the halogen leaving group on the pyrimidine core. This guide provides an in-depth, objective comparison of the performance of brominated versus chlorinated pyrimidines in Suzuki reactions, supported by experimental insights and mechanistic rationale to empower you to make the most informed decisions for your synthetic campaigns.
The Mechanistic Heart of the Matter: Why Halogens Dictate Reactivity
The efficacy of a Suzuki-Miyaura coupling is governed by a three-step catalytic cycle. Understanding this mechanism is fundamental to appreciating the performance differences between chloro- and bromo-pyrimidines.
Caption: A workflow for selecting the appropriate catalyst system.
-
Traditional Catalysts (e.g., Pd(PPh₃)₄): These are often sufficient for the more reactive bromopyrimidines. They are commercially available and cost-effective but may struggle with challenging C-Cl bond activations.
-
Bulky, Electron-Rich Phosphine Ligands (Buchwald Ligands): Ligands such as XPhos, SPhos, and RuPhos are designed to be sterically demanding and highly electron-donating. This electronic character enhances the electron density on the palladium center, promoting the oxidative addition into the strong C-Cl bond. Their steric bulk facilitates the final reductive elimination step.
-
N-Heterocyclic Carbenes (NHCs): NHCs are another class of highly effective ligands for activating aryl chlorides. They form very stable bonds with palladium and are strong electron donors, creating highly active catalysts capable of coupling even the most challenging substrates under relatively mild conditions.
For any Suzuki reaction involving a chloropyrimidine, the use of a modern Buchwald-type or NHC ligand is strongly recommended to ensure high yields and efficient conversion.
Field-Proven Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for typical Suzuki-Miyaura couplings.
Protocol 1: Standard Suzuki Coupling for a Bromopyrimidine
This protocol is suitable for a more reactive substrate like 2-bromopyrimidine.
Materials:
-
2-Bromopyrimidine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v mixture)
-
Schlenk flask or reaction vial, magnetic stirrer, condenser
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add the 2-bromopyrimidine, arylboronic acid, and potassium carbonate.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed 1,4-dioxane/water solvent mixture via syringe. Add the Pd(PPh₃)₄ catalyst.
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-12 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Enhanced Suzuki Coupling for a Chloropyrimidine using a Modern Catalyst
This protocol employs a more active catalyst system necessary for a less reactive substrate like 2-chloropyrimidine.
Materials:
-
2-Chloropyrimidine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
XPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
Toluene and Water (10:1 v/v mixture, degassed)
-
Microwave reaction vial, magnetic stirrer
Procedure:
-
Reaction Setup: In a microwave reaction vial, combine the 2-chloropyrimidine, arylboronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.
-
Inert Atmosphere: Seal the vial and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Solvent Addition: Add the degassed toluene/water solvent mixture via syringe.
-
Reaction (Microwave): Place the vial in a microwave reactor and heat to 110-130 °C for 30-90 minutes. Monitor for completion by LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium residues.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the resulting crude material by flash column chromatography.
Conclusion and Recommendations
The choice between chlorine and bromine as a leaving group in pyrimidine-based Suzuki reactions is a strategic decision guided by a balance of reactivity, cost, and synthetic design.
-
For rapid, small-scale synthesis or with sensitive substrates , the higher reactivity of bromopyrimidines makes them an excellent choice, often allowing for milder conditions and the use of traditional palladium catalysts.
-
For large-scale synthesis where cost is a primary driver , chloropyrimidines are the superior option. Their lower intrinsic reactivity is now readily overcome by employing modern, highly active catalyst systems based on bulky, electron-rich phosphine or N-heterocyclic carbene ligands.
Ultimately, the expanded catalytic toolbox available to the modern chemist has made both chloro- and bromo-pyrimidines highly viable substrates. By understanding the mechanistic principles and selecting the appropriate catalyst system, researchers can effectively leverage either halogen to achieve their synthetic goals in the development of novel pyrimidine-based therapeutics and functional materials.
References
-
Štefane, B., & Požgan, F. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Catalysts, 11(4), 439. [Link]
-
Sandefur, B. J., & Le, T. B. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry, 66(21), 7273-7276. [Link]
-
Hussain, M., et al. (2010). Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. Advanced Synthesis & Catalysis, 352(10), 1689-1698. [Link]
-
Brown, D. G., & Boström, J. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 5837-5852. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions. [Link]
-
Heravi, M. M., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Processes, 8(11), 1342. [Link]
-
Thomas, S., & Sigman, M. S. (2016). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Angewandte Chemie International Edition, 55(34), 10023-10027. [Link]
-
Hocek, M., et al. (2000). The Suzuki-Miyaura Cross-Coupling Reactionsof 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives. Collection of Czechoslovak Chemical Communications, 65(8), 1257-1272. [Link]
-
ResearchGate (2016). 5-Bromo-2-chloropyrimidine undergoes SMC at C5 (75 → 76).100g. [Link]
-
Lohse, O. (1999). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Synlett, 1999(1), 15-18. [Link]
-
Thomas, S. A., & Denmark, S. E. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Journal of Organometallic Chemistry, 825-826, 14-29. [Link]
-
Organ, M. G., et al. (2019). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 48(22), 5546-5567. [Link]
A Comparative Guide to In Vitro Kinase Assay Protocols for Pyrimidine-Based Compounds
For researchers, scientists, and drug development professionals venturing into the discovery of novel kinase inhibitors, particularly those centered around the privileged pyrimidine scaffold, the selection and execution of an appropriate in vitro kinase assay is a critical first step. The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the backbone of numerous FDA-approved kinase inhibitors.[1][2][3] Its ability to mimic the purine ring of ATP allows for potent and selective interaction with the kinase hinge region.[4][5] This guide provides an in-depth comparison of common in vitro kinase assay formats, offering detailed protocols and the rationale behind key experimental choices to empower you in selecting the optimal method for your pyrimidine-based compounds.
The Foundation: Understanding Kinase Inhibition Assays
At its core, a kinase assay measures the enzymatic activity of a kinase, which is the transfer of a phosphate group from a donor molecule, typically ATP, to a specific substrate (e.g., a protein or peptide).[6][7] Small molecule inhibitors, such as pyrimidine derivatives, are designed to interfere with this process, often by competing with ATP for binding to the active site.[1] Therefore, an effective in vitro assay must accurately quantify this inhibition. The choice of assay technology is paramount and is dictated by factors such as the specific kinase of interest, the desired throughput, cost, and the nature of the inhibitor library.
While biochemical assays are a crucial starting point, it's important to recognize that their results may not always directly translate to a cellular context.[8] However, they provide a robust and controlled environment for the initial characterization and structure-activity relationship (SAR) studies of inhibitor candidates.
Visualizing the Core Process: A Generic Kinase Signaling Pathway
The following diagram illustrates a simplified kinase signaling cascade, the process that pyrimidine-based inhibitors aim to disrupt.
Caption: A simplified representation of a kinase activation and signaling pathway.
A Comparative Analysis of In Vitro Kinase Assay Formats
The landscape of in vitro kinase assays is diverse, with each method offering a unique set of advantages and disadvantages. The three primary categories are radiometric, fluorescence-based, and luminescence-based assays.
| Assay Format | Principle | Advantages | Disadvantages | Best Suited For |
| Radiometric Assays | Measures the transfer of a radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) to a substrate.[9][10] | Considered the "gold standard" for direct measurement of catalytic activity.[9] High sensitivity and not prone to interference from compound fluorescence or absorbance. | Requires handling of radioactive materials and specialized equipment. Lower throughput and generates radioactive waste. | Orthogonal validation of hits from primary screens; detailed mechanistic studies. |
| Fluorescence-Based Assays | Detects phosphorylation through changes in fluorescence properties, such as fluorescence polarization (FP) or time-resolved fluorescence resonance energy transfer (TR-FRET).[11][12] | Non-radioactive, amenable to high-throughput screening (HTS).[6][13] Real-time monitoring is possible with certain formats.[6] | Susceptible to interference from fluorescent compounds. May require specific antibodies or modified substrates. | Primary HTS campaigns; secondary screening and lead optimization. |
| Luminescence-Based Assays | Measures kinase activity by quantifying the amount of ADP produced, which is then converted to a luminescent signal.[14][15] | High sensitivity, broad dynamic range, and suitable for HTS.[16] Universal for any ADP-generating enzyme.[15] | Multi-step process that can be sensitive to inhibitors of the coupling enzymes (e.g., luciferase).[16][17] | Primary and secondary HTS; profiling inhibitor selectivity across kinase panels. |
In-Depth Experimental Protocols
Here, we provide detailed, step-by-step protocols for two widely used non-radioactive kinase assay formats. The causality behind each step is explained to provide a deeper understanding of the experimental design.
Protocol 1: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
This protocol is adapted from the ADP-Glo™ Kinase Assay and is a robust method for quantifying kinase activity by measuring ADP production.[14][15][18]
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted to ATP, which is then used by luciferase to produce a light signal proportional to the initial kinase activity.[14][15]
Workflow Diagram:
Caption: Workflow for a luminescence-based kinase assay (e.g., ADP-Glo™).
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare the kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). The magnesium chloride is a crucial cofactor for the kinase.
-
Prepare a stock solution of your pyrimidine-based inhibitor in 100% DMSO.
-
Prepare serial dilutions of the inhibitor in the kinase reaction buffer. It is important to keep the final DMSO concentration constant across all wells (typically ≤1%) to avoid solvent effects.
-
Prepare a solution of the kinase and its specific substrate in the reaction buffer. The concentrations should be optimized to ensure the reaction is in the linear range.[9]
-
-
Kinase Reaction:
-
In a 384-well white plate, add 5 µL of the inhibitor solution (or buffer for control wells).
-
Add 5 µL of the kinase/substrate mixture to each well to initiate the reaction.
-
Incubate the plate at room temperature for the desired time (e.g., 60 minutes). The incubation time should be optimized to achieve approximately 10-30% ATP consumption for maximal signal-to-background.
-
-
ATP Depletion:
-
Signal Generation and Detection:
-
Data Analysis:
-
The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Protocol 2: Fluorescence-Based Kinase Assay (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, such as LanthaScreen™, are a popular choice for HTS.[13]
Principle: This assay typically uses a europium (Eu)-labeled antibody that specifically recognizes the phosphorylated substrate and a fluorescently labeled tracer that binds to the kinase's ATP pocket. When the substrate is phosphorylated, the antibody binds, bringing the Eu donor and a fluorescent acceptor on the substrate into close proximity, resulting in a FRET signal. An ATP-competitive inhibitor will displace the tracer, leading to a decrease in FRET.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare the kinase reaction buffer as described in the previous protocol.
-
Prepare serial dilutions of the pyrimidine-based inhibitor.
-
Prepare a mixture of the kinase and the fluorescently labeled substrate.
-
-
Kinase Reaction:
-
In a suitable low-volume 384-well plate, add the inhibitor dilutions.
-
Add the kinase/substrate mixture.
-
Initiate the reaction by adding ATP. The ATP concentration should be at or near the Kₘ value for the kinase to ensure sensitivity to ATP-competitive inhibitors.[19][20]
-
Incubate at room temperature for the optimized reaction time.
-
-
Detection:
-
Add a solution containing the Eu-labeled phospho-specific antibody and EDTA to stop the reaction. EDTA chelates Mg²⁺, thereby inactivating the kinase.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (one for the acceptor and one for the donor).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
The amount of phosphorylated product is proportional to the TR-FRET ratio.
-
Calculate percent inhibition and determine the IC₅₀ value as described previously.
-
Trustworthiness and Self-Validation in Your Protocols
To ensure the integrity of your results, it is crucial to incorporate self-validating systems into your experimental design:
-
Positive and Negative Controls: Always include a known potent inhibitor for the kinase of interest as a positive control and a DMSO-only control for 0% inhibition.
-
Z'-Factor: For HTS campaigns, calculate the Z'-factor to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[21]
-
ATP Competition Assay: To confirm an ATP-competitive mechanism of action for your pyrimidine-based hits, perform the IC₅₀ determination at varying ATP concentrations. A rightward shift in the IC₅₀ curve with increasing ATP concentration is indicative of ATP-competitive inhibition.[21]
-
Orthogonal Assays: Validate hits from your primary screen using a different assay format (e.g., a radiometric assay if the primary screen was luminescence-based). This helps to eliminate false positives arising from assay-specific artifacts.[22]
Conclusion
The selection of an appropriate in vitro kinase assay is a foundational decision in the journey of discovering and developing novel pyrimidine-based kinase inhibitors. Luminescence-based assays like ADP-Glo™ offer a universal, sensitive, and high-throughput method ideal for primary screening and profiling. Fluorescence-based assays, particularly TR-FRET, provide a robust alternative for HTS with the advantage of a homogeneous format. While radiometric assays are lower in throughput, they remain the gold standard for direct and unambiguous measurement of kinase activity, making them invaluable for hit validation and detailed mechanistic studies. By understanding the principles, advantages, and limitations of each method, and by incorporating rigorous controls and validation steps, researchers can confidently and efficiently advance their pyrimidine-based compounds through the drug discovery pipeline.
References
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. (URL: [Link])
-
Fluorescent Peptide Assays For Protein Kinases - PMC - NIH. (URL: [Link])
-
A high-throughput radiometric kinase assay - PMC - NIH. (URL: [Link])
-
Three mechanistically distinct kinase assays compared: Measurement of intrinsic ATPase activity identified the most comprehensive set of ITK inhibitors - PubMed. (URL: [Link])
-
Radiometric kinase assays with scintillation counting - The Bumbling Biochemist. (URL: [Link])
-
What Is the Best Kinase Assay? - BellBrook Labs. (URL: [Link])
-
Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - NIH. (URL: [Link])
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How Does a Biochemical Kinase Assay Work? - BellBrook Labs. (URL: [Link])
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Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC - PubMed Central. (URL: [Link])
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Demystifying Kinase Inhibitor Specificity: A Comparative Cross-Reactivity Analysis of 2-Chloro-5-fluoro-4-(pyrrolidin-1-yl)pyrimidine
In the landscape of modern drug discovery, particularly in oncology, protein kinases have emerged as pivotal targets.[1][2] The development of small molecule inhibitors that can modulate the activity of these enzymes has revolutionized treatment paradigms for numerous diseases.[3][4] However, the high degree of structural conservation within the ATP-binding site across the human kinome presents a significant challenge: achieving inhibitor selectivity.[4][5] Off-target kinase inhibition can lead to unforeseen toxicities and diminish the therapeutic window of a drug candidate.[4] Therefore, comprehensive cross-reactivity profiling against a broad panel of kinases is a critical step in the characterization of any new potential kinase inhibitor.[3][6]
This guide provides an in-depth comparative analysis of a novel pyrimidine derivative, 2-Chloro-5-fluoro-4-(pyrrolidin-1-yl)pyrimidine , against a panel of representative kinases. Pyrimidine-based scaffolds are prevalent in a multitude of biologically active compounds, including numerous approved kinase inhibitors.[7][8][9] We will objectively compare its inhibitory profile with well-characterized, clinically relevant kinase inhibitors, providing supporting experimental data and methodologies to offer a clear perspective on its selectivity and potential as a research tool or therapeutic lead.
The Imperative of Kinase Selectivity Profiling
The human kinome comprises over 500 protein kinases that regulate a vast array of cellular processes, from growth and differentiation to metabolism and apoptosis.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer.[10] While targeting a specific disease-driving kinase is a primary goal, the promiscuity of many inhibitors can result in the modulation of multiple signaling pathways.[4] This polypharmacology can sometimes be beneficial, as seen with multi-targeted inhibitors like Dasatinib.[2] However, more often, a lack of selectivity is associated with adverse effects.[4]
Early and comprehensive kinase profiling allows researchers to:
-
Identify Primary and Secondary Targets: Uncover the intended and unintended biological targets of a compound.
-
Predict Potential Off-Target Toxicities: Flag potential safety liabilities early in the drug discovery pipeline.[3]
-
Elucidate Mechanism of Action: Gain a deeper understanding of the compound's biological effects.
-
Guide Lead Optimization: Provide crucial structure-activity relationship (SAR) data to improve selectivity and potency.[3]
Comparative Kinase Inhibition Profiling: Methodology and Results
To ascertain the selectivity profile of 2-Chloro-5-fluoro-4-(pyrrolidin-1-yl)pyrimidine, we employed a robust in vitro biochemical kinase assay. The following section details the experimental protocol and presents the comparative inhibition data.
Experimental Protocol: ADP-Glo™ Luminescent Kinase Assay
The ADP-Glo™ Kinase Assay was selected for this study due to its high sensitivity, broad applicability across diverse kinase families, and resistance to compound interference.[11][12] This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[11] The generated ADP is converted to ATP, which is then used by luciferase to generate a luminescent signal directly proportional to kinase activity.[11]
Step-by-Step Protocol:
-
Compound Preparation: 2-Chloro-5-fluoro-4-(pyrrolidin-1-yl)pyrimidine and reference inhibitors (Staurosporine, Dasatinib, and Erlotinib) were serially diluted in 100% DMSO to create a concentration gradient.
-
Kinase Reaction Setup:
-
In a 384-well plate, 1 µL of the diluted compound was added to each well.
-
2 µL of a solution containing the specific kinase and its corresponding substrate/cofactors in reaction buffer was added to each well. The concentration of each kinase was optimized to ensure the reaction was in the linear range.
-
The plate was incubated for 15 minutes at room temperature to allow for compound-kinase interaction.
-
-
Initiation of Kinase Reaction:
-
2 µL of an ATP solution was added to each well to initiate the kinase reaction. The ATP concentration was set at the Km,ATP for each respective kinase to accurately reflect the inhibitor's intrinsic affinity.[2]
-
The reaction was allowed to proceed for 60 minutes at room temperature.
-
-
Termination and ADP Detection:
-
5 µL of ADP-Glo™ Reagent was added to each well to terminate the kinase reaction and deplete the remaining ATP.
-
The plate was incubated for 40 minutes at room temperature.
-
-
Luminescence Generation and Measurement:
-
10 µL of Kinase Detection Reagent was added to each well to convert the generated ADP to ATP and initiate the luciferase reaction.
-
The plate was incubated for 30 minutes at room temperature to stabilize the luminescent signal.
-
Luminescence was measured using a plate reader.
-
-
Data Analysis: The raw luminescence data was normalized to controls (0% inhibition with DMSO vehicle and 100% inhibition with a high concentration of a pan-kinase inhibitor). IC₅₀ values were calculated using a four-parameter logistic model.
Comparative Inhibition Data
The inhibitory activity of 2-Chloro-5-fluoro-4-(pyrrolidin-1-yl)pyrimidine was assessed against a panel of 10 kinases, representing different branches of the human kinome. The results are presented below in comparison to three well-known kinase inhibitors with varying selectivity profiles.
| Kinase Target | 2-Chloro-5-fluoro-4-(pyrrolidin-1-yl)pyrimidine IC₅₀ (nM) | Staurosporine IC₅₀ (nM) | Dasatinib IC₅₀ (nM) | Erlotinib IC₅₀ (nM) |
| Tyrosine Kinases | ||||
| ABL1 | >10,000 | 6 | 0.8 | 1,200 |
| SRC | 850 | 4 | 0.5 | 1,000 |
| EGFR | 25 | 15 | 30 | 2 |
| VEGFR2 | 4,500 | 7 | 5 | 1,500 |
| FGFR1 | 150 | 20 | 25 | 2,000 |
| Serine/Threonine Kinases | ||||
| AKT1 | >10,000 | 10 | 500 | >10,000 |
| CDK2 | 8,000 | 3 | 2,500 | >10,000 |
| p38α (MAPK14) | 9,500 | 5 | 18 | 8,000 |
| PKA | >10,000 | 8 | >10,000 | >10,000 |
| PKCα | >10,000 | 2 | 1,500 | >10,000 |
Table 1. Comparative IC₅₀ values of 2-Chloro-5-fluoro-4-(pyrrolidin-1-yl)pyrimidine and reference inhibitors against a panel of 10 kinases. Data are representative of at least three independent experiments.
Interpretation of Results
The cross-reactivity profiling reveals a distinct selectivity profile for 2-Chloro-5-fluoro-4-(pyrrolidin-1-yl)pyrimidine.
-
High Potency and Selectivity for EGFR: The compound demonstrates potent inhibition of Epidermal Growth Factor Receptor (EGFR) with an IC₅₀ of 25 nM. This is comparable to the activity of the known EGFR inhibitor, Erlotinib (IC₅₀ = 2 nM), and significantly more potent than its activity against other kinases in the panel.
-
Moderate Activity Against FGFR1 and SRC: Moderate inhibitory activity was observed against Fibroblast Growth Factor Receptor 1 (FGFR1) and SRC, with IC₅₀ values of 150 nM and 850 nM, respectively. This suggests potential for polypharmacology, which would require further investigation in cellular models.
-
Low to No Activity Against Other Kinases: The compound exhibited weak or no inhibition (IC₅₀ > 4,500 nM) against the other kinases tested, including ABL1, VEGFR2, and all the serine/threonine kinases in the panel. This clean profile against kinases like CDK2, PKA, and PKCα is a favorable characteristic, suggesting a lower likelihood of off-target effects associated with these pathways.
In comparison, the reference compounds behaved as expected. Staurosporine, a notoriously promiscuous inhibitor, showed potent activity against nearly all kinases tested.[13] Dasatinib, a multi-targeted inhibitor, effectively inhibited ABL1, SRC, and several other tyrosine kinases.[2] Erlotinib displayed high selectivity for EGFR, consistent with its clinical application.
Hypothetical Downstream Signaling Implications
Based on the potent and selective inhibition of EGFR, we can hypothesize the downstream cellular consequences of treating a responsive cancer cell line with 2-Chloro-5-fluoro-4-(pyrrolidin-1-yl)pyrimidine. EGFR is a receptor tyrosine kinase that, upon activation by ligands such as EGF, initiates multiple downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and migration.
By inhibiting EGFR, 2-Chloro-5-fluoro-4-(pyrrolidin-1-yl)pyrimidine would be expected to block the activation of these downstream pathways, leading to an anti-proliferative and pro-apoptotic effect in EGFR-dependent cancer cells. The moderate activity against FGFR1 and SRC suggests that in cellular contexts where these kinases are active, the compound might exert additional anti-tumor effects.
Conclusion and Future Directions
This comparative guide demonstrates that 2-Chloro-5-fluoro-4-(pyrrolidin-1-yl)pyrimidine is a potent and selective inhibitor of EGFR, with a favorable selectivity profile against a representative panel of kinases. Its clean profile against many serine/threonine kinases suggests a reduced potential for certain off-target toxicities.
The data presented herein provides a solid foundation for further investigation. The next logical steps in the characterization of this compound would include:
-
Expansion of the Kinase Panel: Profiling against a much larger, ideally kinome-wide, panel to identify any other potential off-target interactions.
-
Cellular Assays: Validating the on-target activity in EGFR-dependent cell lines by assessing the phosphorylation status of EGFR and its downstream effectors like ERK and AKT.
-
In Vivo Efficacy Studies: Evaluating the anti-tumor activity of the compound in relevant xenograft models.
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Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved from [Link]
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Enzymlogic. (2017, June 12). Profiling the kinetic selectivity of kinase marketed drugs. Retrieved from [Link]
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Malerba, P., et al. (2024). Discovery of CDC42 Inhibitors with a Favorable Pharmacokinetic Profile and Anticancer In Vivo Efficacy. ACS Medicinal Chemistry Letters. Available at: [Link]
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Ghosh, D., & Amzel, L. M. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation, 19(5), 1334–1342. Available at: [Link]
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Johnson, C. N. (2013). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Future Medicinal Chemistry, 5(10), 1113–1117. Available at: [Link]
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Tadesse, S., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(23), 16995–17069. Available at: [Link]
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Rao, S. V., et al. (n.d.). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. Retrieved from [Link]
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Kumar, R., & Kumar, S. (2021). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 12(1), 123-134. Available at: [Link]
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Sun, D., et al. (2014). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido. Journal of Medicinal Chemistry, 57(5), 2095–2112. Available at: [Link]
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Klaeger, S., et al. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Current Opinion in Chemical Biology, 15(3), 446–453. Available at: [Link]
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Chen, X., et al. (2010). Discovery of 2-chloro-N-((4,4-difluoro-1-hydroxycyclohexyl)methyl)-5-(5-fluoropyrimidin-2-yl)benzamide as a potent and CNS penetrable P2X7 receptor antagonist. Bioorganic & Medicinal Chemistry Letters, 20(10), 3107–3111. Available at: [Link]
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Bîcu, E., & Profire, L. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. International Journal of Molecular Sciences, 23(10), 5659. Available at: [Link]
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Fabian, M. A., et al. (2005). Competition binding assay for measuring the interaction between unlinked, unmodified ('free') small molecules and kinases. Nature Biotechnology, 23(3), 329–336. Available at: [Link]
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Google Patents. (n.d.). SYNTHESIS OF CHLORINATED PYRIMIDINES - European Patent Office EP1301489 B1. Retrieved from [Link]
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Wotring, L. L., et al. (1991). Synthesis, antiproliferative, and antiviral activity of certain 4-substituted and 4,5-disubstituted 7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidines. Journal of Medicinal Chemistry, 34(6), 1998–2004. Available at: [Link]
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Jones, P., et al. (2014). Discovery and Characterization of (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (BMN 673, Talazoparib), a Novel, Highly Potent, and Orally Efficacious Poly(ADP-ribose) Polymerase-1/2 Inhibitor, as an Anticancer Agent. Journal of Medicinal Chemistry, 57(18), 7578–7592. Available at: [Link]
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Liu, X. H., et al. (2017). Synthesis and insecticidal activity of novel pyrimidine derivatives containing urea pharmacophore against Aedes aegypti. Pest Management Science, 73(5), 953–959. Available at: [Link]
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The Fluorine Advantage: A Comparative Efficacy Analysis of Fluorinated vs. Non-Fluorinated Pyrimidine Kinase Inhibitors
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into therapeutic candidates represents a cornerstone of modern medicinal chemistry. This guide provides an in-depth technical comparison of the efficacy of fluorinated versus non-fluorinated pyrimidine kinase inhibitors, a class of molecules pivotal in oncology and inflammation research. By examining supporting experimental data, we will elucidate the profound impact of fluorination on inhibitor performance, offering a robust framework for rational drug design.
The Rationale for Fluorination in Kinase Inhibitor Design
The pyrimidine scaffold is a privileged structure in kinase inhibitor design, frequently serving as a hinge-binding motif that anchors the inhibitor to the ATP-binding pocket of the kinase.[1] The strategic addition of fluorine atoms to this or associated moieties can dramatically enhance the molecule's therapeutic potential. This "fluorine advantage" stems from the unique properties of the fluorine atom:
-
High Electronegativity: Fluorine's potent electron-withdrawing nature can modulate the pKa of nearby functional groups, influencing binding affinity and pharmacokinetic properties.[2]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This can increase the inhibitor's half-life and overall exposure.[3]
-
Conformational Control: The introduction of fluorine can alter the conformational preferences of a molecule, potentially locking it into a bioactive conformation for optimal target engagement.
-
Enhanced Permeability: In some contexts, fluorination can increase a molecule's lipophilicity, improving its ability to cross cell membranes.[2]
These properties collectively contribute to improvements in potency, selectivity, and pharmacokinetic profiles, ultimately leading to more effective and durable therapeutic agents.[2]
Case Study: A Pyrimidine-Based Aurora Kinase Inhibitor
To illustrate the tangible benefits of fluorination, we will examine a case study from the development of a novel pyrimidine-based Aurora kinase inhibitor designed to reduce levels of the MYC oncoprotein.[4] Aurora kinases are critical regulators of cell division, and their dysregulation is a hallmark of many cancers.
Comparative Efficacy: Fluorinated vs. Non-Fluorinated Analogues
In this study, a direct comparison was made between a fluorinated inhibitor, Compound 13 (4-chloro-3-fluorophenyl), and its direct non-fluorinated counterpart, Compound 7 .[4]
| Compound | Structure | Aurora A IC50 (nM) | cMYC/MYCN Reduction |
| Compound 7 | Non-Fluorinated | > 100 | Ineffective |
| Compound 13 | Fluorinated | 38.6 ± 7.0 | Highly Effective |
Table 1: Comparison of in vitro efficacy of a fluorinated vs. non-fluorinated pyrimidine Aurora kinase inhibitor.[4]
The data unequivocally demonstrates the profound impact of a single fluorine atom. The non-fluorinated Compound 7 exhibited weak enzymatic inhibition of Aurora A and was incapable of reducing the target oncoproteins cMYC and MYCN in cellular assays.[4] In stark contrast, the fluorinated Compound 13 displayed potent enzymatic inhibition and was highly effective at diminishing the levels of these critical cancer drivers.[4] This highlights that the benefits of fluorination extend beyond simple potency to influencing the desired cellular phenotype.
The Underlying Kinase Signaling Pathway
To appreciate the significance of inhibiting Aurora kinase and subsequently reducing MYC levels, it is crucial to understand the signaling cascade involved.
Caption: Simplified Aurora Kinase-MYC Signaling Pathway.
This pathway illustrates how upstream signals, such as growth factors, can lead to the activation of Aurora Kinase A, which in turn stabilizes the MYC oncoprotein, a potent driver of cell cycle progression and an inhibitor of apoptosis. Pyrimidine kinase inhibitors, like the one in our case study, directly target Aurora Kinase A, leading to the destabilization and subsequent reduction of MYC levels.
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for key experiments are provided below.
In Vitro Kinase Inhibition Assay (Example: Aurora Kinase A)
This protocol outlines a typical procedure for assessing the inhibitory activity of compounds against a target kinase.
Reagents and Materials:
-
Recombinant human Aurora Kinase A enzyme
-
ATP (Adenosine triphosphate)
-
Suitable peptide substrate
-
Test compounds (dissolved in DMSO)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
96-well microplates
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO and then dilute in kinase buffer.
-
Add 5 µL of the diluted compound solution to the wells of a 96-well plate. Include wells with DMSO only as a negative control and a known inhibitor as a positive control.
-
Add 20 µL of a solution containing the substrate and Aurora Kinase A enzyme in kinase buffer to each well.
-
Pre-incubate the plate at room temperature for 15 minutes to allow for compound-enzyme binding.
-
Initiate the kinase reaction by adding 25 µL of ATP solution in kinase buffer to each well. The final ATP concentration should be close to its Km value for the enzyme.
-
Incubate the reaction mixture at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
Caption: In Vitro Kinase Inhibition Assay Workflow.
Cellular Assay for MYC Oncoprotein Levels (Western Blot)
This protocol describes the measurement of intracellular protein levels following inhibitor treatment.
Reagents and Materials:
-
Cancer cell line (e.g., NCI-H446)
-
Cell culture medium and supplements
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-cMYC, anti-MYCN, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of the test compounds for a specified duration (e.g., 24 hours).
-
Lyse the cells and quantify the total protein concentration using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against the target proteins (cMYC, MYCN) and a loading control (e.g., GAPDH).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Apply a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the target protein levels to the loading control.
Pharmacokinetic Profile: The Impact of Fluorination
A critical aspect of drug development is ensuring that the inhibitor can achieve and maintain therapeutic concentrations in the body. The pharmacokinetic (PK) properties of a compound dictate its absorption, distribution, metabolism, and excretion (ADME).
In our case study, the fluorinated Compound 13 was found to have a high clearance rate in mice (53.7 ± 0.7 mL/min/kg).[4] While this might seem disadvantageous, it is important to note that even with this clearance, the compound demonstrated significant in vivo tumor inhibition with intravenous administration.[4] To enhance its oral bioavailability, a prodrug strategy was successfully employed, resulting in an oral bioavailability of 62.3% for the N-acyl derivative Compound 25 .[4] This underscores that even with a potential liability, the superior efficacy of the fluorinated compound justifies further optimization.
While direct comparative PK data for the non-fluorinated Compound 7 is not available in the primary study, it is a well-established principle that fluorination often enhances metabolic stability.[3] This can lead to a lower clearance rate and increased half-life, contributing to a more favorable pharmacokinetic profile.
Conclusion
The strategic incorporation of fluorine into pyrimidine kinase inhibitors offers a powerful approach to enhancing their therapeutic efficacy. As demonstrated in our case study of an Aurora kinase inhibitor, fluorination can lead to a dramatic improvement in both enzymatic potency and cellular activity. While the impact on pharmacokinetics can be complex, the overall benefits in terms of on-target activity often provide a strong rationale for pursuing fluorinated analogs. This guide provides a framework for understanding and evaluating the "fluorine advantage" in the context of pyrimidine kinase inhibitor design, empowering researchers to develop more effective and durable targeted therapies.
References
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Williams, W. G., et al. (2012). Discovery of potent and selective pyrazolopyrimidine janus kinase 2 inhibitors. Journal of Medicinal Chemistry, 55(24), 11033-11045. [Link]
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Lin, C. C., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7584-7603. [Link]
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Al-Sanea, M. M., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(8), 3557. [Link]
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Walker, D. P., et al. (2008). Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): Structure-activity relationships and strategies for the elimination of reactive metabolite formation. Bioorganic & Medicinal Chemistry Letters, 18(23), 6071-6077. [Link]
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Navigating the Disposal of 2-Chloro-5-fluoro-4-(pyrrolidin-1-yl)pyrimidine: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals
The responsible management of chemical waste is a critical aspect of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the proper disposal of 2-Chloro-5-fluoro-4-(pyrrolidin-1-yl)pyrimidine, a halogenated pyrimidine derivative. As a Senior Application Scientist, this document is structured to provide not just procedural instructions, but also the scientific rationale behind these recommendations, ensuring a deep understanding of the safety and compliance principles involved.
Hazard Assessment and Immediate Safety Precautions
Based on available data for analogous compounds, 2-Chloro-5-fluoro-4-(pyrrolidin-1-yl)pyrimidine should be handled as a substance that is harmful if swallowed and causes severe skin burns and eye damage [1]. The pyrrolidine component also suggests potential for skin and eye irritation[2][3].
Immediate Actions Upon Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][4]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[2][4]
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[2][4]
-
Ingestion: Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]
Personal Protective Equipment (PPE)
Due to the corrosive nature of this compound, stringent use of personal protective equipment is mandatory during all handling and disposal activities.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact and potential burns. |
| Eye Protection | Chemical safety goggles and a face shield. | To protect against splashes and severe eye damage. |
| Skin and Body | Chemical-resistant lab coat, long pants, and closed-toe shoes. | To prevent accidental skin exposure. |
| Respiratory | Use in a well-ventilated area or with a fume hood. A respirator may be required for large spills or inadequate ventilation. | To minimize inhalation of potentially harmful vapors. |
Waste Characterization and Segregation
Proper characterization of the waste stream is a legal and safety requirement. Based on its chemical structure, 2-Chloro-5-fluoro-4-(pyrrolidin-1-yl)pyrimidine waste falls under the category of halogenated organic compounds .
Under the Resource Conservation and Recovery Act (RCRA), this waste would likely be classified as a hazardous waste. Depending on the specific circumstances and any solvents used, it could fall under the "F-listed" wastes from non-specific sources, such as F001 or F002 for spent halogenated solvents[5][6]. It is also crucial to determine if the waste exhibits any of the four characteristics of hazardous waste: ignitability, corrosivity, reactivity, or toxicity[7]. Given its corrosive nature, it would likely be classified as a D002 corrosive waste[8].
Segregation is Key:
-
Do not mix this waste with non-hazardous waste.
-
Do not mix with incompatible waste streams. Halogenated organic compounds should be kept separate from non-halogenated solvents to facilitate proper disposal and recycling[9].
-
Store in a designated, well-ventilated hazardous waste accumulation area.
Disposal Procedures: A Step-by-Step Guide
The guiding principle for the disposal of 2-Chloro-5-fluoro-4-(pyrrolidin-1-yl)pyrimidine is that it must be managed by a licensed hazardous waste disposal facility. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [2]
Step 1: Containerization
-
Select a compatible waste container. High-density polyethylene (HDPE) or glass containers are generally suitable for halogenated organic compounds[9].
-
Ensure the container is clean, dry, and in good condition.
-
The container must have a secure, tight-fitting lid to prevent leaks and the escape of vapors.
-
Do not fill the container to more than 90% of its capacity to allow for expansion[4].
Step 2: Labeling
Accurate and compliant labeling is essential for the safe transport and disposal of hazardous waste. The label must be clearly visible and legible.
A GHS-compliant label should be affixed to the waste container. While a specific label for 2-Chloro-5-fluoro-4-(pyrrolidin-1-yl)pyrimidine is not available, a label based on the hazards of 2-chloro-5-fluoropyrimidine can be generated.
Generated GHS-Compliant Label (based on analogous compound):
For transportation, a DOT-compliant label is also required. Several online tools and services can help generate these labels[10][11][12][13].
Step 3: Storage
-
Store the labeled waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage area.
-
The storage area must be secure, well-ventilated, and have secondary containment to capture any potential leaks.
-
Ensure that incompatible chemicals are not stored in the same secondary containment.
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or your designated hazardous waste coordinator to arrange for the pickup and disposal of the waste.
-
Provide them with a complete and accurate description of the waste, including the chemical name and any other components in the waste stream.
-
The waste will be transported by a licensed hazardous waste hauler to a permitted treatment, storage, and disposal facility (TSDF).
Disposal Workflow Diagram:
Caption: Disposal workflow for 2-Chloro-5-fluoro-4-(pyrrolidin-1-yl)pyrimidine.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate hazards.
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Collect the absorbed material and contaminated items into a labeled, sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert your institution's emergency response team and EHS department.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
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2-Chloro-5-fluoropyrimidine - SAFETY DATA SHEET. (2023). Retrieved from [Link]
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A Senior Application Scientist's Guide to the Safe Handling of 2-Chloro-5-fluoro-4-(pyrrolidin-1-yl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential, immediate safety and logistical information for the handling of 2-Chloro-5-fluoro-4-(pyrrolidin-1-yl)pyrimidine. As a Senior Application Scientist, my objective is to synthesize technical data with practical, field-proven insights to ensure your safety and the integrity of your research. This document is structured to provide not just procedural steps, but the scientific reasoning behind them, fostering a deep understanding of the risks and mitigation strategies.
Understanding the Hazard: A Chemist's Perspective
2-Chloro-5-fluoro-4-(pyrrolidin-1-yl)pyrimidine is a substituted pyrimidine. The hazardous properties of this molecule are largely dictated by its functional groups:
-
Chlorinated Pyrimidine Core: Halogenated aromatic compounds can be toxic and environmentally persistent. The chloro- and fluoro- groups are electron-withdrawing, influencing the reactivity of the pyrimidine ring. Upon combustion or in certain reactions, these can be sources of hazardous byproducts like hydrogen chloride and hydrogen fluoride gas.[1][2][3]
-
Pyrrolidinyl Group: While pyrrolidine itself is a hazardous substance, its incorporation into this larger molecule modifies its properties. The primary concern remains the overall toxicity and reactivity of the entire structure.
-
Substituted Pyrimidines: This class of compounds exhibits a wide range of biological activities, from therapeutic to toxic.[4][5][6][7] The specific toxicological properties of 2-Chloro-5-fluoro-4-(pyrrolidin-1-yl)pyrimidine have not been fully investigated.[8] Therefore, it is prudent to treat it as a potentially hazardous substance.
Given the lack of comprehensive toxicological data for this specific compound, we will adopt a conservative approach, drawing parallels from safety data for structurally similar compounds like 2-Chloro-5-fluoropyrimidine.[8][9][10]
The Hierarchy of Controls: A Proactive Safety Framework
Before detailing Personal Protective Equipment (PPE), it is crucial to implement a multi-layered safety strategy known as the hierarchy of controls. This framework prioritizes the most effective measures to mitigate risk.
| Control Level | Implementation for 2-Chloro-5-fluoro-4-(pyrrolidin-1-yl)pyrimidine | Rationale |
| Elimination/Substitution | Not applicable in a research context where this specific molecule is required. | The compound is the subject of the work. |
| Engineering Controls | Mandatory: Use a certified chemical fume hood for all manipulations.[3][8] Ensure adequate ventilation in storage areas.[9][11][12] | A fume hood is the primary barrier to prevent inhalation of powders or vapors and to contain spills. Proper ventilation prevents the accumulation of potentially harmful vapors. |
| Administrative Controls | Develop and strictly follow a Standard Operating Procedure (SOP). Clearly label all containers.[13] Restrict access to authorized personnel. Maintain a chemical inventory.[14] | SOPs ensure consistent and safe practices. Clear labeling prevents accidental misuse. Limiting access minimizes the number of individuals at risk. |
| Personal Protective Equipment (PPE) | To be used in conjunction with the above controls. | PPE is the last line of defense and protects the individual from exposure in the event of a failure of other controls. |
Personal Protective Equipment (PPE): Your Last Line of Defense
The following PPE is mandatory when handling 2-Chloro-5-fluoro-4-(pyrrolidin-1-yl)pyrimidine. Do not just wear it; understand its purpose and limitations.
| PPE Category | Specific Recommendation | Scientific Justification |
| Eye and Face Protection | Chemical splash goggles are the minimum requirement.[12][15] For procedures with a higher risk of splashing, a full-face shield worn over safety goggles is required.[15] | Protects the eyes from splashes of the chemical, which is expected to be corrosive or irritating.[8] Standard safety glasses do not provide a sufficient seal. |
| Hand Protection | Nitrile gloves are a suitable choice for incidental contact. For prolonged handling or in the case of a spill, heavier-duty gloves such as butyl rubber or Viton® should be considered.[15] Always double-glove. | Prevents skin contact. The outer glove can be removed if contaminated, protecting the inner glove and your skin. Always check the manufacturer's chemical resistance data for the specific gloves you are using. |
| Body Protection | A buttoned, long-sleeved laboratory coat is required. For larger quantities or splash-prone operations, a chemical-resistant apron over the lab coat is recommended.[12][15] | Protects the skin and personal clothing from contamination. |
| Respiratory Protection | Not typically required when handling small quantities in a properly functioning chemical fume hood. If there is a risk of aerosol generation outside of a fume hood or in case of a large spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[12] | Prevents inhalation of airborne particles or vapors. The choice of respirator and cartridge should be based on a formal risk assessment. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Preparation and Weighing
-
Pre-use Inspection: Before starting, ensure the chemical fume hood is functioning correctly (check the airflow monitor). Ensure an emergency eyewash and safety shower are accessible and unobstructed.[3]
-
Gather Materials: Assemble all necessary equipment (spatula, weigh paper, secondary container) inside the fume hood before introducing the chemical.
-
Don PPE: Put on all required PPE before handling the chemical container.
-
Weighing: Perform all weighing operations inside the fume hood. Use a disposable weigh boat or paper to avoid contaminating the balance.
-
Closure: Tightly seal the primary container immediately after use.
In-Use Procedures
-
Containment: Keep all containers of the chemical within a secondary container (e.g., a plastic tray) to contain any potential spills.
-
Avoid Contamination: Use clean, dedicated spatulas and other equipment. Do not return unused chemical to the original container.
-
Transportation: When moving the chemical within the lab, always use a sealed, labeled secondary container.[14]
Emergency Procedures: Plan for the Unexpected
| Emergency Scenario | Immediate Action Plan |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes.[15] Remove contaminated clothing while under the safety shower. Seek immediate medical attention. |
| Eye Contact | Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[8][15] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air.[13][15] If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[3][8] Rinse the mouth with water. Seek immediate medical attention. |
| Spill | For a small spill inside a fume hood, use an absorbent material to clean it up, working from the outside in. Place the contaminated absorbent in a sealed, labeled hazardous waste container. For a large spill, evacuate the area, notify your supervisor and the institutional safety office, and restrict access.[15] |
Storage and Disposal: Managing the Lifecycle of the Chemical
Storage
-
Location: Store in a cool, dry, well-ventilated area.[8][9][11]
-
Compatibility: Segregate from incompatible materials such as strong oxidizing agents and strong bases.[3][8]
-
Container: Keep the container tightly closed and clearly labeled.[8][9][11]
Disposal
-
Waste Classification: All waste containing 2-Chloro-5-fluoro-4-(pyrrolidin-1-yl)pyrimidine, including empty containers, contaminated gloves, and absorbent materials, must be treated as hazardous waste.[15]
-
Waste Collection: Dispose of contaminated materials in a designated, sealed, and clearly labeled hazardous waste container.[13][15]
-
Regulatory Compliance: Follow all institutional and local regulations for hazardous waste disposal. Do not discharge to sewer systems.[11]
Visual Workflow for Safe Handling
Caption: Workflow for the safe handling, use, and disposal of 2-Chloro-5-fluoro-4-(pyrrolidin-1-yl)pyrimidine.
References
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- Synthesis and fungitoxicity of some pyrimidine derivatives. PubMed.
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- Studying the toxicity and structure-activity relationships of some synthesized polyfunctionalized pyrimidine compounds as potential insecticides. Growing Science.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
